Stepholidine
説明
Structure
3D Structure
特性
IUPAC Name |
(13aS)-3,9-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,10-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-23-18-8-12-5-6-20-10-14-11(3-4-16(21)19(14)24-2)7-15(20)13(12)9-17(18)22/h3-4,8-9,15,21-22H,5-7,10H2,1-2H3/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKPISQIIWUONPB-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C3CC4=C(CN3CCC2=C1)C(=C(C=C4)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2[C@@H]3CC4=C(CN3CCC2=C1)C(=C(C=C4)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16562-13-3 | |
| Record name | Stepholidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16562-13-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Stepholidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016562133 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | STEPHOLIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0UPX3E69W8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Stepholidine: A Comprehensive Technical Guide
An In-depth Examination of the Aporphine Alkaloid with Dual Dopamine Receptor Activity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Stepholidine is a naturally occurring tetrahydroprotoberberine alkaloid isolated from the Chinese herb Stephania intermedia. It has garnered significant scientific interest due to its unique pharmacological profile, acting as a dopamine D1 receptor agonist and a dopamine D2 receptor antagonist. This dual activity presents a compelling therapeutic potential for treating complex neurological and psychiatric disorders, such as schizophrenia and Parkinson's disease, by simultaneously addressing both positive and negative symptoms and potentially offering a reduced side-effect profile compared to traditional antipsychotics. This document provides a comprehensive technical overview of this compound, including its natural origin, pharmacological properties, quantitative data on receptor interactions, detailed experimental protocols from key preclinical studies, and visualizations of its signaling pathways and experimental workflows.
Natural Origin and Synthesis
This compound is an alkaloid found in plants of the Stephania genus, most notably Stephania intermedia[1][2][3]. Due to its relatively low abundance in natural sources (approximately 0.1%), total synthesis is a critical aspect of its research and development[4]. The enantioselective total synthesis of (-)-(S)-Stepholidine has been successfully achieved, providing a viable route for obtaining the compound in larger quantities for extensive preclinical and potential clinical investigation[4].
Pharmacology and Mechanism of Action
The primary mechanism of action of this compound revolves around its bimodal interaction with the dopaminergic system. It uniquely functions as both an agonist at the dopamine D1 receptor and an antagonist at the dopamine D2 receptor[5][6].
-
Dopamine D1 Receptor Agonism: Activation of D1 receptors is typically associated with the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA)[5]. This pathway is crucial for various cognitive functions, and its stimulation by this compound is thought to contribute to the amelioration of negative symptoms in schizophrenia.
-
Dopamine D2 Receptor Antagonism: Conversely, by blocking D2 receptors, this compound inhibits the dopamine-induced suppression of adenylyl cyclase. This action is the cornerstone of the therapeutic effect of most antipsychotic medications, targeting the positive symptoms of schizophrenia.
Some research also indicates that this compound's in vivo effects may be more complex, with some studies suggesting it acts as a pan-dopamine receptor antagonist[7]. Additionally, this compound has been shown to interact with other neurotransmitter systems, including the serotonin system, and possesses neuroprotective properties[5].
Quantitative Pharmacological Data
The following tables summarize the binding affinities (Ki) and functional potencies (IC50) of (-)-Stepholidine at various dopamine receptor subtypes from preclinical studies.
Table 1: Binding Affinities (Ki) of (-)-Stepholidine at Human Dopamine Receptors
| Receptor Subtype | Radioligand | Ki (nM) |
| D1 | [³H]-SCH23390 | 5.1 ± 2.3 |
| D2 | [³H]-methylspiperone | 11.6 ± 4.2 |
| D3 | [³H]-methylspiperone | 23.4 ± 8.7 |
| D4 | [³H]-methylspiperone | 1,453 ± 301 |
| D5 | [³H]-SCH23390 | 5.8 ± 3.1 |
| Data from Meade et al. (2015) |
Table 2: Functional Antagonist Potency (IC50) of (-)-Stepholidine
| Assay | Receptor Subtype | IC50 (nM) |
| Inhibition of Dopamine-Stimulated β-arrestin-2 Recruitment | D1 | 4.5 ± 1.7 |
| D2 | 32.7 ± 3.3 | |
| D3 | 77.7 ± 27.8 | |
| D4 | 4,075 ± 1,461 | |
| D5 | 3.7 ± 1.6 | |
| Inhibition of Dopamine-Stimulated cAMP Accumulation | D1 | 22.3 ± 13 |
| Data from Meade et al. (2015) |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by this compound.
Experimental Workflows
The following diagram outlines a typical workflow for a Conditioned Place Preference (CPP) experiment to assess the rewarding or aversive properties of this compound.
Detailed Experimental Protocols
Receptor Binding Assay (General Protocol)
This protocol outlines the general steps for determining the binding affinity of this compound for dopamine receptors.
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat striatum) or cultured cells expressing the dopamine receptor subtype of interest in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Competitive Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled ligand (e.g., [³H]-SCH23390 for D1-like receptors or [³H]-spiperone for D2-like receptors), and varying concentrations of unlabeled this compound.
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of a known dopamine receptor antagonist (e.g., haloperidol).
-
Incubate the plate at room temperature for a defined period (e.g., 90 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the Ki value from the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
-
Conditioned Place Preference (CPP) in Rats
This protocol is adapted from studies investigating the effects of this compound on drug-seeking behavior.
-
Apparatus: A three-compartment apparatus with distinct visual and tactile cues in the two outer compartments, separated by a central, neutral compartment.
-
Procedure:
-
Pre-conditioning (Day 1): Rats are placed in the central compartment and allowed to freely explore all three compartments for 15-30 minutes. The time spent in each compartment is recorded to establish baseline preference.
-
Conditioning (Days 2-9): This phase consists of eight 30-minute sessions. On alternating days, rats receive an intraperitoneal (i.p.) injection of either the drug being studied (e.g., cocaine, 10 mg/kg) and are confined to one of the outer compartments, or a vehicle injection and are confined to the opposite compartment. To test the effect of this compound on the expression of CPP, it is administered (e.g., 10-20 mg/kg, i.p.) 30 minutes before the preference test.
-
Post-conditioning Test (Day 10): Rats are placed in the central compartment in a drug-free state and allowed to freely explore all three compartments for 15-30 minutes. The time spent in each compartment is recorded. A significant increase in time spent in the drug-paired compartment compared to the vehicle-paired compartment indicates a conditioned place preference.
-
6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease and L-DOPA-Induced Dyskinesia (LID)
This protocol describes the induction of a Parkinsonian state and subsequent dyskinesia to test the therapeutic effects of compounds like this compound.
-
6-OHDA Lesioning:
-
Anesthetize rats (e.g., Sprague-Dawley) and place them in a stereotaxic frame.
-
Inject 6-hydroxydopamine into the medial forebrain bundle to unilaterally deplete dopamine neurons in the nigrostriatal pathway.
-
Allow the animals to recover for at least two weeks. The extent of the lesion can be confirmed by testing for apomorphine-induced rotations.
-
-
L-DOPA-Induced Dyskinesia:
-
Following confirmation of the lesion, administer L-DOPA (e.g., 6-10 mg/kg, s.c. or i.p.) and a peripheral decarboxylase inhibitor (e.g., benserazide, 12-15 mg/kg) daily for approximately 3 weeks to induce stable abnormal involuntary movements (AIMs).
-
To test the anti-dyskinetic effects of this compound, co-administer it with L-DOPA.
-
Score the severity of AIMs (axial, limb, and orolingual) at regular intervals after L-DOPA administration using a validated rating scale.
-
Clinical Trials
While numerous preclinical studies have highlighted the therapeutic potential of this compound, publicly available data from large-scale, registered clinical trials is limited. Early reports from the late 20th and early 21st centuries mention preliminary clinical trials conducted in China for the treatment of schizophrenia, with some studies suggesting efficacy in treating both positive and negative symptoms. However, detailed protocols and results from these studies are not widely accessible in international clinical trial registries. Further investigation is required to ascertain the current clinical development status of this compound.
Conclusion
This compound remains a molecule of significant interest for neuropharmacological research and drug development. Its unique dual D1 agonism and D2 antagonism offers a promising avenue for the treatment of complex CNS disorders. The comprehensive preclinical data, including receptor binding affinities and efficacy in animal models of psychosis and Parkinson's disease, underscore its therapeutic potential. However, the transition to clinical application requires further rigorous investigation, including more detailed mechanistic studies and well-documented, large-scale clinical trials. This technical guide serves as a foundational resource for researchers to understand and further explore the multifaceted nature of this compound.
References
- 1. (−)-Stepholidine reduces cue-induced reinstatement of cocaine seeking and cocaine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Dopamine/D1 Receptor Mediates the Phosphorylation and Inactivation of the Protein Tyrosine Phosphatase STEP via a PKA-Dependent Pathway | Journal of Neuroscience [jneurosci.org]
- 5. (−)-Stepholidine is a potent pan-dopamine receptor antagonist of both G protein- and β-arrestin-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (-)-Stepholidine is a potent pan-dopamine receptor antagonist of both G protein- and β-arrestin-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
L-Stepholidine: A Comprehensive Technical Guide on its Dopamine D1 Agonist and D2 Antagonist Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Stepholidine (L-SPD) is a naturally occurring tetrahydroprotoberberine alkaloid isolated from the herb Stephania intermedia. It has garnered significant scientific interest due to its unique pharmacological profile, acting as a dopamine D1 receptor partial agonist and a D2 receptor antagonist.[1][2] This dual action presents a promising therapeutic strategy for neuropsychiatric disorders such as schizophrenia and Parkinson's disease, potentially addressing both positive and negative symptoms while mitigating side effects associated with traditional antipsychotics.[3][4] This technical guide provides an in-depth overview of the core pharmacological properties of L-SPD, focusing on its interactions with dopamine D1 and D2 receptors. It includes a compilation of quantitative data, detailed experimental protocols for its characterization, and visualizations of relevant signaling pathways and experimental workflows. While many studies support the D1 agonist/D2 antagonist profile, it is noteworthy that some research suggests L-SPD may act as a pan-dopamine receptor antagonist, highlighting the complexity of its pharmacology.[5]
Quantitative Pharmacological Data
The following tables summarize the binding affinity (Ki) and functional efficacy (EC50, IC50, Emax) of L-Stepholidine at human dopamine D1 and D2 receptors, compiled from various in vitro studies.
Table 1: L-Stepholidine Binding Affinity (Ki) at Dopamine Receptors
| Receptor Subtype | Reported Ki (nM) | Reference |
| Dopamine D1 | 5.1 ± 2.3 | [5] |
| Dopamine D1 | ~13 | [2] |
| Dopamine D2 | 20.3 ± 1.8 | [5] |
| Dopamine D2 | ~85 | [2] |
| Dopamine D3 | 12.7 ± 3.4 | [6] |
| Dopamine D5 | 5.8 ± 3.1 | [5] |
Note: Ki values represent the concentration of L-Stepholidine required to inhibit 50% of radioligand binding. Lower values indicate higher binding affinity.
Table 2: L-Stepholidine Functional Activity at Dopamine D1 and D2 Receptors
| Assay Type | Receptor | Parameter | Value | Reference |
| cAMP Accumulation | Dopamine D1 | EC50 (nM) | ~20.5 (as antagonist) | [5] |
| cAMP Accumulation | Dopamine D1 | Emax (%) | Not Agonist | [5] |
| [35S]GTPγS Binding | Dopamine D2 | IC50 (nM) | 32.7 ± 3.3 (antagonist) | [5] |
| β-arrestin Recruitment | Dopamine D1 | IC50 (nM) | 4.5 ± 1.7 (antagonist) | [5] |
| β-arrestin Recruitment | Dopamine D2 | IC50 (nM) | 32.7 ± 3.3 (antagonist) | [5] |
Note: EC50 represents the concentration of a drug that gives half-maximal response. IC50 is the concentration of an inhibitor where the response is reduced by half. Emax is the maximum response achievable by the drug.
Core Signaling Pathways
L-Stepholidine's dual activity modulates two distinct dopamine receptor signaling cascades.
Dopamine D1 Receptor Agonism Pathway
As a partial agonist at the D1 receptor, L-SPD stimulates the Gs alpha subunit (Gαs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Subsequently, cAMP activates Protein Kinase A (PKA), which phosphorylates downstream effector proteins, leading to various cellular responses.
Dopamine D2 Receptor Antagonism Pathway
At the D2 receptor, L-SPD acts as an antagonist, blocking the binding of endogenous dopamine. This prevents the activation of the Gi alpha subunit (Gαi), thereby disinhibiting adenylyl cyclase and leading to an increase in cAMP levels.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the pharmacological profile of L-Stepholidine.
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of L-Stepholidine for dopamine D1 and D2 receptors.
Objective: To quantify the affinity of L-Stepholidine for dopamine D1 and D2 receptors by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes prepared from cells stably expressing human dopamine D1 or D2 receptors.
-
Radioligands: [³H]SCH23390 (for D1 receptors), [³H]Raclopride or [³H]Spiperone (for D2 receptors).[7]
-
Unlabeled L-Stepholidine.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and liquid scintillation counter.
-
96-well microplates.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer.
-
A fixed concentration of radioligand (typically at its Kd value).
-
Increasing concentrations of unlabeled L-Stepholidine.
-
For non-specific binding control wells, add a high concentration of a known D1 or D2 antagonist (e.g., haloperidol).
-
Add the cell membrane preparation to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature (or 37°C) for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Termination: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of L-Stepholidine and fit the data to a one-site competition model to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Functional Assay: cAMP Accumulation (D1 Agonism)
This assay measures the ability of L-Stepholidine to stimulate or inhibit cAMP production mediated by the D1 receptor.
Objective: To determine the functional efficacy (EC50 and Emax) of L-Stepholidine as a D1 receptor agonist or antagonist.
Materials:
-
HEK293 or CHO cells stably expressing the human dopamine D1 receptor.
-
L-Stepholidine.
-
Dopamine (as a reference agonist).
-
cAMP assay kit (e.g., HTRF, TR-FRET, or luciferase-based).
-
Cell culture medium and plates.
Procedure:
-
Cell Plating: Seed the D1-expressing cells into a 96-well or 384-well plate and allow them to adhere overnight.
-
Compound Addition:
-
Agonist Mode: Add increasing concentrations of L-Stepholidine to the cells.
-
Antagonist Mode: Pre-incubate the cells with increasing concentrations of L-Stepholidine before adding a fixed concentration of dopamine (typically its EC80).
-
-
Incubation: Incubate the plate at 37°C for a specified time to allow for cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen assay kit.
-
Data Analysis:
-
Agonist Mode: Plot the cAMP levels against the log concentration of L-Stepholidine to determine the EC50 and Emax.
-
Antagonist Mode: Plot the inhibition of dopamine-induced cAMP production against the log concentration of L-Stepholidine to determine the IC50.
-
Functional Assay: [³⁵S]GTPγS Binding (D2 Antagonism)
This assay measures the functional consequence of D2 receptor activation by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins.
Objective: To determine the ability of L-Stepholidine to antagonize D2 receptor-mediated G protein activation.
Materials:
-
Cell membranes from cells stably expressing the human dopamine D2 receptor.
-
[³⁵S]GTPγS.
-
GDP.
-
L-Stepholidine.
-
Dopamine (as a reference agonist).
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
Glass fiber filters and cell harvester.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer containing GDP.
-
Increasing concentrations of L-Stepholidine.
-
A fixed concentration of dopamine (EC80).
-
Cell membranes.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
-
Incubation: Incubate the plate at 30°C for 30-60 minutes.
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.
-
Quantification: Measure the filter-bound radioactivity by scintillation counting.
-
Data Analysis: Plot the percentage of inhibition of dopamine-stimulated [³⁵S]GTPγS binding against the log concentration of L-Stepholidine to determine the IC50 value.
Conclusion
L-Stepholidine exhibits a complex and intriguing pharmacological profile, predominantly characterized as a dopamine D1 receptor partial agonist and a D2 receptor antagonist. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers in the field of neuropharmacology and drug development. The dual action of L-SPD at key dopamine receptors underscores its therapeutic potential for disorders like schizophrenia, where both hyperdopaminergic and hypodopaminergic states are implicated in the pathophysiology. Further research, utilizing the methodologies outlined herein, will be crucial to fully elucidate the therapeutic window and clinical utility of this promising natural compound. The conflicting reports of its activity also highlight the importance of standardized and well-characterized assays in pharmacological research.
References
- 1. L-Stepholidine, a naturally occurring dopamine D1 receptor agonist and D2 receptor antagonist, attenuates heroin self-administration and cue-induced reinstatement in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Neuropharmacology of (-)-Stepholidine and its Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The antipsychotic potential of l-stepholidine--a naturally occurring dopamine receptor D1 agonist and D2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. (−)-Stepholidine is a potent pan-dopamine receptor antagonist of both G protein- and β-arrestin-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dopamine D1-like receptor agonist and D2-like receptor antagonist (−)-Stepholidine reduces reinstatement of drug-seeking behavior for 3,4-methylenedioxypyrovalerone (MDPV) in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human dopamine receptor subtypes--in vitro binding analysis using 3H-SCH 23390 and 3H-raclopride - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Stepholidine
Introduction
This compound, a tetrahydroprotoberberine alkaloid originally isolated from the Chinese herb Stephania intermedia, has garnered significant scientific interest for its unique pharmacological profile.[1] It has been investigated for its potential therapeutic applications in a range of neurological and psychiatric disorders, including schizophrenia and Parkinson's disease.[2] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Pharmacodynamics
The primary mechanism of action of this compound involves its interaction with dopamine receptors. While initially characterized as a dual-acting compound with D1 receptor agonistic and D2 receptor antagonistic properties, more recent and comprehensive studies suggest that (-)-Stepholidine functions as a pan-dopamine receptor antagonist.[1][3]
Dopamine Receptor Binding Affinity
This compound exhibits high affinity for D1-like receptors (D1 and D5) and slightly lower affinity for D2-like receptors (D2 and D3), with significantly lower affinity for the D4 receptor subtype.[1]
Table 1: Binding Affinities (Ki) of (-)-Stepholidine for Human Dopamine Receptor Subtypes
| Receptor Subtype | Ki (nM) |
| D1 | 5.1 ± 2.3 |
| D2 | 11.6 ± 4.2 |
| D3 | 23.4 ± 8.7 |
| D4 | 1,453 ± 301 |
| D5 | 5.8 ± 3.1 |
| Data from radioligand binding assays with membranes from cells stably expressing human dopamine receptor subtypes.[1] |
Functional Activity and Signaling Pathways
This compound's interaction with dopamine receptors modulates downstream signaling pathways. D1-like receptors are typically coupled to Gs/olf proteins, which activate adenylyl cyclase, leading to an increase in cyclic AMP (cAMP).[1] Conversely, D2-like receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase activity.[1][2]
Studies have shown that (-)-Stepholidine does not activate G protein-mediated signaling or stimulate β-arrestin recruitment for any dopamine receptor subtype. Instead, it acts as an antagonist for all these responses.[1] It has also been shown to antagonize D1-D2 heteromer-mediated Ca2+ mobilization.[1]
Pharmacokinetics
The clinical utility of this compound is influenced by its pharmacokinetic properties, which include absorption, distribution, metabolism, and excretion.
Absorption and Bioavailability
Orally administered (-)-Stepholidine is rapidly absorbed from the gastrointestinal tract. However, it undergoes extensive pre-systemic metabolism, resulting in a poor oral bioavailability of less than 2%.[4][5] The plasma concentration-time profile in rats often shows two peaks, which may be indicative of enterohepatic circulation.[4][5]
Distribution
Despite its low oral bioavailability, (-)-Stepholidine is extensively transported across the blood-brain barrier.[4][5] In rats, the ratio of the area under the concentration-time curve (AUC) in the brain to that in the plasma is approximately 0.7.[4][5]
Table 2: Pharmacokinetic Parameters of Unbound (-)-Stepholidine in Rats
| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | AUC0→12 h (h·ng/mL) |
| i.v. | 2 | 352 ± 114 | 0.08 | 0.8 ± 0.1 | 148 ± 21 |
| p.o. | 20 | 2.1 ± 0.4 | 0.25 & 4.0 | 2.1 ± 0.4 | 7.4 ± 1.2 |
| p.o. | 50 | 7.9 ± 1.5 | 0.5 & 6.0 | 2.9 ± 0.6 | 31 ± 5 |
| p.o. | 100 | 18.2 ± 3.1 | 1.0 & 8.0 | 3.5 ± 0.7 | 89 ± 15 |
| Data are presented as mean ± SD (n=3). Cmax and Tmax are observed values. Two Tmax values are presented for p.o. administration due to the double-peak phenomenon.[4] |
Metabolism
(-)-Stepholidine is extensively metabolized in rats, primarily through glucuronidation and sulfation.[4][5] Seventeen metabolites have been identified in the bile and eleven in the plasma of rats following oral administration. The major metabolite found in plasma is a glucuronide of this compound (M2).[4]
Excretion
The metabolites of this compound are subject to rapid and extensive biliary excretion.[4]
Experimental Protocols
A variety of in vitro and in vivo experimental methods have been employed to characterize the pharmacokinetic and pharmacodynamic properties of this compound.
Radioligand Binding Assays
These assays are used to determine the affinity of this compound for dopamine receptors.
-
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for dopamine receptor subtypes.
-
Methodology:
-
Membrane Preparation: Membranes are prepared from cell lines stably expressing specific human dopamine receptor subtypes (e.g., D1, D2, D3, D4, D5) or from brain tissue (e.g., bovine striatum).[1]
-
Competition Binding: Membranes are incubated with a specific radioligand (e.g., [3H]-SCH23390 for D1-like receptors, [3H]-methylspiperone for D2-like receptors) and varying concentrations of unlabeled this compound.[1]
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: IC50 values (the concentration of this compound that inhibits 50% of specific radioligand binding) are determined by non-linear regression analysis and then converted to Ki values using the Cheng-Prusoff equation.
-
Functional Signaling Assays (cAMP Accumulation Assay)
This assay measures the effect of this compound on the adenylyl cyclase signaling pathway.
-
Objective: To assess the agonist or antagonist activity of this compound at D1-like and D2-like receptors.
-
Methodology:
-
Cell Culture: Cells stably expressing the dopamine receptor of interest are cultured.
-
Stimulation: Cells are incubated with this compound alone (to test for agonist activity) or with a known dopamine receptor agonist (e.g., dopamine) in the presence of varying concentrations of this compound (to test for antagonist activity).[1]
-
cAMP Measurement: Intracellular cAMP levels are measured using various methods, such as enzyme-linked immunosorbent assay (ELISA) or homogenous time-resolved fluorescence (HTRF) assays.
-
Data Analysis: Dose-response curves are generated to determine the efficacy (Emax) and potency (EC50 or IC50) of this compound.
-
In Vivo Microdialysis
This technique is used to measure the concentration of this compound in the extracellular fluid of the brain in freely moving animals.
-
Objective: To determine the brain penetration and pharmacokinetic profile of this compound in the central nervous system.
-
Methodology:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region (e.g., striatum) of an anesthetized rat.[4]
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid at a constant, slow flow rate.
-
Sample Collection: Dialysate samples, containing extracellular fluid from the surrounding brain tissue, are collected at regular intervals.[4]
-
Analysis: The concentration of this compound in the dialysate is quantified using a sensitive analytical method such as HPLC with fluorescence detection.[4]
-
Caco-2 Cell Permeability Assay
This in vitro model is used to predict the intestinal absorption of drugs.
-
Objective: To assess the membrane permeability of this compound.
-
Methodology:
-
Cell Culture: Caco-2 cells are cultured on semi-permeable filter supports to form a confluent monolayer that mimics the intestinal epithelium.
-
Transport Study: this compound is added to either the apical (A) or basolateral (B) side of the monolayer. Samples are collected from the opposite side at various time points.
-
Quantification: The concentration of this compound in the collected samples is determined by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated to classify the permeability of the compound.
-
Analytical Method: HPLC with Fluorescence Detection
This is a common method for quantifying this compound in biological samples.
-
Objective: To accurately measure the concentration of this compound in plasma and brain tissue.
-
Methodology:
-
Sample Preparation: Brain tissue is homogenized, and proteins are precipitated. Plasma samples are diluted. An internal standard is added to all samples. This compound is then extracted from the aqueous phase into an organic solvent (e.g., ethyl acetate).[6]
-
Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system equipped with a suitable column to separate this compound from other components.[6]
-
Fluorescence Detection: this compound is detected by a fluorescence detector set at specific excitation and emission wavelengths (e.g., 280 nm and 320 nm, respectively).[6]
-
Quantification: The concentration of this compound is determined by comparing its peak area to that of a standard curve.
-
Conclusion
This compound presents a complex and intriguing pharmacological profile. Its high affinity for multiple dopamine receptor subtypes, coupled with its antagonist properties across various signaling pathways, underscores its potential as a modulator of the dopaminergic system. While its pharmacokinetic properties, particularly its low oral bioavailability, present challenges for clinical development, its ability to penetrate the blood-brain barrier is a significant advantage. The detailed experimental methodologies outlined in this guide provide a framework for the continued investigation and characterization of this compound and its analogues, paving the way for a deeper understanding of its therapeutic potential.
References
- 1. (−)-Stepholidine is a potent pan-dopamine receptor antagonist of both G protein- and β-arrestin-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Neuropharmacology of (-)-Stepholidine and its Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (-)-Stepholidine is a potent pan-dopamine receptor antagonist of both G protein- and β-arrestin-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oral bioavailability and brain penetration of (−)-stepholidine, a tetrahydroprotoberberine agonist at dopamine D1 and antagonist at D2 receptors, in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oral bioavailability and brain penetration of (-)-stepholidine, a tetrahydroprotoberberine agonist at dopamine D(1) and antagonist at D(2) receptors, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of l-stepholidine in rat brain and plasma by high performance liquid chromatography combined with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Whitepaper on the Neuroprotective Effects of Stepholidine in Preclinical Models
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth examination of the neuroprotective properties of (-)-Stepholidine (SPD), a naturally derived tetrahydroprotoberberine alkaloid from the herb Stephania intermedia. It synthesizes findings from key preclinical studies, focusing on its mechanisms of action, efficacy in various disease models, and the experimental methodologies used to ascertain its effects.
Executive Summary
Stepholidine has emerged as a compound of significant interest due to its unique pharmacological profile, primarily characterized by dopamine D1 receptor partial agonism and D2 receptor antagonism.[1][2] This dual-action capability allows it to modulate dopaminergic pathways in a balanced manner, suggesting therapeutic potential for conditions like schizophrenia and Parkinson's disease.[2][3] Beyond its role in neurotransmitter modulation, a growing body of preclinical evidence demonstrates that this compound confers direct neuroprotective effects through multiple mechanisms. These include antioxidation, preservation of critical enzymatic activity in ischemic conditions, and modulation of synaptic plasticity.[1][4] This whitepaper consolidates the quantitative data from these studies, details the experimental protocols, and illustrates the underlying molecular pathways.
Core Neuroprotective Mechanisms
The neuroprotective capacity of this compound is not attributed to a single mode of action but rather a convergence of several molecular and cellular effects.
-
Dopaminergic Modulation: As a D1 partial agonist, this compound can enhance dopaminergic signaling where it is deficient, which is beneficial in neurodegenerative states like Parkinson's disease.[2] Conversely, its D2 antagonist activity can mitigate the excessive dopaminergic activity implicated in psychosis and potentially excitotoxicity.[2][5]
-
Antioxidative Action: this compound exhibits significant antioxidative properties, including the ability to scavenge hydroxyl free radicals.[1] This action helps to slow the progression of neuronal degeneration in brain regions vulnerable to oxidative stress, such as the substantia nigra in Parkinson's disease models.[1][6]
-
Enzyme and Kinase Regulation: In models of cerebral ischemia, this compound has been shown to prevent the ischemia-induced inhibition of calcium/calmodulin-dependent protein kinase II (CaMKII), a crucial enzyme for neuronal function and survival.[1]
-
Anti-Apoptotic Effects: The compound can maintain cell survival and act as an anti-apoptotic factor when neurons are exposed to certain neurotoxins.[1]
-
Promotion of Neuronal Proliferation: Studies have indicated that this compound may regulate neuronal proliferation and promote the differentiation of striatal-derived neural precursor cells.[1]
-
Synaptic Plasticity Modulation: In models of Alzheimer's disease, l-Stepholidine rescues synaptic plasticity and memory deficits by activating the D1 receptor/PKA signaling pathway, which in turn modulates the trafficking of AMPA receptors.[7][8]
Preclinical Efficacy in Neurodegenerative and Injury Models
This compound's neuroprotective effects have been evaluated in a range of preclinical models. The following sections and tables summarize the key quantitative findings.
Parkinson's Disease (PD) Models
In PD models, neuroprotection is primarily assessed by the preservation of dopaminergic neurons in the substantia nigra (SN) and the alleviation of motor symptoms.
| Preclinical Model | This compound Administration | Key Quantitative Outcomes | Reference |
| 6-hydroxydopamine (6-OHDA)-lesioned rats | Co-administered with L-DOPA or bromocriptine | Relieves motor symptoms (rotational behavior). | [9] |
| 6-OHDA-lesioned rats | 4 mg/kg, i.v. | Acts as a partial agonist at D1 receptors, modulating firing of substantia nigra pars reticulata (SNR) neurons. | [10] |
| General PD Animal Models | Not specified | Slows down the progression of neuronal degeneration in the substantia nigra through an antioxidative mechanism. | [1][6] |
Cerebral Ischemia (Stroke) Models
Studies using stroke models focus on this compound's ability to protect neurons from hypoxia-induced injury.
| Preclinical Model | This compound Administration | Key Quantitative Outcomes | Reference |
| Rat four-vessel occlusion model | Not specified | Prevented ischemia-induced inhibition of Calcium/Calmodulin-Dependent Protein Kinase II (CCDPKII). | [1] |
| Ischemia model (unspecified) | Not specified | Reduced lactate dehydrogenase (LDH) release from neurons, indicating protection against hypoxia-induced injury. | [1] |
Alzheimer's Disease (AD) Models
In AD models, research investigates this compound's capacity to counteract amyloid-beta (Aβ) toxicity and restore cognitive function.
| Preclinical Model | This compound Administration | Key Quantitative Outcomes | Reference |
| APP/PS1 double-transgenic mice | Not specified | Improved hippocampus-dependent memory. Increased surface expression of GluA1-containing AMPA receptors and spine density in the hippocampus. | [8] |
| Hippocampal cultures treated with Aβ-derived diffusible ligands (ADDLs) | Not specified | Rescued decreased phosphorylation and surface expression of GluA1. | [8] |
| Hippocampal slices treated with ADDLs | Not specified | Protected long-term potentiation (LTP) from ADDL-induced inhibition. | [8] |
Detailed Experimental Protocols
6-OHDA Model of Parkinson's Disease
-
Objective: To create a unilateral lesion of the nigrostriatal dopamine system to model Parkinson's disease.
-
Animal Model: Male Sprague-Dawley rats.
-
Procedure:
-
Animals are anesthetized (e.g., with chloral hydrate).
-
Using a stereotaxic frame, a cannula is inserted into the medial forebrain bundle.
-
A solution of 6-hydroxydopamine (e.g., 8 µg in 4 µL of saline containing 0.2% ascorbic acid) is infused slowly.
-
The lesion is allowed to develop over several weeks.
-
-
Behavioral Assessment (Rotational Behavior):
-
Following lesion development, animals are challenged with a dopamine agonist (e.g., apomorphine).
-
The number of full contralateral (away from the lesion) rotations is counted over a set period (e.g., 60 minutes).
-
This compound is administered (e.g., intravenously) to assess its effect on firing activity in the substantia nigra pars reticulata (SNR) or its ability to modulate agonist-induced rotations.[10]
-
Four-Vessel Occlusion Model of Cerebral Ischemia
-
Objective: To induce global cerebral ischemia in rats.
-
Animal Model: Male Wistar rats.
-
Procedure:
-
Day 1: Rats are anesthetized. The vertebral arteries are permanently occluded by electrocautery.
-
Day 2: The common carotid arteries are exposed and occluded with clips for a defined period (e.g., 10-30 minutes) to induce ischemia.
-
Reperfusion is initiated by removing the clips.
-
-
Biochemical Assessment:
-
Following the ischemic insult and treatment with this compound, brain tissue is harvested.
-
Homogenates are prepared from specific brain regions (e.g., hippocampus, cortex).
-
Enzyme activity assays for CaMKII are performed. Lactate dehydrogenase (LDH) levels in the culture medium (for in vitro hypoxia models) or cerebrospinal fluid are measured as an index of cell injury.[1]
-
APP/PS1 Transgenic Mouse Model of Alzheimer's Disease
-
Objective: To evaluate therapeutic agents in a model that develops age-dependent amyloid plaques and cognitive deficits.
-
Animal Model: APP/PS1 double-transgenic mice.
-
Procedure:
-
Mice receive chronic administration of l-Stepholidine or vehicle.
-
Behavioral Testing (e.g., Morris Water Maze): Mice are trained to find a hidden platform in a pool of opaque water. Spatial memory is assessed by measuring escape latency and time spent in the target quadrant after the platform is removed.
-
Electrophysiology (Long-Term Potentiation): Hippocampal slices are prepared. Field excitatory postsynaptic potentials (fEPSPs) are recorded from the CA1 region. LTP is induced by high-frequency stimulation of the Schaffer collaterals. The magnitude of LTP is compared between treated and untreated slices.[8]
-
Molecular Analysis: Hippocampal tissue is analyzed via Western blotting to quantify the expression and phosphorylation state of proteins like the AMPA receptor subunit GluA1 (at Serine 845). Immunohistochemistry is used to assess synaptic spine density.[8]
-
Visualizations: Pathways and Workflows
Signaling Pathway of this compound in AD Models
Caption: Proposed D1R/PKA signaling pathway for l-Stepholidine's effects in AD models.
General Workflow for Preclinical Neuroprotection Study
Caption: A generalized experimental workflow for assessing neuroprotective agents.
Logical Relationship of this compound's Dual Action
Caption: Relationship between this compound's mechanisms and therapeutic effects.
Conclusion and Future Directions
Preclinical data robustly support the neuroprotective potential of this compound across various models of neurological disease and injury. Its multifaceted mechanism of action, combining dopaminergic modulation with direct antioxidative and pro-survival signaling, makes it a compelling candidate for further development. While its effects in models of Parkinson's, Alzheimer's, and cerebral ischemia are promising, future research should focus on long-term efficacy and safety studies, optimization of delivery to the central nervous system[11], and elucidation of its effects on other neurotransmitter systems, such as the serotonin system.[2] The successful translation of these preclinical findings will depend on carefully designed clinical trials that account for the complex pathologies of human neurodegenerative diseases.
References
- 1. The Neuropharmacology of (-)-Stepholidine and its Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scilit.com [scilit.com]
- 6. The neuropharmacology of (-)-stepholidine and its potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. L-Stepholidine rescues memory deficit and synaptic plasticity in models of Alzheimer's disease via activating dopamine D1 receptor/PKA signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. L-Stepholidine rescues memory deficit and synaptic plasticity in models of Alzheimer's disease via activating dopamine D1 receptor/PKA signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. (−)-Stepholidine is a potent pan-dopamine receptor antagonist of both G protein- and β-arrestin-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. (-)-Stepholidine acts as a D1 partial agonist on firing activity of substantia nigra pars reticulata neurons in 6-hydroxydopamine-lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oral bioavailability and brain penetration of (−)-stepholidine, a tetrahydroprotoberberine agonist at dopamine D1 and antagonist at D2 receptors, in rats - PMC [pmc.ncbi.nlm.nih.gov]
Stepholidine: A Protoberberine Alkaloid with Complex Dopaminergic and Serotonergic Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Stepholidine is a naturally occurring protoberberine alkaloid isolated primarily from the tuber of the plant Stephania intermedia.[1] As a member of the tetrahydroprotoberberine class of alkaloids, it has garnered significant scientific interest due to its unique pharmacological profile, particularly its modulation of the dopaminergic and serotonergic systems.[2][3] This has positioned this compound as a compelling candidate for the development of novel therapeutics for a range of neuropsychiatric and neurological disorders.
This technical guide provides a comprehensive overview of this compound, focusing on its pharmacological properties, the experimental methodologies used to elucidate its mechanism of action, and the intricate signaling pathways it modulates. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals engaged in the study of dopaminergic and serotonergic ligands.
Pharmacological Profile
This compound exhibits a complex and multifaceted interaction with key neurotransmitter receptors. While initially characterized as a dual dopamine D1 receptor agonist and D2 receptor antagonist, more recent and detailed investigations have revealed a more nuanced profile, suggesting it may act as a pan-dopamine receptor antagonist in certain assay systems.[4][5] Furthermore, its significant activity at serotonin 5-HT1A receptors adds another layer of complexity to its in vivo effects.[3]
Dopamine Receptor Binding Affinity
Radioligand binding assays have been instrumental in quantifying the affinity of this compound for various dopamine receptor subtypes. The equilibrium dissociation constant (Ki) is a measure of the ligand's binding affinity, with lower values indicating a stronger interaction.
| Receptor Subtype | Radioligand | Ki (nM) | Source |
| D1 | [³H]-SCH23390 | 5.1 ± 2.3 | [4] |
| D2 | [³H]-methylspiperone | 11.6 ± 4.2 | [4] |
| D3 | [³H]-methylspiperone | 23.4 ± 8.7 | [4] |
| D4 | [³H]-methylspiperone | 1,453 ± 301 | [4] |
| D5 | [³H]-SCH23390 | 5.8 ± 3.1 | [4] |
Functional Activity at Dopamine Receptors
Functional assays are crucial for determining whether a ligand acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or a partial agonist. For G protein-coupled receptors like the dopamine receptors, cAMP (cyclic adenosine monophosphate) assays are a common method to assess functional activity.
| Receptor Subtype | Assay Type | Functional Activity | IC50 (nM) | Source |
| D1 | cAMP Antagonist Assay | Antagonist | 22.3 ± 13 | [4] |
| D5 | cAMP Antagonist Assay | Antagonist | 27.1 ± 22 | [4] |
Interestingly, while some earlier studies suggested D1 agonism, a thorough investigation using recombinant human dopamine receptors in a defined cellular environment indicated that (-)-stepholidine is a pan-dopamine receptor antagonist of both G protein- and β-arrestin-mediated signaling.[4][5] It was found to be ineffective in activating G protein-mediated signaling or stimulating β-arrestin recruitment to any dopamine receptor subtype; however, it did antagonize these responses when stimulated by dopamine.[4][5]
Serotonin Receptor Activity
This compound also demonstrates significant activity at serotonin receptors, particularly the 5-HT1A subtype, where it acts as a partial agonist.[3] This activity is believed to contribute to its overall pharmacological effects, including its potential antipsychotic properties.[3]
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.
Radioligand Binding Assays
These assays are performed to determine the binding affinity of a compound for a specific receptor.
-
Membrane Preparation:
-
Cells stably expressing the dopamine receptor subtype of interest (e.g., D1, D2, D3, D4, or D5) are harvested.
-
The cells are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce homogenizer or polytron.
-
The homogenate is centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
-
-
Binding Reaction:
-
The membrane preparation is incubated with a specific radioligand (e.g., [³H]-SCH23390 for D1-like receptors or [³H]-methylspiperone for D2-like receptors) and varying concentrations of the unlabeled test compound (this compound).
-
The incubation is carried out at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
The binding reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
-
Data Analysis:
-
The data is analyzed using non-linear regression to determine the IC50 value (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand).
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
cAMP Functional Assays
These assays measure the ability of a compound to modulate the production of the second messenger cAMP, providing a measure of its functional activity at Gs- or Gi-coupled receptors.
-
Cell Culture and Treatment:
-
Cells stably expressing the dopamine receptor of interest are cultured in appropriate media.
-
For antagonist assays, the cells are pre-incubated with varying concentrations of this compound.
-
The cells are then stimulated with a known agonist for the receptor (e.g., dopamine) at a concentration that elicits a submaximal response (e.g., EC80). For D2-like (Gi-coupled) receptors, forskolin is often used to stimulate adenylyl cyclase, and the inhibitory effect of the agonist is measured.
-
-
cAMP Measurement:
-
After the incubation period, the cells are lysed, and the intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).
-
-
Data Analysis:
-
The data is plotted as a dose-response curve, and the IC50 value for antagonist activity is determined.
-
In Vivo Microdialysis
This technique allows for the measurement of neurotransmitter levels in the extracellular fluid of specific brain regions in freely moving animals.
-
Surgical Procedure:
-
An animal (typically a rat) is anesthetized, and a guide cannula is stereotaxically implanted into the brain region of interest (e.g., the striatum or nucleus accumbens).
-
The animal is allowed to recover from the surgery.
-
-
Microdialysis Experiment:
-
On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow flow rate.
-
Dialysate samples are collected at regular intervals.
-
After a stable baseline is established, this compound is administered (e.g., via intraperitoneal injection or through the microdialysis probe).
-
Dialysate collection continues to monitor changes in neurotransmitter levels.
-
-
Sample Analysis:
-
The collected dialysate samples are analyzed using high-performance liquid chromatography with electrochemical detection (HPLC-ED) to quantify the levels of dopamine and its metabolites.
-
In Vivo Electrophysiology
This technique is used to record the electrical activity of individual neurons in the brain of an anesthetized animal.
-
Surgical Preparation:
-
The animal is anesthetized, and a small burr hole is drilled in the skull over the brain region containing the neurons of interest (e.g., the ventral tegmental area or substantia nigra).
-
-
Neuronal Recording:
-
A microelectrode is slowly lowered into the brain to record the extracellular action potentials (firings) of individual dopamine neurons.
-
Once a stable recording is obtained, this compound or other pharmacological agents are administered intravenously.
-
-
Data Analysis:
-
The firing rate and pattern of the neuron are analyzed before and after drug administration to determine the effect of the compound on neuronal activity.
-
Signaling Pathways and Visualizations
The pharmacological effects of this compound are mediated through its interaction with specific G protein-coupled receptors, which in turn modulate intracellular signaling cascades.
Dopamine D1 Receptor Signaling (Antagonism by this compound)
Dopamine D1 receptors are typically coupled to the Gs alpha subunit of the G protein. Activation of D1 receptors by dopamine leads to the stimulation of adenylyl cyclase, which increases the production of cAMP. This compound, acting as an antagonist, blocks this effect.
Caption: Antagonism of Dopamine D1 Receptor Signaling by this compound.
Dopamine D2 Receptor Signaling (Antagonism by this compound)
Dopamine D2 receptors are coupled to the Gi alpha subunit of the G protein. Activation of D2 receptors by dopamine inhibits adenylyl cyclase, leading to a decrease in cAMP production. This compound, as an antagonist, prevents this inhibition.
Caption: Antagonism of Dopamine D2 Receptor Signaling by this compound.
Experimental Workflow for In Vivo Microdialysis
The following diagram illustrates the typical workflow for an in vivo microdialysis experiment to study the effect of this compound on dopamine release.
Caption: Workflow for In Vivo Microdialysis of this compound.
Conclusion
This compound is a protoberberine alkaloid with a complex pharmacological profile characterized by its interactions with dopamine and serotonin receptors. While traditionally viewed as a D1 agonist and D2 antagonist, recent evidence points towards a broader pan-dopamine receptor antagonist activity in vitro. Its partial agonism at 5-HT1A receptors further contributes to its unique in vivo effects. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers investigating the therapeutic potential of this compound and other related compounds. Further research is warranted to fully elucidate the intricate mechanisms underlying its diverse pharmacological actions and to explore its full therapeutic potential in various neurological and psychiatric disorders.
References
- 1. Dopamine release and metabolism in the rat striatum: an analysis by 'in vivo' brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of (-)-stepholidine on firing activity of dopamine neurons in ventral tegmental area of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Preclinical research on Stepholidine for schizophrenia treatment
An In-depth Technical Guide to the Preclinical Research of Stepholidine for Schizophrenia Treatment
Introduction
This compound (SPD), a tetrahydroprotoberberine alkaloid originally isolated from the Chinese herb Stephania intermedia, has emerged as a promising novel therapeutic agent for schizophrenia.[1] Its unique pharmacological profile, characterized by interactions with multiple dopamine receptor subtypes, suggests the potential to address both the positive and negative symptoms of the disorder, a significant challenge for currently available antipsychotics.[2][3] The dopamine hypothesis of schizophrenia posits a hyperdopaminergic state in subcortical mesolimbic regions, leading to positive symptoms, and a hypodopaminergic state in the prefrontal cortex (PFC), contributing to negative and cognitive symptoms.[2][4] this compound's preclinical development is centered on its proposed ability to correct this imbalance through a dual-action mechanism: dopamine D2 receptor antagonism and D1 receptor agonism.[2][4][5]
This technical guide provides a comprehensive overview of the preclinical research on this compound, summarizing quantitative data on its pharmacodynamics and pharmacokinetics, detailing key experimental protocols used in its evaluation, and visualizing its proposed mechanisms of action and experimental workflows.
Pharmacodynamics
The foundational therapeutic hypothesis for this compound rests on its unique interaction with dopamine D1-like and D2-like receptor families. While there is a consensus on its D2 receptor antagonism, its action at the D1 receptor has been debated, with studies describing it as a partial agonist, a full agonist, or a pan-antagonist under different experimental conditions.[1][2][4]
Receptor Binding Affinity
Radioligand binding assays have been employed to determine the affinity of (-)-stepholidine for all five human dopamine receptor subtypes. These studies consistently show high nanomolar affinity for D1 and D5 receptors and slightly lower affinity for D2 and D3 receptors, with significantly weaker affinity for the D4 subtype.[1][3]
| Receptor Subtype | Radioligand | K_i_ (nM) | Reference |
| D1-like | |||
| D1 | [³H]-SCH23390 | 5.1 ± 2.3 | [1] |
| D1 | 13 | [2] | |
| D5 | [³H]-SCH23390 | 5.8 ± 3.1 | [1] |
| D2-like | |||
| D2 | [³H]-methylspiperone | 11.6 ± 4.2 | [1] |
| D2 | 85 | [2] | |
| D3 | [³H]-methylspiperone | 23.4 ± 8.7 | [1] |
| D4 | [³H]-methylspiperone | 1,453 ± 301 | [1] |
Functional Activity and Signaling Pathways
This compound's functional activity is complex. It is generally considered an antagonist at D2-like receptors, which classically couple to G_i/o_ proteins to inhibit adenylyl cyclase and decrease cyclic AMP (cAMP) levels.[2][5] Its purported D1 agonism would involve stimulating G_s_ protein-coupled receptors, leading to the activation of adenylyl cyclase and an increase in cAMP.[5] However, some functional assays have shown that (-)-stepholidine is an antagonist of both G protein- and β-arrestin-mediated signaling at all dopamine receptor subtypes, challenging the D1 agonist theory and suggesting it may be a pan-dopamine receptor antagonist.[1][3] This discrepancy may be due to in vivo metabolism or context-dependent functional selectivity not captured in all in vitro systems.[1]
The prevailing therapeutic model suggests this compound normalizes dopamine transmission by reversing D2 hyperactivity in the mesolimbic pathway to treat positive symptoms, while simultaneously correcting D1 hypofunction in the prefrontal cortex to alleviate negative and cognitive symptoms.[2][6]
Preclinical Efficacy in Animal Models
This compound has been evaluated in various rodent models designed to predict antipsychotic efficacy, assess liability for side effects, and model specific symptom domains of schizophrenia.
Models of Positive Symptoms
These models typically involve inducing hyperlocomotion or sensorimotor gating deficits using dopamine agonists or NMDA receptor antagonists.
| Model | Species | Inducing Agent | This compound Effect | Reference |
| Hyperlocomotion | Rat | Amphetamine | Effective reduction | [1][7] |
| Hyperlocomotion | Rat | Phencyclidine (PCP) | Effective reduction | [1][7][8] |
| Prepulse Inhibition (PPI) Deficit | Rat | Apomorphine | Reverses deficit | [9][10] |
| PPI Deficit | Rat | MK-801 (NMDA Antagonist) | No reversal; potentiated deficit | [9][10] |
| Conditioned Avoidance Response (CAR) | Rat | N/A | Decreased avoidance response | [1][7] |
Models of Negative and Cognitive Symptoms
A derivative of this compound, bi-acetylated l-stepholidine (l-SPD-A), has been tested in models of social withdrawal and cognitive impairment.[8]
| Model | Species | Inducing Agent | l-SPD-A Effect | Reference |
| Social Interaction Deficit | Rat | Chronic PCP | Improved social interaction | [8] |
| Cognitive Impairment (Novel Object Recognition) | Rat | Chronic PCP | Improved recognition memory | [8] |
Models of Extrapyramidal Side Effects (EPS)
A key goal for novel antipsychotics is a reduced liability for motor side effects (EPS) compared to typical agents like haloperidol. The paw test is used to assess this potential.
| Model | Species | This compound Effect | Comparison | Reference |
| Paw Test | Rat | Increased hindlimb retraction time, marginal effect on forelimb | Similar to clozapine (atypical), unlike haloperidol (potent on both) | [9][10] |
| Catalepsy | Rat | Induced only at high D2 receptor occupancy (>80%) | Favorable therapeutic window compared to typicals | [7][11] |
Pharmacokinetics
Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is critical for its development. Studies in rats have characterized its oral bioavailability and ability to penetrate the central nervous system.[12]
| Parameter | Species | Finding | Implication | Reference |
| Oral Bioavailability | Rat | Poor (<2%) | Extensive pre-systemic (first-pass) metabolism. | [12] |
| Brain Penetration | Rat | Extensive transport across Blood-Brain Barrier (AUC ratio brain:plasma of ~0.7) | Compound reaches its CNS target effectively after systemic absorption. | [12] |
| Metabolism | Rat, Human (in vitro) | Predominantly by glucuronidation and sulphation; low oxidative metabolism. | Provides a basis for extrapolating metabolic pathways from rats to humans. | [12] |
| Elimination | Rat | Rapid elimination | May limit its duration of action and requires consideration for dosing regimens. | [7][11] |
Detailed Experimental Protocols
Radioligand Binding Assay
-
Objective: To determine the binding affinity (K_i_) of this compound for specific dopamine receptor subtypes.
-
Methodology:
-
Preparation: Cell membranes are prepared from cell lines stably expressing a single human dopamine receptor subtype (e.g., D1, D2, etc.).[1]
-
Incubation: Membranes are incubated in a buffer solution with a specific radiolabeled ligand (e.g., [³H]-SCH23390 for D1-like, [³H]-methylspiperone for D2-like) and varying concentrations of unlabeled this compound.[1]
-
Equilibrium: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated via rapid vacuum filtration through glass fiber filters.
-
Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Analysis: Competition binding curves are generated by plotting the percentage of specific binding against the concentration of this compound. The IC50 (concentration of this compound that inhibits 50% of specific radioligand binding) is determined and converted to the K_i_ (inhibition constant) using the Cheng-Prusoff equation.[1]
-
Prepulse Inhibition (PPI) of the Acoustic Startle Response
-
Objective: To assess sensorimotor gating, a process deficient in schizophrenia patients and modeled in rodents by dopamine agonists or NMDA antagonists.
-
Methodology:
-
Apparatus: Animals are placed in a startle chamber equipped with a sensor to detect whole-body startle responses and a speaker to deliver acoustic stimuli.
-
Acclimation: Each animal is acclimated to the chamber for a set period (e.g., 5 minutes) with background white noise.
-
Drug Administration: Animals are pre-treated with vehicle, this compound, and/or a PPI-disrupting agent (e.g., apomorphine).[10]
-
Trial Types: The session consists of pseudo-randomized trials:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) is presented to elicit a startle response.
-
Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (the prepulse, e.g., 75-85 dB) is presented 30-120 ms before the strong pulse.
-
No-stimulus trials: Only background noise is present to measure baseline movement.
-
-
Data Analysis: The startle amplitude is recorded for each trial. PPI is calculated as a percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials: %PPI = 100 - [(startle on prepulse-pulse trial / startle on pulse-alone trial) x 100]. A reversal of apomorphine-induced PPI disruption by this compound is indicative of antipsychotic-like activity.[9]
-
References
- 1. (−)-Stepholidine is a potent pan-dopamine receptor antagonist of both G protein- and β-arrestin-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Neuropharmacology of (-)-Stepholidine and its Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (-)-Stepholidine is a potent pan-dopamine receptor antagonist of both G protein- and β-arrestin-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Levo-Stepholidine as a Potential Cognitive Enhancer: Insights into Executive Function and Memory Improvements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The antipsychotic potential of l-stepholidine--a naturally occurring dopamine receptor D1 agonist and D2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of the antipsychotic effect of bi-acetylated l-stepholidine (l-SPD-A), a novel dopamine and serotonin receptor dual ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
- 10. Effects of (-)this compound in animal models for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 12. Oral bioavailability and brain penetration of (−)-stepholidine, a tetrahydroprotoberberine agonist at dopamine D1 and antagonist at D2 receptors, in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Foundational Studies of Stepholidine in Parkinson's Disease Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational preclinical research on Stepholidine (SPD), a naturally derived tetrahydroberberine alkaloid, as a potential therapeutic agent for Parkinson's disease (PD). The document details its unique pharmacological profile, summarizes key efficacy data from established neurotoxin-based PD models, and provides detailed experimental protocols for researchers seeking to build upon these foundational studies.
Pharmacological Profile of this compound
This compound, an alkaloid isolated from the Stephania intermedia herb, exhibits a complex and unique pharmacological profile, primarily centered on its interaction with dopamine receptors. This dual action has positioned it as a compound of interest for neuropsychiatric disorders where dopamine signaling is dysregulated, including Parkinson's disease.[1]
Dopamine Receptor Binding and Functional Activity
Initial characterizations identified l-Stepholidine (l-SPD) as a dopamine D1 receptor partial agonist and a D2 receptor antagonist.[1][2] This profile is particularly compelling for PD, as it suggests the potential to stimulate the D1-mediated direct pathway while blocking the D2-mediated indirect pathway, thereby normalizing motor control. However, more recent and detailed pharmacological analyses have characterized (-)-Stepholidine as a potent pan-dopamine receptor antagonist, showing high affinity for all five dopamine receptor subtypes but lacking agonist activity in G protein or β-arrestin signaling pathways.[3][4] It effectively antagonizes dopamine-mediated responses across these receptors.[3][4] This discrepancy highlights the complexity of SPD's pharmacology, which may be context-dependent (e.g., normal vs. dopamine-depleted states).[1][5]
The binding affinities (Ki) of (-)-Stepholidine for human dopamine receptor subtypes are summarized in the table below.
| Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
| D1 | 5.1 ± 2.3 | [3] |
| D2 | 11.6 ± 4.2 | [3] |
| D3 | 23.4 ± 8.7 | [3] |
| D4 | 1,453 ± 301 | [3] |
| D5 | 5.8 ± 3.1 | [3] |
The interaction of this compound with D1 and D2-like receptors is a cornerstone of its therapeutic potential.
Experimental Protocols for PD Models and Assessments
Reproducibility in preclinical research is paramount. This section provides detailed methodologies for inducing Parkinson's disease in rodent models and for the subsequent behavioral and histological assessments commonly used in this compound studies.
Neurotoxin-Based Animal Models of Parkinson's Disease
Neurotoxins like 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) are widely used to selectively destroy dopaminergic neurons in the nigrostriatal pathway, mimicking the core pathology of PD.[6][7]
Protocol 2.1.1: Unilateral 6-OHDA Lesion Model in Rats
This model is effective for studying motor asymmetry and the effects of drugs on motor performance.[6][8]
-
Animal Preparation : Anesthetize adult male Sprague-Dawley or Wistar rats (220-250g) with an appropriate anesthetic (e.g., ketamine/xylazine cocktail or isoflurane).
-
Pre-treatment : 30 minutes prior to 6-OHDA injection, administer desipramine (25 mg/kg, i.p.) to protect noradrenergic neurons from the toxin.[9]
-
Stereotaxic Surgery :
-
Mount the rat in a stereotaxic frame.
-
Inject 6-OHDA (e.g., 8 µg in 4 µL of 0.9% saline with 0.02% ascorbic acid) into the medial forebrain bundle or the substantia nigra pars compacta (SNc).[9]
-
Use a Hamilton syringe to inject slowly over several minutes and leave the needle in place for an additional 5-10 minutes to allow for diffusion before slowly retracting.
-
-
Post-operative Care : Provide post-operative analgesia and monitor the animal's recovery, ensuring access to food and water. Allow 2-3 weeks for the lesion to fully develop before behavioral testing.
Protocol 2.1.2: Acute MPTP Systemic Model in Mice
This model is widely used for its ability to cause bilateral loss of dopaminergic neurons and its relevance to human PD pathology.[10][11]
-
Animal Preparation : Use adult male C57BL/6 mice, which are known to be sensitive to MPTP.
-
MPTP Administration :
-
Prepare a solution of MPTP hydrochloride in sterile saline.
-
Administer MPTP via intraperitoneal (i.p.) injection. A common acute regimen is four injections of 20 mg/kg MPTP, spaced 2 hours apart.[11]
-
Safety Precaution : MPTP is a potent neurotoxin to humans. All handling must be done in a certified chemical fume hood with appropriate personal protective equipment (PPE).
-
-
Post-injection Monitoring : House animals according to safety protocols. The neurodegenerative process begins rapidly, with significant dopamine depletion occurring within days. Behavioral testing can typically commence 7 days after the last injection.
Behavioral Assessments for Motor Function
Behavioral tests are crucial for evaluating the motor deficits caused by the lesion and the therapeutic efficacy of compounds like this compound.[12][13]
Protocol 2.2.1: Rotarod Test
This test assesses motor coordination and balance.[14][15]
-
Apparatus : A rotating rod, typically with an accelerating speed setting.
-
Procedure :
-
Train the animals on the rotarod at a constant low speed for 2-3 days prior to the test day.
-
On the test day, place the animal on the rod and start the acceleration protocol (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod.
-
Perform 3-5 trials per animal with a rest period in between, and average the results.
-
Protocol 2.2.2: Cylinder Test
This test is used in unilateral lesion models (like 6-OHDA) to quantify forelimb use asymmetry.[13][15]
-
Apparatus : A transparent glass cylinder.
-
Procedure :
-
Place the animal in the cylinder and allow it to explore freely for 5-10 minutes.
-
Videorecord the session from below or the side.
-
A blinded observer counts the number of times the animal uses its left, right, or both forelimbs to support its body weight against the cylinder wall during rearing.
-
Calculate the percentage of contralateral (impaired) limb use relative to the total number of limb placements.
-
Post-Mortem Histological and Biochemical Analyses
These analyses provide direct evidence of neuroprotection and molecular changes in the brain.
Protocol 2.3.1: Immunohistochemistry for Tyrosine Hydroxylase (TH)
TH is the rate-limiting enzyme in dopamine synthesis, and its presence is a marker for dopaminergic neurons. Quantifying TH-positive neurons in the SNc is a primary endpoint for assessing neuroprotection.[16][17][18]
-
Tissue Preparation : Following euthanasia, perfuse the animal transcardially with saline followed by 4% paraformaldehyde (PFA). Extract the brain and post-fix overnight in 4% PFA, then transfer to a sucrose solution for cryoprotection.[19]
-
Sectioning : Section the brain (e.g., at 30-40 µm) through the substantia nigra and striatum using a cryostat or vibratome.
-
Staining :
-
Wash sections in PBS.
-
Perform antigen retrieval if necessary.
-
Block non-specific binding with a blocking buffer (e.g., 10% normal serum with 0.3% Triton X-100 in PBS) for 1-2 hours.[20]
-
Incubate sections overnight at 4°C with a primary antibody against TH (e.g., rabbit or mouse anti-TH).
-
Wash, then incubate with an appropriate biotinylated or fluorescent-conjugated secondary antibody for 1-2 hours at room temperature.[20]
-
For biotinylated antibodies, proceed with an avidin-biotin complex (ABC) reaction and develop with a chromogen like DAB. For fluorescent antibodies, mount with a DAPI-containing medium.
-
-
Quantification : Count the number of TH-positive cells in the SNc using unbiased stereological methods.
Protocol 2.3.2: Western Blot for α-Synuclein and Inflammatory Markers
Western blotting is used to quantify changes in the levels of specific proteins, such as aggregated α-synuclein or inflammatory cytokines.[21][22]
-
Tissue Homogenization : Dissect brain regions of interest (e.g., striatum, midbrain) and homogenize in RIPA buffer containing protease and phosphatase inhibitors.[23]
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE : Load equal amounts of protein (e.g., 10-30 µg) per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.[24]
-
Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.
-
Incubate the membrane with a primary antibody (e.g., anti-α-synuclein, anti-iNOS, anti-TNF-α) overnight at 4°C.
-
Wash, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection : Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. Quantify band density using software like ImageJ, normalizing to a loading control (e.g., β-actin or GAPDH).
Foundational Efficacy Data of this compound in PD Models
Studies using the models described above have demonstrated this compound's potential to counteract PD-related pathology and symptoms through multiple mechanisms.
Neuroprotective and Anti-inflammatory Effects
A key proposed benefit of this compound is its ability to protect dopaminergic neurons from degeneration.[1][25] This is often attributed to its antioxidative and anti-inflammatory properties.[1][26] In MPTP-induced PD models, treatment with various compounds has been shown to reduce the activation of microglia and astrocytes and decrease the expression of pro-inflammatory markers like iNOS, TNF-α, IL-1β, and IL-6.[27][28][29] While specific quantitative data for this compound's anti-inflammatory effects are part of ongoing research, its neuroprotective action strongly suggests a similar mechanism.
| Model | Treatment | Key Neuroprotective/Anti-Inflammatory Finding | Reference |
| MPTP Mouse Model | Morin | Significantly reduced MPTP-induced neuroinflammation and glial activation. | [27] |
| MPTP Mouse Model | Necrosulfonamide (NSA) | Inhibited microglial/astrocyte activation and expression of iNOS, TNF-α, IL-1β, IL-6. | [28] |
| MPTP Mouse Model | Rhein | Reduced levels of pro-inflammatory cytokines and M1 polarization markers. | [30] |
Amelioration of Motor Deficits and L-DOPA-Induced Dyskinesia
This compound has been shown to relieve motor symptoms in PD models, particularly when co-administered with L-DOPA.[2][3] Furthermore, it demonstrates significant potential in reducing L-DOPA-induced dyskinesia (LID), a major complication of long-term PD therapy.[31] In a 6-OHDA rat model, l-SPD co-administered with L-DOPA significantly ameliorated LID without compromising L-DOPA's therapeutic effect.[31]
| Model | Treatment Paradigm | Primary Motor Outcome | Reference |
| 6-OHDA Rat Model | l-SPD co-administered with L-DOPA | Significantly ameliorated L-DOPA-induced dyskinesia. | [31] |
| 6-OHDA Rat Model | l-SPD alone | Elicited contralateral rotational behavior, indicating dopaminergic activity. | [31] |
Modulation of α-Synuclein Aggregation
The aggregation of α-synuclein into Lewy bodies is a pathological hallmark of PD.[32] While direct studies on this compound's effect on α-synuclein are emerging, compounds that modulate related pathways have shown promise. For instance, statins have been shown to reduce neuronal α-synuclein accumulation in vitro, and other small molecules can directly interfere with the aggregation process.[33][34][35] Given this compound's neuroprotective profile, investigating its impact on α-synuclein pathology is a critical area for future research.
Proposed Mechanism of Action
The foundational data suggest that this compound's therapeutic effects in PD models stem from a multi-faceted mechanism of action. Its primary interaction with dopamine receptors, combined with downstream neuroprotective signaling, underpins its potential.
-
Dopamine Receptor Modulation : In the dopamine-depleted state of the parkinsonian brain, SPD may act as a D1 partial agonist, stimulating the direct pathway, while its D2 antagonist activity inhibits the overactive indirect pathway.[1][5] This combination helps rebalance motor circuit activity.
-
Neuroprotection : SPD exhibits neuroprotective effects, potentially by scavenging free radicals and reducing oxidative stress.[1][25][26]
-
Anti-inflammatory Action : By suppressing the activation of microglia and astrocytes, SPD may reduce the production of harmful pro-inflammatory cytokines, creating a more favorable environment for neuronal survival.[27][28]
Conclusion and Future Directions
Foundational studies have established this compound as a promising therapeutic candidate for Parkinson's disease with a unique, multi-target profile. It not only has the potential to manage motor symptoms but may also offer disease-modifying neuroprotective benefits and a way to mitigate L-DOPA-induced dyskinesia.
Future research should focus on:
-
Clarifying the precise signaling pathways downstream of this compound's receptor interactions in dopamine-depleted neurons.
-
Conducting long-term studies in chronic PD models to fully evaluate its disease-modifying potential.
-
Quantifying its effects on α-synuclein aggregation and propagation in vivo.
-
Investigating its oral bioavailability and ability to penetrate the blood-brain barrier.[36]
This technical guide provides the necessary framework and methodologies for researchers to pursue these critical next steps in the development of this compound for Parkinson's disease.
References
- 1. The Neuropharmacology of (-)-Stepholidine and its Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The neuropharmacology of (-)-stepholidine and its potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (−)-Stepholidine is a potent pan-dopamine receptor antagonist of both G protein- and β-arrestin-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (-)-Stepholidine is a potent pan-dopamine receptor antagonist of both G protein- and β-arrestin-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (-)-Stepholidine acts as a D1 partial agonist on firing activity of substantia nigra pars reticulata neurons in 6-hydroxydopamine-lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biomed.cas.cz [biomed.cas.cz]
- 7. Generation of Mitochondrial Toxin Rodent Models of Parkinson’s Disease Using 6-OHDA , MPTP , and Rotenone | Springer Nature Experiments [experiments.springernature.com]
- 8. mdbneuro.com [mdbneuro.com]
- 9. 6-OHDA mouse model of Parkinson's disease [protocols.io]
- 10. mdbiosciences.com [mdbiosciences.com]
- 11. MPTP-induced mouse model of Parkinson’s disease: A promising direction for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Rodent Behavioral Tests for Motor Function - Creative Biolabs [creative-biolabs.com]
- 16. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 17. [Immunohistochemistry on tyrosine hydroxylase in the substantia nigra of human autopsied cases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections [protocols.io]
- 20. protocols.io [protocols.io]
- 21. Detection of pathological alpha-synuclein aggregates in human iPSC-derived neurons and tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 22. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 23. protocols.io [protocols.io]
- 24. A New Method for Quantitative Immunoblotting of Endogenous α-Synuclein | PLOS One [journals.plos.org]
- 25. researchgate.net [researchgate.net]
- 26. Reddit - The heart of the internet [reddit.com]
- 27. Anti-Inflammatory and Neuroprotective Effects of Morin in an MPTP-Induced Parkinson's Disease Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. MLKL Inhibitor Reduces Oxidative Stress, Inflammation, and Dopaminergic Neuronal Cell Death in MPTP-Induced Parkinson’s Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Crocetin Alleviates Inflammation in MPTP-Induced Parkinson's Disease Models through Improving Mitochondrial Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Frontiers | Rhein alleviates MPTP-induced Parkinson’s disease by suppressing neuroinflammation via MAPK/IκB pathway [frontiersin.org]
- 31. L-stepholidine reduced L-DOPA-induced dyskinesia in 6-OHDA-lesioned rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Models of α-synuclein aggregation in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. semanticscholar.org [semanticscholar.org]
- 34. Statins reduce neuronal alpha-synuclein aggregation in in vitro models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
- 36. Oral bioavailability and brain penetration of (−)-stepholidine, a tetrahydroprotoberberine agonist at dopamine D1 and antagonist at D2 receptors, in rats - PMC [pmc.ncbi.nlm.nih.gov]
Stepholidine's effect on the mesocorticolimbic dopamine pathway
An In-depth Technical Guide on the Core Effects of Stepholidine on the Mesocorticolimbic Dopamine Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Stepholidine (SPD) is a tetrahydroprotoberberine alkaloid isolated from the Chinese herb Stephania intermedia.[1][2] It has garnered significant scientific interest due to its unique pharmacological profile, primarily characterized by its interaction with the mesocorticolimbic dopamine system. This system, originating in the ventral tegmental area (VTA) and projecting to the nucleus accumbens (NAc) and medial prefrontal cortex (mPFC), is crucial for regulating motivation, reward, and cognitive functions.[2] Dysregulation of this pathway is implicated in several neuropsychiatric disorders, including schizophrenia and substance use disorders. This compound's primary mechanism of action is widely reported as a dopamine D1 receptor partial agonist and a D2 receptor antagonist, a profile that theoretically offers a balanced modulation of dopaminergic activity.[2][3][4] This dual action suggests it could simultaneously address the negative and cognitive symptoms of schizophrenia (via D1 agonism in the mPFC) and the positive symptoms (via D2 antagonism in subcortical regions).[2][4][5] However, some evidence suggests SPD may act as a pan-dopamine receptor antagonist under certain conditions, adding complexity to its neuropharmacological profile.[1][6] This technical guide provides a comprehensive overview of this compound's effects on the mesocorticolimbic pathway, presenting quantitative data, detailed experimental protocols, and visualizations of its core mechanisms.
Pharmacodynamics and Receptor Interaction Profile
This compound's interaction with dopamine receptors is multifaceted. While the prevailing view is of a D1 agonist/D2 antagonist, in vitro functional assays have shown that (-)-stepholidine can act as an antagonist at all dopamine receptor subtypes (D1-D5), failing to activate G protein-mediated signaling or β-arrestin recruitment.[1][6] Conversely, other studies and behavioral models strongly support a functional D1 agonism, particularly in dopamine-depleted states.[2][7]
Quantitative Data: Receptor Binding and Functional Activity
The following table summarizes key quantitative metrics of this compound's interaction with dopamine receptors from various studies.
| Parameter | Receptor | Value | Species/System | Reference |
| Binding Affinity (Ki) | D1 | 13 nM | Rat | [2] |
| D2 | 85 nM | Rat | [2] | |
| Binding Affinity (pKi) | D1 | 8.27 ± 0.04 | Human (HEK293 cells) | [1] |
| D2 | 7.67 ± 0.05 | Human (HEK293 cells) | [1] | |
| D3 | 7.64 ± 0.08 | Human (HEK293 cells) | [1] | |
| D4 | 6.09 ± 0.03 | Human (HEK293 cells) | [1] | |
| D5 | 8.04 ± 0.06 | Human (HEK293 cells) | [1] | |
| Functional Antagonism (IC50) | D1 (cAMP assay) | 1.8 ± 0.9 nM | Human (HEK293 cells) | [1] |
| D5 (cAMP assay) | 27.1 ± 22 nM | Human (HEK293 cells) | [1] | |
| D1-D2 Heteromer (Ca²⁺ mobilization) | 19.3 ± 3.7 nM | Human (HEK293 cells) | [1] | |
| In Vivo Receptor Occupancy (RO) | D1 | 9-77% (0.3-30 mg/kg) | Rodent | [8][9] |
| D2 | 44-94% (1-30 mg/kg) | Rodent | [8][9] |
Dopamine Receptor Signaling Pathways
Dopamine receptors are G protein-coupled receptors that modulate adenylyl cyclase activity. D1-like receptors (D1 and D5) couple to Gs/olf proteins to stimulate cAMP production, while D2-like receptors (D2, D3, and D4) couple to Gi/o proteins to inhibit it.[2][3] this compound's dual activity allows it to theoretically increase cAMP signaling via D1 agonism while preventing dopamine-mediated inhibition of cAMP via D2 antagonism.
Modulation of the Mesocorticolimbic Circuit
This compound exerts distinct effects on the different nodes of the mesocorticolimbic pathway, largely driven by the differential expression and function of D1 and D2 receptors in these areas.
-
Ventral Tegmental Area (VTA): Low doses of SPD can block inhibitory D2 autoreceptors on VTA dopamine neurons, potentially increasing their firing rate and subsequent dopamine release in projection areas.[2] However, l-SPD has also been shown to increase the firing rate of VTA DA neurons through a partial agonistic action at 5-HT(1A) receptors.[10]
-
Nucleus Accumbens (NAc): In the NAc, SPD's D2 antagonist properties are thought to be dominant, blocking postsynaptic D2 receptors.[5] This action is critical for its antipsychotic-like effects, as hyperactivity of D2 receptors in this region is linked to the positive symptoms of schizophrenia.[2]
-
Medial Prefrontal Cortex (mPFC): The mPFC is rich in D1 receptors. SPD's D1 agonistic activity in this region is believed to enhance cortical dopamine transmission, which may alleviate the negative and cognitive symptoms of schizophrenia.[5][9][11] Studies have shown that microinjection of SPD into the mPFC modulates the firing activity of NAc neurons and can attenuate amphetamine-evoked dopamine release in the NAc, an effect reversible by a D1 antagonist.[11][12]
Key Experimental Protocols
The characterization of this compound's effects relies on a combination of in vivo and in vitro techniques. Below are detailed methodologies for key experiments.
In Vivo Microdialysis for Dopamine Release
This technique is used to measure extracellular levels of neurotransmitters in specific brain regions of freely moving animals.[13][14]
-
Objective: To quantify changes in dopamine efflux in the NAc or mPFC following systemic or local administration of SPD.[11]
-
Surgical Procedure: Male Sprague-Dawley or Wistar rats are anesthetized and placed in a stereotaxic frame. A guide cannula is implanted, targeting the desired brain region (e.g., NAc shell). Animals are allowed to recover for several days.
-
Microdialysis Protocol:
-
A microdialysis probe (e.g., CMA/12, 2-mm membrane) is inserted through the guide cannula.[15]
-
The probe is perfused with artificial cerebrospinal fluid (aCSF; composition e.g., 125 mM NaCl, 2.5 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, 0.5 mM NaH₂PO₄, 2.5 mM Na₂HPO₄, pH 7.4) at a constant flow rate (e.g., 1.0-2.0 µL/min).[15]
-
After a stabilization period (e.g., 60-120 min), baseline dialysate samples are collected at regular intervals (e.g., every 5-20 min).[15]
-
This compound is administered (e.g., intraperitoneally, intravenously, or directly into a brain region via the probe).[11]
-
Post-treatment samples are collected for a defined period to monitor changes in dopamine levels.
-
-
Sample Analysis: Dopamine concentrations in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[11] Results are typically expressed as a percentage change from the baseline average.
In Vivo Single-Unit Electrophysiology
This method measures the firing activity of individual neurons in response to pharmacological agents.
-
Objective: To determine if SPD excites or inhibits dopamine neurons in the VTA or medium spiny neurons in the NAc.[10][12]
-
Protocol:
-
Rats are anesthetized (e.g., with chloral hydrate).
-
A recording microelectrode is lowered into the target brain region.
-
Dopaminergic neurons in the VTA are identified by their characteristic electrophysiological properties (e.g., long duration action potentials, slow firing rate).
-
Once a stable baseline firing rate is established, SPD is administered intravenously or via microiontophoresis directly onto the neuron.[12]
-
Changes in the neuron's firing rate and pattern are recorded and analyzed.
-
Antagonists (e.g., WAY100635 for 5-HT1A, SCH-23390 for D1) can be co-administered to probe the specific receptor mechanisms involved.[10][12]
-
Behavioral Assays for Antipsychotic and Anti-Addiction Potential
Various animal models are used to predict therapeutic efficacy.
-
Models for Antipsychotic-like Activity:
-
Prepulse Inhibition (PPI) of Startle: Measures sensorimotor gating, which is deficient in schizophrenia. SPD has been shown to reverse apomorphine-induced disruption of PPI.[16]
-
Psychostimulant-Induced Hyperlocomotion: Models positive symptoms. SPD is effective in reducing locomotion induced by amphetamine and phencyclidine.[1][9]
-
-
Models for Anti-Addiction Potential:
-
Drug Self-Administration: Animals are trained to perform an action (e.g., press a lever) to receive an infusion of a drug like heroin or methamphetamine. SPD has been shown to attenuate heroin and METH self-administration.[17][18][19]
-
Reinstatement of Drug-Seeking: This model mimics relapse. After an animal stops self-administering a drug (extinction), re-exposure to the drug or associated cues can reinstate the drug-seeking behavior. SPD inhibits heroin- and cue-induced reinstatement.[17][20]
-
Conclusion and Future Directions
This compound presents a compelling pharmacological profile for treating disorders of the mesocorticolimbic dopamine system. Its putative dual action as a D1 partial agonist and D2 antagonist offers a novel mechanism for rebalancing dopamine signaling.[2][3] This is thought to underlie its potential to treat both positive and negative/cognitive symptoms of schizophrenia with a lower risk of extrapyramidal side effects.[2][5][16] Furthermore, its ability to attenuate drug-seeking behaviors in preclinical models highlights its promise as a therapy for substance use disorders.[17][20][21]
However, the controversy regarding its precise action at the D1 receptor—whether it is a partial agonist or a functional antagonist—requires further clarification.[1][7] Future research should focus on elucidating the specific signaling cascades and downstream effects of this compound in different brain regions and under various pathological conditions. Advanced techniques, such as PET imaging in human subjects and optogenetics in animal models, will be invaluable in fully characterizing its complex mechanism of action and predicting its clinical efficacy.[22]
References
- 1. (−)-Stepholidine is a potent pan-dopamine receptor antagonist of both G protein- and β-arrestin-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Neuropharmacology of (-)-Stepholidine and its Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Levo-Stepholidine as a Potential Cognitive Enhancer: Insights into Executive Function and Memory Improvements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (-)-Stepholidine is a potent pan-dopamine receptor antagonist of both G protein- and β-arrestin-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (-)-Stepholidine acts as a D1 partial agonist on firing activity of substantia nigra pars reticulata neurons in 6-hydroxydopamine-lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The antipsychotic potential of l-stepholidine--a naturally occurring dopamine receptor D1 agonist and D2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. l-Stepholidine-induced excitation of dopamine neurons in rat ventral tegmental area is associated with its 5-HT(1A) receptor partial agonistic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. I-stepholidine facilitates inhibition of mPFC DA receptors on subcortical NAc DA release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Modulation of medical prefrontal cortical D1 receptors on the excitatory firing activity of nucleus accumbens neurons elicited by (-)-Stepholidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Overview of Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Oral bioavailability and brain penetration of (−)-stepholidine, a tetrahydroprotoberberine agonist at dopamine D1 and antagonist at D2 receptors, in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of (-)this compound in animal models for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. L-Stepholidine, a naturally occurring dopamine D1 receptor agonist and D2 receptor antagonist, attenuates heroin self-administration and cue-induced reinstatement in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. L-Stepholidine Inhibits Methamphetamine Intravenous Self-administration Behavior in Rodents | Atlantis Press [atlantis-press.com]
- 19. researchgate.net [researchgate.net]
- 20. L-stepholidine, a natural dopamine receptor D1 agonist and D2 antagonist, inhibits heroin-induced reinstatement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Dopamine D1-like receptor agonist and D2-like receptor antagonist (−)-Stepholidine reduces reinstatement of drug-seeking behavior for 3,4-methylenedioxypyrovalerone (MDPV) in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Schizophrenia Daily News Blog: A New Direction for Schizophrenia Treatments? [schizophrenia.com]
An In-depth Technical Guide to the In Vitro Binding Affinity of Stepholidine to Dopamine Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro binding characteristics of Stepholidine, a tetrahydroberberine alkaloid, to the five dopamine receptor subtypes (D1, D2, D3, D4, and D5). It synthesizes key quantitative data, details common experimental protocols, and visualizes the associated signaling pathways and experimental workflows. While historically debated, recent comprehensive studies characterize (-)-Stepholidine as a pan-dopamine receptor antagonist.
Executive Summary
(-)-Stepholidine is an alkaloid that has drawn significant interest for its potential as a novel antipsychotic agent.[1][2] Its unique pharmacological profile was initially suggested to involve D1-like receptor agonism and D2-like receptor antagonism.[3][4][5] However, detailed in vitro studies using recombinant human dopamine receptors have clarified its mechanism, establishing it as a potent antagonist across all five dopamine receptor subtypes for both G protein- and β-arrestin-mediated signaling.[1][2][6] this compound exhibits high nanomolar affinity for D1 and D5 receptors, slightly lower affinity for D2 and D3 receptors, and significantly lower, micromolar affinity for the D4 receptor.[1][2] This guide focuses on the quantitative binding data and the methodologies used to determine these properties.
Quantitative Binding Affinity Data
The in vitro affinity of (-)-Stepholidine for dopamine receptors is typically quantified by determining the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) in various functional assays.
Radioligand Competition Binding Affinities (Ki)
The Ki value represents the affinity of a competing ligand (in this case, this compound) for a receptor. It is derived from IC50 values obtained in competition binding assays. As shown in the table below, (-)-Stepholidine binds with the highest affinity to D1 and D5 receptors.
| Receptor Subtype | Radioligand Used | Mean Ki (nM) ± SEM | Reference |
| D1 | [³H]-SCH23390 | 5.1 ± 2.3 | [1] |
| D2 | [³H]-methylspiperone | 11.6 ± 4.2 | [1] |
| D3 | [³H]-methylspiperone | 23.4 ± 8.7 | [1] |
| D4 | [³H]-methylspiperone | 1,453 ± 301 | [1] |
| D5 | [³H]-SCH23390 | 5.8 ± 3.1 | [1] |
Table 1: Summary of (-)-Stepholidine Ki values at human dopamine receptor subtypes.
Functional Antagonist Potency (IC50)
Functional assays measure the ability of a compound to inhibit a receptor-mediated response. For (-)-Stepholidine, its antagonist properties have been characterized by its ability to block dopamine-stimulated signaling pathways, such as β-arrestin recruitment and cAMP modulation.
| Receptor Subtype | Functional Assay | Mean IC50 (nM) ± SEM | Reference |
| D1 | β-arrestin-2 Recruitment | 4.5 ± 1.7 | [1] |
| D1 | cAMP Accumulation | 22.3 ± 13 | [7] |
| D2 | β-arrestin-2 Recruitment | 32.7 ± 3.3 | [1] |
| D3 | β-arrestin-2 Recruitment | 77.7 ± 27.8 | [1] |
| D4 | β-arrestin-2 Recruitment | 4,075 ± 1,461 | [1] |
| D5 | β-arrestin-2 Recruitment | 3.7 ± 1.6 | [1] |
| D5 | cAMP Accumulation | 27.1 ± 22 | [7] |
Table 2: Functional potency of (-)-Stepholidine as an antagonist at human dopamine receptor subtypes.
Dopamine Receptor Signaling Pathways
Dopamine receptors are G protein-coupled receptors (GPCRs) divided into two families: D1-like (D1, D5) and D2-like (D2, D3, D4).[3] D1-like receptors typically couple to Gs/olf proteins to stimulate adenylyl cyclase and increase cAMP levels.[1][3] Conversely, D2-like receptors couple to Gi/o proteins to inhibit adenylyl cyclase.[1][4] (-)-Stepholidine acts as an antagonist, blocking dopamine's effects on both pathways.
Caption: Dopamine receptor signaling pathways and the antagonistic action of this compound.
Experimental Protocols
The binding affinity of this compound is primarily determined using in vitro competition radioligand binding assays.[1][8]
General Principle
This method measures the ability of a test compound (the "competitor," e.g., this compound) to displace a specific, radioactively labeled ligand ("radioligand") from its receptor. The assay is performed on membranes prepared from cell lines stably expressing a single subtype of the human dopamine receptor.[1][6]
Materials and Reagents
-
Cell Lines: HEK293 or CHO cells stably transfected to express one of the human dopamine receptors (D1, D2, D3, D4, or D5).[2][9]
-
Radioligands:
-
Competitor: (-)-Stepholidine dissolved to create a range of concentrations.
-
Buffers: Assay-specific binding buffers (e.g., Tris-HCl based).
-
Filtration System: A cell harvester or vacuum filtration manifold with glass fiber filters.
-
Scintillation Counter: To measure radioactivity.
Step-by-Step Procedure
-
Membrane Preparation: Harvest cells expressing the target receptor subtype and prepare a crude membrane fraction through homogenization and centrifugation.
-
Assay Setup: In assay tubes, combine the cell membranes, a fixed concentration of the appropriate radioligand (typically near its Kd value), and a variable concentration of (-)-Stepholidine.[1][7]
-
Control Groups:
-
Total Binding: Membranes + radioligand (no competitor).
-
Non-specific Binding: Membranes + radioligand + a high concentration of a non-labeled, potent antagonist (e.g., 10 µM spiperone) to saturate all specific binding sites.[10]
-
-
Incubation: Incubate the reactions at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.[10] Wash the filters quickly with ice-cold buffer to remove any remaining unbound ligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of this compound that displaces 50% of the specific radioligand binding).[1]
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[7][10]
-
Caption: Workflow for a competition radioligand binding assay.
Conclusion
In vitro binding and functional assays conclusively demonstrate that (-)-Stepholidine is a pan-dopamine receptor antagonist. It exhibits a distinct affinity profile, with high nanomolar affinity for D1 and D5 receptors, slightly lower for D2 and D3, and markedly lower for the D4 subtype. This characterization is crucial for the rational design of new central nervous system therapies and for understanding the compound's complex in vivo effects, which are largely mediated through the blockade of these dopamine receptor subtypes.[1][2]
References
- 1. (−)-Stepholidine is a potent pan-dopamine receptor antagonist of both G protein- and β-arrestin-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (-)-Stepholidine is a potent pan-dopamine receptor antagonist of both G protein- and β-arrestin-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. The Neuropharmacology of (-)-Stepholidine and its Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dopamine D1 Receptor Agonist and D2 Receptor Antagonist Effects of the Natural Product (−)–this compound: Molecular Modeling and Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. revvity.com [revvity.com]
- 9. Dopamine D1-like receptor agonist and D2-like receptor antagonist (−)-Stepholidine reduces reinstatement of drug-seeking behavior for 3,4-methylenedioxypyrovalerone (MDPV) in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn-links.lww.com [cdn-links.lww.com]
Methodological & Application
Application Notes and Protocols for the Chemical Synthesis and Enantioselective Preparation of Stepholidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stepholidine, a tetrahydroprotoberberine alkaloid originally isolated from the Chinese herb Stephania intermedia, has garnered significant scientific interest due to its unique pharmacological profile. It acts as a dual-action ligand for dopamine receptors, exhibiting partial agonism at the D1 receptor and antagonism at the D2 receptor.[1][2] This distinct mechanism of action makes (-)-(S)-Stepholidine a promising therapeutic candidate for neurological and psychiatric disorders such as schizophrenia and Parkinson's disease, potentially offering a more balanced modulation of the dopaminergic system compared to traditional antipsychotics.[1][3]
These application notes provide a detailed overview of the enantioselective total synthesis of (-)-(S)-Stepholidine, including experimental protocols for key reactions. Additionally, pharmacological data and a summary of its mechanism of action are presented to support its application in drug discovery and development.
Chemical Synthesis and Enantioselective Preparation
The enantioselective total synthesis of (-)-(S)-Stepholidine has been achieved through various strategies, with a notable approach involving a Noyori asymmetric transfer hydrogenation of a cyclic imine as the key stereochemistry-determining step.[3][4] This method provides high enantioselectivity and good overall yield. Classical methods such as the Bischler-Napieralski and Pictet-Spengler reactions are fundamental in constructing the core tetrahydroprotoberberine scaffold.
Synthetic Scheme Overview
A widely adopted retrosynthetic analysis for (-)-(S)-Stepholidine is outlined below. The core tetracyclic structure is assembled from a substituted tetrahydroisoquinoline intermediate, which in turn is derived from a protected phenylethylamine derivative. The crucial chirality is introduced via an asymmetric reduction of a dihydroisoquinoline intermediate.
Caption: Retrosynthetic analysis of (-)-(S)-Stepholidine.
Quantitative Data Summary
The following tables summarize key quantitative data from a representative enantioselective synthesis of (-)-(S)-Stepholidine, as well as its pharmacological activity at dopamine receptors.
Table 1: Summary of a 6-Step Enantioselective Synthesis of (-)-(S)-Stepholidine [3][4]
| Step | Reaction | Key Reagents | Solvent | Yield (%) | Enantiomeric Excess (%) |
| 1 | Amide Formation | Protected phenylethylamine, Protected phenylacetic acid, DCC, HOBt | Dichloromethane | ~95 | N/A |
| 2 | Bischler-Napieralski Cyclization | POCl₃ | Acetonitrile | ~90 | N/A |
| 3 | Noyori Asymmetric Transfer Hydrogenation | Noyori's Catalyst, HCOOH/NEt₃ | DMF | 84 | >99 |
| 4 | Ring C Closure | SOCl₂, NaHCO₃ | Dichloromethane | 90 | >99 |
| 5 | Debenzylation (Method A) | Pd/C, H₂ | Methanol | 70 | 70.4 |
| 6 | Debenzylation (Method B) | 37% HCl | Reflux | 74 | 99.6 |
| Overall | - | - | - | ~42 | >99 |
Table 2: Pharmacological Profile of (-)-Stepholidine at Dopamine Receptors [1][5]
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity | Assay Type |
| Dopamine D1 | 5.1 - 13 | Partial Agonist | Radioligand Binding, cAMP Assay |
| Dopamine D2 | 11.6 - 85 | Antagonist | Radioligand Binding, cAMP Assay |
| Dopamine D3 | 23.4 | Antagonist | Radioligand Binding |
| Dopamine D5 | 5.8 | Agonist | Radioligand Binding |
Experimental Protocols
The following are detailed protocols for the key steps in the enantioselective synthesis of (-)-(S)-Stepholidine.
Protocol 1: Bischler-Napieralski Cyclization
This protocol describes the formation of the dihydroisoquinoline intermediate.
Materials:
-
N-Acetyl-O,O'-dibenzyl-dopamine
-
Phosphorus oxychloride (POCl₃)
-
Acetonitrile (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
Dissolve N-Acetyl-O,O'-dibenzyl-dopamine (1.0 eq) in anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (2.0 - 3.0 eq) to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a stirred, ice-cold saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude dihydroisoquinoline product, which can be used in the next step without further purification or purified by column chromatography.
Protocol 2: Noyori Asymmetric Transfer Hydrogenation
This protocol details the key enantioselective reduction of the dihydroisoquinoline intermediate.
Materials:
-
Dihydroisoquinoline intermediate
-
(R,R)-TsDPEN-Ru-p-Cymene catalyst (Noyori's Catalyst)
-
Formic acid/Triethylamine (5:2 azeotrope)
-
Dimethylformamide (DMF, anhydrous)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions.
Procedure:
-
In a flame-dried, argon-purged flask, dissolve the dihydroisoquinoline intermediate (1.0 eq) in anhydrous DMF.
-
Add the formic acid/triethylamine azeotrope (5.0 eq of formic acid).
-
To this solution, add the (R,R)-TsDPEN-Ru-p-Cymene catalyst (0.01 - 0.02 eq).
-
Stir the reaction mixture under an argon atmosphere at room temperature for 12-24 hours. Monitor the reaction for completion by TLC.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral tetrahydroisoquinoline intermediate.
Protocol 3: Debenzylation to Yield (-)-(S)-Stepholidine
This protocol describes the final deprotection step to yield the target compound.
Materials:
-
Protected (-)-(S)-Stepholidine (O,O'-dibenzyl derivative)
-
Concentrated Hydrochloric Acid (37%)
-
Methanol
-
Round-bottom flask, reflux condenser, heating mantle.
Procedure:
-
Place the protected (-)-(S)-Stepholidine (1.0 eq) in a round-bottom flask.
-
Add a mixture of methanol and concentrated hydrochloric acid (e.g., 1:1 v/v).
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.
-
Neutralize the remaining aqueous solution with a saturated solution of sodium bicarbonate.
-
The product may precipitate out of the solution. Collect the solid by filtration. If no precipitate forms, extract the aqueous layer with a suitable organic solvent (e.g., a mixture of dichloromethane and isopropanol).
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude (-)-(S)-Stepholidine by recrystallization or column chromatography to obtain the final product.
Mechanism of Action and Signaling Pathway
(-)-(S)-Stepholidine's therapeutic potential stems from its dual modulation of dopamine D1 and D2 receptors.
Caption: Signaling pathway of (-)-(S)-Stepholidine.
-
D1 Receptor Partial Agonism: this compound binds to and partially activates the D1 receptor, which is coupled to a Gs protein. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to a cellular response. In the prefrontal cortex, this pathway is associated with improved cognitive function.[2]
-
D2 Receptor Antagonism: this compound binds to the D2 receptor but does not activate it, thereby blocking the binding of endogenous dopamine. The D2 receptor is coupled to a Gi protein, which inhibits adenylyl cyclase. By antagonizing the D2 receptor, this compound prevents the dopamine-induced inhibition of adenylyl cyclase, thus normalizing cAMP levels in brain regions where dopamine is overactive, such as the striatum in schizophrenia.[2]
This dual action is hypothesized to restore the balance between D1 and D2 receptor-mediated signaling, which is thought to be dysregulated in conditions like schizophrenia.[1][2]
Conclusion
The enantioselective synthesis of (-)-(S)-Stepholidine is a well-established process that provides access to this pharmacologically important molecule. The protocols outlined here, based on published literature, offer a reliable pathway for its preparation in a research setting. The unique dual D1 agonism and D2 antagonism of this compound make it a valuable tool for studying dopaminergic signaling and a promising lead compound for the development of novel therapeutics for complex neuropsychiatric disorders.
References
- 1. (−)-Stepholidine is a potent pan-dopamine receptor antagonist of both G protein- and β-arrestin-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Neuropharmacology of (-)-Stepholidine and its Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. (-)-Stepholidine is a potent pan-dopamine receptor antagonist of both G protein- and β-arrestin-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The antipsychotic potential of l-stepholidine--a naturally occurring dopamine receptor D1 agonist and D2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Stepholidine in Animal Models of Psychosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Stepholidine (SPD), a naturally occurring compound with a unique pharmacological profile, in preclinical animal models of psychosis. This compound's dual activity as a dopamine D1 receptor agonist and D2 receptor antagonist makes it a compound of significant interest for the development of novel antipsychotic therapies.[1][2][3] This document outlines detailed protocols for key behavioral assays, presents quantitative data from relevant studies in a structured format, and includes visualizations of associated signaling pathways and experimental workflows.
Introduction to this compound
This compound is a tetrahydroprotoberberine alkaloid isolated from the Chinese herb Stephania intermedia. Its primary mechanism of action involves the modulation of the dopaminergic system, acting as a partial agonist at the D1 receptor and an antagonist at the D2 receptor.[1][2] This dual action is hypothesized to contribute to its potential efficacy against both positive and negative symptoms of schizophrenia, with fewer extrapyramidal side effects compared to typical antipsychotics.[4][5] Preclinical studies have demonstrated its effectiveness in various animal models that mimic aspects of psychosis.[6][7]
Key Animal Models and Experimental Protocols
Several well-established animal models are employed to assess the antipsychotic potential of novel compounds like this compound. These models aim to replicate specific behavioral abnormalities observed in psychosis.
Psychostimulant-Induced Hyperlocomotion
This model assesses the ability of a compound to counteract the excessive motor activity induced by dopamine agonists like amphetamine, methamphetamine, or the NMDA receptor antagonist phencyclidine (PCP). This hyperactivity is considered a proxy for the positive symptoms of psychosis.
Experimental Protocol:
-
Animals: Male Sprague-Dawley rats or C57BL/6 mice are commonly used. Animals should be housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. They should be habituated to the testing room and locomotor activity chambers for at least 30-60 minutes prior to the experiment.
-
Apparatus: An open-field arena equipped with infrared beams or a video-tracking system to automatically record locomotor activity (e.g., distance traveled, rearing frequency).
-
Procedure:
-
Administer this compound (or vehicle) via intraperitoneal (i.p.) injection at the desired doses.
-
After a 30-minute pre-treatment period, administer the psychostimulant (e.g., d-amphetamine or phencyclidine) via i.p. injection.
-
Immediately place the animal in the open-field arena and record locomotor activity for a period of 60-120 minutes.
-
-
Data Analysis: The total distance traveled or the number of beam breaks is calculated for each animal. Data are typically analyzed using a one-way or two-way ANOVA followed by post-hoc tests to compare the effects of different doses of this compound to the vehicle-treated group.
Quantitative Data Summary:
| Animal Model | Psychostimulant | This compound Dose (mg/kg, i.p.) | Effect on Hyperlocomotion | Reference |
| Rat | d-Amphetamine | 1.0, 3.0, 10.0 | Dose-dependent reduction | [7] |
| Mouse | Phencyclidine (PCP) | 1.0, 3.0, 10.0 | Dose-dependent reduction | [7] |
| Rat | Methamphetamine | 2.5, 5.0, 10.0 | Dose-dependent inhibition | [8] |
Prepulse Inhibition (PPI) of the Acoustic Startle Response
The PPI model assesses sensorimotor gating, a neurological process that filters out irrelevant sensory information. Deficits in PPI are observed in schizophrenic patients and can be induced in rodents by dopamine agonists. This model is relevant to the cognitive and sensory fragmentation seen in psychosis.
Experimental Protocol:
-
Animals: Male Wistar or Sprague-Dawley rats are typically used.
-
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.
-
Procedure:
-
Administer this compound (or vehicle) i.p. at the desired doses.
-
After a pre-treatment period (e.g., 30 minutes), administer a dopamine agonist such as apomorphine to induce a PPI deficit.
-
Place the animal in the startle chamber for a 5-10 minute acclimation period with background white noise.
-
The test session consists of a series of trials, including pulse-alone trials (e.g., 120 dB acoustic stimulus) and prepulse-pulse trials (a weaker acoustic stimulus, the prepulse, precedes the startling pulse).
-
-
Data Analysis: The startle amplitude is measured for each trial. PPI is calculated as a percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials: %PPI = 100 - [(startle response on prepulse-pulse trial / startle response on pulse-alone trial) x 100]. Data are analyzed using ANOVA to determine if this compound can reverse the apomorphine-induced deficit in PPI.
Quantitative Data Summary:
| Animal Model | PPI-Disrupting Agent | This compound Dose (mg/kg, i.p.) | Effect on PPI Deficit | Reference |
| Rat | Apomorphine | 2.0, 4.0, 8.0 | Significant reversal at 8.0 mg/kg | [5] |
| Rat | MK-801 | 2.0, 4.0, 8.0 | No reversal | [5] |
Conditioned Avoidance Response (CAR)
The CAR model is a classic screening test for antipsychotic drugs. It assesses the ability of a compound to suppress a learned avoidance response without impairing the ability to escape an aversive stimulus. This selective suppression is thought to be predictive of antipsychotic efficacy.
Experimental Protocol:
-
Animals: Male Wistar or Sprague-Dawley rats are commonly used.
-
Apparatus: A shuttle box with two compartments separated by a door or opening. The floor of the shuttle box is a grid that can deliver a mild electric footshock. A conditioned stimulus (CS), such as a light or a tone, is presented before the unconditioned stimulus (US), the footshock.
-
Procedure:
-
Training: Rats are trained over several days to associate the CS with the impending US. They learn to avoid the footshock by moving to the other compartment of the shuttle box during the CS presentation (avoidance response). If they fail to move during the CS, they receive a footshock and can terminate it by moving to the other compartment (escape response).
-
Testing: Once a stable baseline of avoidance responding is achieved, animals are treated with this compound (or vehicle) i.p. before the test session. The number of avoidance and escape responses is recorded.
-
-
Data Analysis: The number of avoidances and escapes are counted for each animal. A compound is considered to have antipsychotic-like activity if it significantly reduces the number of avoidance responses without significantly affecting the number of escape responses. Data are analyzed using appropriate statistical tests (e.g., ANOVA or t-tests).
Quantitative Data Summary:
| Animal Model | This compound Dose (mg/kg, i.p.) | Effect on Conditioned Avoidance Response | Reference |
| Rat | 3.0, 10.0, 30.0 | Dose-dependent decrease in avoidance responses with no effect on escape responses | [7] |
Signaling Pathways and Experimental Workflows
Dopamine Receptor Signaling Pathway
This compound's mechanism of action is centered on its interaction with dopamine D1 and D2 receptors. The following diagram illustrates the general signaling pathways associated with these receptors and the proposed action of this compound.
Caption: this compound's dual action on D1 and D2 dopamine receptor signaling pathways.
Experimental Workflow for Behavioral Testing
The following diagram outlines a typical workflow for conducting behavioral experiments to evaluate the antipsychotic-like effects of this compound in animal models.
References
- 1. The Neuropharmacology of (-)-Stepholidine and its Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sex Differences in Dopamine Receptor Signaling in Fmr1 Knockout Mice: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 5. Effects of (-)this compound in animal models for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of the antipsychotic effect of bi-acetylated l-stepholidine (l-SPD-A), a novel dopamine and serotonin receptor dual ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The antipsychotic potential of l-stepholidine--a naturally occurring dopamine receptor D1 agonist and D2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. l-Stepholidine Blocks Methamphetamine-Induced Locomotor Sensitization in Mice | Scientific.Net [scientific.net]
Stepholidine: In Vivo Rodent Study Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of Stepholidine (SPD), a naturally occurring alkaloid, in in vivo rodent models. This compound is a compound of significant interest due to its unique pharmacological profile, acting as a dopamine D1 receptor agonist and a D2 receptor antagonist.[1][2][3][4] This dual action suggests its potential as a therapeutic agent for neuropsychiatric disorders such as schizophrenia and substance use disorders.[1][3][5]
Pharmacological Profile and In Vivo Activity
This compound, an active ingredient from the Chinese herb Stephania intermedia, exhibits a complex interaction with the dopaminergic system.[6][7] It has been shown to possess antipsychotic-like effects in various animal models.[1][6][7] Furthermore, studies have highlighted its potential in reducing drug-seeking behaviors associated with addiction.[3][5][8] The compound has also been noted to interact with serotonin receptors, specifically as a 5-HT1A receptor agonist, which may contribute to its overall pharmacological effects.[9][10]
Data Presentation
Table 1: Receptor Binding Affinities of this compound
| Receptor Subtype | Binding Affinity (Ki) | Species | Reference |
| Dopamine D1 | 13 nM | Rat | [11] |
| Dopamine D2 | 85 nM | Rat | [11] |
| Dopamine D1 | 5.1 ± 2.3 nM | Human (recombinant) | [12] |
| Dopamine D5 | 5.8 ± 3.1 nM | Human (recombinant) | [12] |
Table 2: In Vivo Dosage and Administration in Rodent Models
| Study Focus | Animal Model | Doses (mg/kg) | Route of Administration | Key Findings | Reference |
| Antipsychotic Effects | Rat | 0.3 - 30 | Not Specified | Dose-dependent striatal D1 and D2 receptor occupancy.[1][2] | [1][2] |
| Antipsychotic Effects | Rat | Not Specified | Not Specified | Increased hindlimb retraction time in the paw test, suggesting atypical antipsychotic properties.[6][7] | [6][7] |
| Cocaine Seeking | Rat | 2.5, 5.0, 10 | Intraperitoneal (i.p.) | Significantly reduced cue-induced reinstatement of cocaine seeking.[5][8] | [5][8] |
| Cocaine Conditioned Place Preference | Rat | 10, 15, 20 | Intraperitoneal (i.p.) | 20 mg/kg blocked the expression of cocaine conditioned place preference.[13][14] | [13][14] |
| Heroin Self-Administration | Rat | 2.5, 5, 10 | Not Specified | Attenuated heroin self-administration and cue-induced reinstatement.[3] | [3] |
| Methamphetamine Self-Administration | Rat | 5, 10 | Not Specified | Attenuated methamphetamine self-administration. | |
| Methamphetamine Self-Administration | Rat | 20 | Intraperitoneal (i.p.) | Attenuated methamphetamine intravenous self-administration.[15] | [15] |
Experimental Protocols
Conditioned Place Preference (CPP) for Cocaine
This protocol is designed to assess the effect of this compound on the rewarding properties of cocaine and the expression of cocaine-associated memories.
Materials:
-
Male Long Evans rats
-
Three-compartment CPP apparatus
-
Cocaine hydrochloride (10 mg/kg)
-
This compound (10, 15, or 20 mg/kg) dissolved in 20% DMSO in distilled water[13]
-
Vehicle (20% DMSO in distilled water)[13]
Procedure:
-
Pre-Conditioning Phase (Day 1):
-
Allow rats to freely explore all three compartments of the CPP apparatus for 15 minutes.
-
Record the time spent in each compartment to establish baseline preference. Animals showing a strong unconditioned preference for either of the conditioning compartments are typically excluded.
-
-
Conditioning Phase (Days 2-9):
-
This phase consists of eight 30-minute conditioning sessions, alternating between cocaine and saline.
-
Cocaine Conditioning: Administer cocaine (10 mg/kg, i.p.) and immediately confine the rat to one of the conditioning compartments.
-
Saline Conditioning: On alternate days, administer saline and confine the rat to the opposite compartment.
-
To test effects on CPP development: Administer this compound (or vehicle) 30 minutes prior to each cocaine conditioning session.[13][14]
-
-
Test Phase (Day 10):
-
To test effects on CPP expression: Administer this compound (or vehicle) 30 minutes prior to the test session.[13][14]
-
Allow the rats to freely explore all three compartments for 15 minutes.
-
Record the time spent in each compartment. A significant increase in time spent in the cocaine-paired compartment compared to the pre-conditioning baseline indicates a conditioned place preference.
-
Cue-Induced Reinstatement of Cocaine Seeking
This protocol evaluates the efficacy of this compound in preventing relapse to drug-seeking behavior triggered by environmental cues.
Materials:
-
Male rats
-
Standard operant conditioning chambers equipped with two levers, a cue light, and an infusion pump.
-
Cocaine hydrochloride (1 mg/kg/infusion)
-
This compound (2.5, 5.0, or 10 mg/kg) dissolved in 10% DMSO in distilled water[8]
-
Vehicle (10% DMSO in distilled water)
Procedure:
-
Cocaine Self-Administration Training (15 days):
-
Extinction Phase:
-
Following stable self-administration, the response is extinguished by withholding cocaine and the associated cues when the active lever is pressed.[5][8]
-
Extinction sessions continue until responding on the active lever decreases to a predefined criterion (e.g., <20% of the average of the last 3 self-administration sessions).
-
-
Reinstatement Test:
-
Administer this compound or vehicle prior to the test session.
-
Place the rats back into the operant chambers.
-
Present the cocaine-paired cues (non-contingently at the start of the session and contingently upon active lever pressing) without cocaine delivery.[5][8]
-
Record the number of presses on both the active and inactive levers. A significant increase in active lever pressing compared to the end of the extinction phase indicates cue-induced reinstatement.
-
Visualizations
Caption: Signaling pathway of this compound at dopamine and serotonin receptors.
Caption: Experimental workflow for a Conditioned Place Preference (CPP) study.
References
- 1. The antipsychotic potential of l-stepholidine--a naturally occurring dopamine receptor D1 agonist and D2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. L-Stepholidine, a naturally occurring dopamine D1 receptor agonist and D2 receptor antagonist, attenuates heroin self-administration and cue-induced reinstatement in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. (-)-Stepholidine reduces cue-induced reinstatement of cocaine seeking and cocaine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of (-)this compound in animal models for schizophrenia | Scilit [scilit.com]
- 7. Effects of (-)this compound in animal models for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (−)-Stepholidine reduces cue-induced reinstatement of cocaine seeking and cocaine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oral bioavailability and brain penetration of (−)-stepholidine, a tetrahydroprotoberberine agonist at dopamine D1 and antagonist at D2 receptors, in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. l-Stepholidine-induced excitation of dopamine neurons in rat ventral tegmental area is associated with its 5-HT(1A) receptor partial agonistic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Neuropharmacology of (-)-Stepholidine and its Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. (−)-Stepholidine is a potent pan-dopamine receptor antagonist of both G protein- and β-arrestin-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. (−)-Stepholidine blocks expression, but not development, of cocaine conditioned place preference in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. (-)-Stepholidine blocks expression, but not development, of cocaine conditioned place preference in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. L-Stepholidine Inhibits Methamphetamine Intravenous Self-administration Behavior in Rodents | Atlantis Press [atlantis-press.com]
Application Notes and Protocols: Radioligand Binding Assay for Stepholidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stepholidine is a naturally occurring tetrahydroprotoberberine alkaloid that has garnered significant interest for its unique pharmacological profile, particularly its interactions with dopamine receptors. It has been investigated for its potential as a novel antipsychotic agent. These application notes provide a detailed protocol for conducting radioligand binding assays to characterize the binding affinity of this compound for dopamine D1-like and D2-like receptors.
This compound acts as a pan-dopamine receptor antagonist. It exhibits high nanomolar affinity for D1 and D5 receptors, slightly lower affinity for D2 and D3 receptors, and low micromolar affinity for the D4 receptor.[1][2] Functionally, it does not activate G protein-mediated signaling or β-arrestin recruitment for any dopamine receptor subtype; instead, it antagonizes these responses.[1][2] The compound's ability to modulate both D1 and D2 receptor pathways highlights its therapeutic potential.[3]
Data Presentation
The following tables summarize the binding affinities (Ki) and functional potencies (IC50) of this compound for human dopamine receptor subtypes.
Table 1: Binding Affinities (Ki) of this compound for Human Dopamine Receptors
| Receptor Subtype | Radioligand | Ki (nM) ± SEM |
| D1 | [³H]-SCH23390 | 5.1 ± 2.3 |
| D2 | [³H]-methylspiperone | 11.6 ± 4.2 |
| D3 | [³H]-methylspiperone | 23.4 ± 8.7 |
| D4 | [³H]-methylspiperone | 1,453 ± 301 |
| D5 | [³H]-SCH23390 | 5.8 ± 3.1 |
Data sourced from competitive binding assays with membranes from cells stably expressing the respective human dopamine receptor subtypes.[1]
Table 2: Functional Antagonist Potencies (IC50) of this compound at Human Dopamine Receptors (β-arrestin recruitment assay)
| Receptor Subtype | IC50 (nM) ± SEM |
| D1 | 4.5 ± 1.7 |
| D2 | 32.7 ± 3.3 |
| D3 | 77.7 ± 27.8 |
| D4 | 4,075 ± 1,461 |
| D5 | 3.7 ± 1.6 |
IC50 values were determined by the ability of this compound to inhibit dopamine-stimulated β-arrestin-2 recruitment.[1]
Experimental Protocols
This section details the methodology for performing a competitive radioligand binding assay to determine the affinity of this compound for dopamine D1-like and D2-like receptors.
I. Materials and Reagents
-
Membrane Preparations: Cell membranes from stable cell lines expressing human recombinant dopamine D1, D2, D3, D4, or D5 receptors.
-
Radioligands:
-
For D1-like receptors (D1 and D5): [³H]-SCH23390
-
For D2-like receptors (D2, D3, and D4): [³H]-methylspiperone
-
-
Test Compound: this compound
-
Non-specific Binding Compound:
-
For D1-like assays: SCH23390 (unlabeled)
-
For D2-like assays: Haloperidol or Butaclamol (unlabeled)
-
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Lysis Buffer (for membrane preparation): 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitor cocktail, pH 7.4
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.3% polyethyleneimine (PEI)
-
Scintillation vials
-
Scintillation cocktail (e.g., Betaplate Scint)
-
Microplate reader or scintillation counter
-
Cell harvester
II. Membrane Preparation
-
Harvest cells expressing the target dopamine receptor subtype.
-
Homogenize the cells in 20 volumes of ice-cold lysis buffer.
-
Centrifuge the homogenate at 1,000 x g for 3 minutes to remove nuclei and cellular debris.
-
Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 10-20 minutes at 4°C to pellet the membranes.
-
Resuspend the pellet in fresh lysis buffer and repeat the centrifugation step.
-
Resuspend the final pellet in assay buffer, optionally containing 10% sucrose as a cryoprotectant for long-term storage at -80°C.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).
III. Competitive Binding Assay Protocol
This assay is performed to determine the inhibitory constant (Ki) of this compound by measuring its ability to compete with a fixed concentration of a specific radioligand.
-
Preparation of Reagents:
-
Dilute the membrane preparation in assay buffer to the desired concentration (e.g., 5-20 µg of protein per well).
-
Prepare serial dilutions of this compound in assay buffer over a desired concentration range (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Prepare the radioligand solution in assay buffer at a concentration close to its Kd value (e.g., 0.5 nM for [³H]-SCH23390 or [³H]-methylspiperone).[1]
-
Prepare the non-specific binding determinator at a high concentration (e.g., 10 µM SCH23390 for D1-like or 10 µM haloperidol for D2-like).
-
-
Assay Plate Setup:
-
The assay is typically performed in a 96-well plate with a final volume of 250 µL per well.
-
Total Binding: Add 50 µL of assay buffer, 50 µL of the radioligand solution, and 150 µL of the membrane preparation.
-
Non-specific Binding (NSB): Add 50 µL of the high-concentration unlabeled antagonist, 50 µL of the radioligand solution, and 150 µL of the membrane preparation.
-
This compound Competition: Add 50 µL of each this compound dilution, 50 µL of the radioligand solution, and 150 µL of the membrane preparation.
-
-
Incubation:
-
Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[4]
-
-
Filtration:
-
Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Quickly wash the filters 3-4 times with ice-cold wash buffer to separate the bound from the free radioligand.
-
-
Quantification:
-
Dry the filters for approximately 30 minutes at 50°C.
-
Place the dried filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
IV. Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding - Non-specific Binding.
-
-
Determine IC50:
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific radioligand binding.
-
-
Calculate Ki:
-
Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the receptor.
-
-
Visualizations
Experimental Workflow
Caption: Workflow for the competitive radioligand binding assay.
Signaling Pathways
Dopamine receptors are G-protein coupled receptors (GPCRs) that are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families based on their signaling mechanisms.
Caption: Simplified signaling pathways of D1-like and D2-like dopamine receptors.
References
Application Notes and Protocols for Stepholidine Administration in Rat Models of Parkinson's Disease
Audience: Researchers, scientists, and drug development professionals.
Introduction
Stepholidine (SPD), a naturally occurring alkaloid, has demonstrated therapeutic potential in preclinical studies for Parkinson's disease (PD). Its unique pharmacological profile as a partial agonist of the dopamine D1 receptor and an antagonist of the D2 receptor suggests it may offer both symptomatic relief and neuroprotective benefits.[1] In the widely utilized 6-hydroxydopamine (6-OHDA)-lesioned rat model of PD, this compound has been shown to alleviate motor deficits and may slow the progression of neuronal degeneration.[1] This document provides detailed application notes and experimental protocols for the administration and evaluation of this compound in this preclinical model.
Data Presentation
Table 1: Behavioral Deficits in the 6-OHDA Rat Model of Parkinson's Disease
| Behavioral Test | Animal Model | Treatment Group | Key Parameter | Result | Reference |
| Apomorphine-Induced Rotations | Unilateral 6-OHDA lesioned rat | 6-OHDA + Vehicle | Contralateral Rotations (turns/min) | > 6 rotations/minute | [2] |
| Sham Control | Contralateral Rotations (turns/min) | Minimal to no rotations | [2] |
Table 2: Neurochemical Deficits in the 6-OHDA Rat Model of Parkinson's Disease
| Analyte | Brain Region | Treatment Group | Reduction vs. Contralateral Side | Reference |
| Dopamine (DA) | Striatum | 6-OHDA | 90-95% | [3] |
| Dopamine (DA) | Substantia Nigra | 6-OHDA | 70-80% | [3] |
Table 3: Immunohistochemical Deficits in the 6-OHDA Rat Model of Parkinson's Disease
| Marker | Brain Region | Treatment Group | Reduction vs. Contralateral Side | Reference |
| Tyrosine Hydroxylase (TH)-positive neurons | Substantia Nigra pars compacta (SNpc) | 6-OHDA | ~54% | [4] |
| Tyrosine Hydroxylase (TH) mRNA | Substantia Nigra (SN) | 6-OHDA | Reduced below detection limits | [5] |
Experimental Protocols
Protocol 1: Induction of the Unilateral 6-OHDA Rat Model of Parkinson's Disease
This protocol describes the stereotaxic injection of 6-hydroxydopamine into the medial forebrain bundle (MFB) to induce a unilateral lesion of the nigrostriatal pathway.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
6-hydroxydopamine hydrochloride (6-OHDA)
-
Ascorbic acid
-
Sterile 0.9% saline
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Stereotaxic frame
-
Hamilton syringe (10 µL) with a 26-gauge needle
-
Dental drill
-
Surgical tools (scalpel, forceps, sutures)
-
Betadine and 70% ethanol
Procedure:
-
Animal Preparation: Anesthetize the rat and securely position it in the stereotaxic frame. Shave the scalp and sterilize the area with betadine followed by 70% ethanol.
-
Surgical Incision: Make a midline incision on the scalp to expose the skull. Identify and clean the bregma and lambda landmarks.
-
Coordinate Determination: Determine the stereotaxic coordinates for the medial forebrain bundle. A common coordinate relative to bregma is: Anteroposterior (AP): -2.2 mm; Mediolateral (ML): +1.5 mm; Dorsoventral (DV): -8.0 mm from the dura.
-
Craniotomy: Drill a small burr hole at the determined coordinates.
-
6-OHDA Preparation: Freshly prepare a solution of 6-OHDA in sterile saline containing 0.02% ascorbic acid to prevent oxidation. A typical concentration is 8 µg of 6-OHDA in 4 µL of vehicle.
-
Intracerebral Injection: Lower the Hamilton syringe needle to the target DV coordinate. Infuse the 6-OHDA solution at a slow rate (e.g., 1 µL/min).
-
Post-injection: Leave the needle in place for an additional 5-10 minutes to allow for diffusion and to minimize backflow. Slowly retract the needle.
-
Closure and Recovery: Suture the scalp incision and allow the rat to recover in a warm cage. Provide post-operative care, including soft food and hydration.
Protocol 2: Assessment of Motor Asymmetry using Apomorphine-Induced Rotation Test
This protocol is used to validate the 6-OHDA lesion and to assess the therapeutic effects of this compound on motor deficits.
Materials:
-
6-OHDA-lesioned rats (2-3 weeks post-surgery)
-
Apomorphine hydrochloride
-
Sterile 0.9% saline
-
Rotometry system or a circular observation chamber
-
Video recording equipment (optional)
Procedure:
-
Habituation: Place the rat in the testing chamber for a brief habituation period (e.g., 10-15 minutes).
-
Drug Administration: Administer apomorphine (e.g., 0.5 mg/kg, subcutaneously).
-
Rotational Behavior Recording: Immediately after injection, begin recording the rotational behavior for a period of 30-60 minutes. A full 360° turn in the contralateral direction (away from the lesioned side) is counted as one rotation.
-
Data Analysis: Quantify the net contralateral rotations per minute. A successful lesion is typically characterized by a consistent and high rate of contralateral rotations (e.g., >6 turns/min).[2]
-
This compound Treatment Evaluation: To evaluate the effect of this compound, administer the compound (at various doses, e.g., intraperitoneally) at a specified time before the apomorphine challenge and compare the rotational scores to a vehicle-treated control group.
Protocol 3: Immunohistochemical Analysis of Tyrosine Hydroxylase (TH) Expression
This protocol is used to assess the extent of dopaminergic neuron loss in the substantia nigra and the neuroprotective effects of this compound.
Materials:
-
Rat brain tissue (fixed and sectioned)
-
Phosphate-buffered saline (PBS)
-
Blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)
-
Primary antibody: mouse anti-tyrosine hydroxylase (TH)
-
Secondary antibody: biotinylated goat anti-mouse IgG
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
3,3'-Diaminobenzidine (DAB) substrate kit
-
Microscope
Procedure:
-
Tissue Preparation: Perfuse the rat with saline followed by 4% paraformaldehyde. Post-fix the brain and then cryoprotect in a sucrose solution. Section the brain (e.g., 40 µm coronal sections) using a cryostat.
-
Antigen Retrieval (if necessary): Some protocols may require an antigen retrieval step.
-
Blocking: Incubate the sections in blocking solution for 1-2 hours at room temperature to reduce non-specific binding.
-
Primary Antibody Incubation: Incubate the sections with the primary anti-TH antibody (diluted in blocking solution) overnight at 4°C.
-
Washing: Wash the sections several times with PBS.
-
Secondary Antibody Incubation: Incubate the sections with the biotinylated secondary antibody for 1-2 hours at room temperature.
-
Washing: Wash the sections several times with PBS.
-
ABC Staining: Incubate the sections with the ABC reagent for 1 hour at room temperature.
-
Washing: Wash the sections several times with PBS.
-
Color Development: Develop the color reaction using the DAB substrate kit according to the manufacturer's instructions.
-
Mounting and Analysis: Mount the sections on slides, dehydrate, and coverslip. Analyze the sections under a microscope to quantify the number of TH-positive neurons in the substantia nigra using stereological methods. A significant reduction in TH-positive cells on the lesioned side is expected.[6]
Visualization of Signaling Pathways and Workflows
Dopamine Receptor Signaling of this compound
Caption: this compound's dual action on dopamine D1 and D2 receptors.
Experimental Workflow for Evaluating this compound in a PD Rat Model
Caption: Workflow for assessing this compound's efficacy in PD rats.
Hypothetical Neuroprotective Signaling Pathway of this compound
Caption: Inferred neuroprotective mechanism of this compound.
References
- 1. L-stepholidine reduced L-DOPA-induced dyskinesia in 6-OHDA-lesioned rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oxidative stress and dopamine depletion in an intrastriatal 6-hydroxydopamine model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel use of combined tyrosine hydroxylase and silver nucleolar staining to determine the effects of a unilateral intrastriatal 6-hydroxydopamine lesion in the substantia nigra: a stereological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitation of the levels of tyrosine hydroxylase and preproenkephalin mRNAs in nigrostriatal sites after 6-hydroxydopamine lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating D1-D2 Receptor Heteromer Signaling with Stepholidine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dopamine receptors, crucial for numerous physiological processes in the central nervous system, are G protein-coupled receptors (GPCRs) categorized into D1-like (D1, D5) and D2-like (D2, D3, D4) families.[1] Canonically, D1-like receptors couple to Gαs/olf proteins to stimulate adenylyl cyclase and increase cyclic AMP (cAMP) levels, while D2-like receptors couple to Gαi/o proteins to inhibit this process.[2][3] Emerging evidence has revealed that D1 and D2 receptors can form heteromeric complexes, creating a novel signaling entity distinct from the individual protomers.[4][5] This D1-D2 receptor heteromer activates a Gq/11-mediated pathway, leading to phospholipase C (PLC) activation and subsequent intracellular calcium mobilization, which in turn can activate CaMKII and influence BDNF production.[6][7]
(-)-Stepholidine, a tetrahydroberberine alkaloid, has been investigated for its unique pharmacological profile at dopamine receptors.[8][9] While historically considered a D1 receptor agonist and a D2 receptor antagonist[3][10][11], recent comprehensive studies have characterized (-)-Stepholidine as a potent pan-dopamine receptor antagonist.[2][8] It effectively blocks both G protein-mediated and β-arrestin-mediated signaling across dopamine receptor subtypes.[2][8][9] Notably, (-)-Stepholidine antagonizes the unique calcium mobilization signal mediated by the D1-D2 heteromer, making it a valuable pharmacological tool for studying the specific functions and signaling pathways of this receptor complex.[2][8]
These application notes provide detailed protocols for utilizing (-)-Stepholidine to investigate the signaling pathways of the D1-D2 receptor heteromer.
Data Presentation: Pharmacological Profile of (-)-Stepholidine
The following tables summarize the quantitative data on the interaction of (-)-Stepholidine with dopamine receptors.
Table 1: Binding Affinity (Ki) of (-)-Stepholidine for Human Dopamine Receptor Subtypes
| Receptor Subtype | Ki (nM) |
|---|---|
| D1 | High (nM affinity) |
| D2 | Moderately lower than D1 |
| D3 | Moderately lower than D1 |
| D4 | Low (micromolar affinity) |
| D5 | High (nM affinity) |
(Data sourced from radioligand binding assays on stably expressed human dopamine receptors)[2][8][9]
Table 2: Functional Antagonism (IC50) of (-)-Stepholidine on Dopamine-Stimulated β-arrestin-2 Recruitment
| Receptor Subtype | IC50 (nM) |
|---|---|
| D1 | 4.5 ± 1.7 |
| D2 | 32.7 ± 3.3 |
| D3 | 77.7 ± 27.8 |
| D4 | 4,075 ± 1,461 |
| D5 | 3.7 ± 1.6 |
(Data represents the concentration of (-)-Stepholidine required to inhibit 50% of the maximal β-arrestin-2 recruitment stimulated by an EC80 concentration of dopamine)[2]
Table 3: Effect of (-)-Stepholidine on D1-D2 Heteromer-Mediated Signaling
| Assay | Effect of (-)-Stepholidine |
|---|---|
| Agonist-induced Ca2+ Mobilization | No agonist activity detected |
| Dopamine-induced Ca2+ Mobilization | Potent Antagonist |
(Functional assays performed in cells co-expressing D1 and D2 receptors)[2][8]
Visualizations: Signaling Pathways and Experimental Workflows
Caption: D1-D2 heteromer signaling pathway and antagonism by this compound.
Caption: Experimental workflow for Bioluminescence Resonance Energy Transfer (BRET).
Caption: Experimental workflow for Co-Immunoprecipitation (Co-IP).
Experimental Protocols
Protocol 1: Confirmation of D1-D2 Heteromerization using BRET
This protocol describes a BRET saturation assay to detect the interaction between D1 and D2 receptors in living cells.[12][13]
Materials:
-
HEK293T cells or other suitable cell line.
-
Expression plasmids: D1 receptor fused to a BRET donor (e.g., Renilla Luciferase, Rluc) and D2 receptor fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).
-
Cell culture reagents (DMEM, FBS, etc.).
-
Transfection reagent (e.g., PEI, Lipofectamine).
-
Phosphate-buffered saline (PBS).
-
BRET substrate (e.g., Coelenterazine h).
-
White, clear-bottom 96-well plates.
-
Plate reader capable of dual-channel luminescence detection.
Procedure:
-
Transfection: Co-transfect HEK293T cells with a constant amount of the D1-Rluc (donor) plasmid and increasing amounts of the D2-YFP (acceptor) plasmid.[13] As a negative control, transfect cells with the D1-Rluc donor and a non-interacting membrane protein fused to YFP.
-
Cell Culture: Plate the transfected cells in 96-well plates and culture for 48 hours to allow for protein expression.
-
Cell Preparation: Gently wash the cells with PBS. Resuspend cells in PBS or a suitable assay buffer.
-
BRET Measurement: a. Add the BRET substrate (e.g., 5 µM Coelenterazine h) to each well.[14] b. Immediately measure the luminescence at two wavelengths: one for the donor (e.g., ~485 nm for Rluc) and one for the acceptor (e.g., ~530 nm for YFP).[12]
-
Data Analysis: a. For each well, calculate the BRET ratio: (Emission at Acceptor Wavelength) / (Emission at Donor Wavelength). b. Subtract the BRET ratio from cells expressing only the donor to get the Net BRET signal.[12] c. Plot the Net BRET ratio as a function of the acceptor/donor expression ratio (can be estimated by fluorescence/luminescence measurements). d. A hyperbolic saturation curve indicates a specific interaction between the D1 and D2 receptors.[13]
Protocol 2: Co-Immunoprecipitation (Co-IP) to Verify D1-D2 Receptor Interaction
This protocol details the co-immunoprecipitation of the D1-D2 heteromer from cell lysates or brain tissue.[15][16]
Materials:
-
Cells co-expressing D1 and D2 receptors, or rat striatal tissue.[6]
-
Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, with freshly added protease inhibitor cocktail).[17]
-
Primary antibody specific to one receptor (e.g., anti-D1 receptor antibody).
-
Protein A/G magnetic beads or agarose resin.
-
Elution buffer (e.g., 1x SDS-PAGE loading buffer).
-
Western blot reagents, including a primary antibody against the other receptor (e.g., anti-D2 receptor antibody).
Procedure:
-
Lysate Preparation: a. Harvest cells or tissue and wash with ice-cold PBS. b. Solubilize in ice-cold Co-IP lysis buffer for 30-60 minutes with gentle rotation at 4°C.[15] c. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet insoluble debris. d. Collect the supernatant (protein lysate). (Optional: Pre-clear the lysate by incubating with beads for 1 hour to reduce non-specific binding).[18]
-
Immunoprecipitation: a. Incubate the lysate with the anti-D1 receptor antibody for 2-4 hours or overnight at 4°C with gentle rotation.[17] b. Add pre-washed Protein A/G beads and incubate for an additional 1-2 hours to capture the antibody-receptor complexes.[18]
-
Washing: a. Pellet the beads by centrifugation or using a magnetic rack. Discard the supernatant. b. Wash the beads 3-5 times with 1 mL of ice-cold Co-IP wash buffer.[15]
-
Elution and Detection: a. After the final wash, remove all supernatant. b. Resuspend the beads in 50 µL of 1x SDS-PAGE loading buffer and boil for 5-10 minutes to elute the proteins. c. Analyze the eluted sample by SDS-PAGE and Western blot, probing with an anti-D2 receptor antibody. A band corresponding to the D2 receptor indicates a successful co-immunoprecipitation.
Protocol 3: D1-D2 Heteromer-Mediated Calcium Mobilization Assay
This protocol measures the unique Gq-mediated calcium signal of the D1-D2 heteromer and its antagonism by this compound.
Materials:
-
HEK293 cells stably co-expressing D1 and D2 receptors (D1-D2HEK).[19]
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Assay Buffer (e.g., HBSS).
-
Dopamine (agonist).
-
(-)-Stepholidine (antagonist).
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating: Seed D1-D2HEK cells in a black, clear-bottom 96-well plate and grow to confluence.
-
Dye Loading: Incubate cells with the calcium-sensitive dye in assay buffer for 30-60 minutes at 37°C, according to the dye manufacturer's instructions.
-
Washing: Gently wash the cells twice with assay buffer to remove excess dye.
-
Antagonist Pre-incubation: To test for antagonism, add varying concentrations of (-)-Stepholidine to the wells and incubate for 15-30 minutes.
-
Calcium Measurement: a. Place the plate in the fluorescence reader and begin recording baseline fluorescence. b. Inject a fixed concentration of dopamine (e.g., an EC80 concentration, ~1 µM) into the wells.[19] c. Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak response.
-
Data Analysis: a. Quantify the peak fluorescence intensity after agonist addition. b. To assess this compound's effect, plot the peak response against the concentration of this compound to determine an IC50 value. c. Confirm that this compound alone does not elicit a calcium response, demonstrating its lack of agonist activity at the heteromer.[2]
Protocol 4: cAMP Accumulation Assay
This assay is used to differentiate canonical D1 (Gs) and D2 (Gi) signaling from heteromer-specific signaling. This compound should antagonize both D1-agonist-induced cAMP increases and D2-agonist-induced inhibition of forskolin-stimulated cAMP.
Materials:
-
Cells expressing D1 or D2 receptors individually.
-
Forskolin (adenylyl cyclase activator).
-
Dopamine or selective agonists/antagonists.
-
(-)-Stepholidine.
-
cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based).[1]
-
Lysis buffer.
Procedure (for D2/Gi-coupled inhibition):
-
Cell Culture: Plate D2-expressing cells in a 384-well plate.[1]
-
Pre-incubation: Remove media and add assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) for 5-10 minutes.[20]
-
Compound Addition: Add (-)-Stepholidine (as antagonist) or control buffer, followed by a D2 agonist (e.g., quinpirole).
-
Stimulation: Add a fixed concentration of forskolin (e.g., 10-20 µM) to all wells to stimulate cAMP production. Incubate for 15-30 minutes at 37°C.[20]
-
Lysis and Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen assay kit.[21][22]
-
Data Analysis: The D2 agonist should inhibit forskolin-stimulated cAMP levels. This compound's antagonistic effect would be observed as a reversal of this inhibition. A similar protocol (without forskolin) can be used for D1-agonist induced cAMP production.
Protocol 5: β-Arrestin Recruitment Assay
This protocol quantifies the ability of this compound to block agonist-induced β-arrestin recruitment to D1 and D2 receptors.
Materials:
-
Cell line stably expressing the receptor of interest (e.g., D1 or D2) and a β-arrestin recruitment detection system (e.g., DiscoveRx PathHunter, Split Luciferase Complementation).[23][24]
-
Dopamine or other agonist.
-
(-)-Stepholidine.
-
Assay reagents specific to the detection technology.
-
Luminometer or appropriate plate reader.
Procedure (using a generic complementation assay):
-
Cell Plating: Seed the engineered cells in a 384-well white plate and incubate for 18-24 hours.[23]
-
Antagonist Assay: a. Add varying concentrations of (-)-Stepholidine to the wells. b. Add a fixed, EC80 concentration of dopamine to stimulate β-arrestin recruitment.[23] c. Incubate for 60-90 minutes at 37°C.
-
Agonist Assay: To confirm this compound is not an agonist, add varying concentrations of this compound alone and incubate.[2]
-
Detection: Add the detection reagents as per the manufacturer's protocol and incubate for 60 minutes at room temperature.
-
Measurement: Read the chemiluminescent signal.
-
Data Analysis: a. For the antagonist assay, plot the signal against the concentration of (-)-Stepholidine to calculate an IC50 value.[2] b. For the agonist assay, confirm that (-)-Stepholidine does not produce a signal above baseline.
References
- 1. benchchem.com [benchchem.com]
- 2. (−)-Stepholidine is a potent pan-dopamine receptor antagonist of both G protein- and β-arrestin-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Neuropharmacology of (-)-Stepholidine and its Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance - ProQuest [proquest.com]
- 6. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. D1–D2 dopamine receptor heteromer - Wikipedia [en.wikipedia.org]
- 8. (-)-Stepholidine is a potent pan-dopamine receptor antagonist of both G protein- and β-arrestin-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. What is the mechanism of this compound? [synapse.patsnap.com]
- 11. Dopamine D1 Receptor Agonist and D2 Receptor Antagonist Effects of the Natural Product (−)–this compound: Molecular Modeling and Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of Heteroreceptors Complexes and Signal Transduction Events Using Bioluminescence Resonance Energy Transfer (BRET) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BIOLUMINISCENCE RESONANCE ENERGY TRANSFER (BRET) METHODS TO STUDY G PROTEIN-COUPLED RECEPTOR - RECEPTOR TYROSINE KINASE HETERORECEPTOR COMPLEXES - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bioluminescence Resonance Energy Transfer (BRET) Assay for Determination of Molecular Interactions in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. med.emory.edu [med.emory.edu]
- 16. Biochemical Characterization of Dopamine D2 Receptor-Associated Protein Complexes Using Co-Immunoprecipitation and Protein Affinity Purification Assays | Springer Nature Experiments [experiments.springernature.com]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. bitesizebio.com [bitesizebio.com]
- 19. pnas.org [pnas.org]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. Figure 1. [Principles of the HTRF cAMP...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Identification of G Protein-Biased Agonists That Fail To Recruit β-Arrestin or Promote Internalization of the D1 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
Application of Stepholidine in Heroin Self-Administration Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stepholidine, a naturally occurring alkaloid, has emerged as a compound of significant interest in addiction research, particularly in the context of heroin self-administration. Its unique pharmacological profile as a partial agonist at dopamine D1 receptors and an antagonist at dopamine D2 receptors positions it as a promising candidate for the development of therapeutics for opioid use disorder.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in preclinical heroin self-administration studies, summarizing key quantitative data and visualizing relevant biological pathways.
Mechanism of Action
This compound exerts its effects primarily through the modulation of the mesolimbic dopamine system, a critical pathway in reward and reinforcement learning that is heavily implicated in addiction.[3] Heroin, like other opioids, increases dopamine release in the nucleus accumbens, leading to its rewarding effects. This compound's dual action on dopamine receptors is thought to normalize this dysregulated signaling.
As a dopamine D1 receptor partial agonist , this compound can provide a baseline level of D1 receptor stimulation, which may help to alleviate the hypo-dopaminergic state associated with chronic heroin use and withdrawal. This action is hypothesized to reduce the craving and motivation to seek the drug.
As a dopamine D2 receptor antagonist , this compound can blunt the reinforcing effects of heroin by blocking the excessive dopamine signaling at D2 receptors that occurs upon drug consumption. This may reduce the rewarding experience of heroin and, consequently, the motivation to self-administer it.
Data Presentation: Efficacy of this compound in Animal Models
Preclinical studies in rodent models have demonstrated the efficacy of l-Stepholidine in reducing heroin self-administration and preventing relapse to drug-seeking behavior. The following tables summarize the key quantitative findings from these studies.
| Experiment | Animal Model | This compound Dose (mg/kg, i.p.) | Effect on Heroin Self-Administration (Active Lever Presses) | Effect on Inactive Lever Presses | Reference |
| Fixed-Ratio 1 Schedule | Sprague-Dawley Rats | 2.5 | Attenuated | No significant effect | [1] |
| Fixed-Ratio 1 Schedule | Sprague-Dawley Rats | 5 | Attenuated | No significant effect | [1] |
| Fixed-Ratio 1 Schedule | Sprague-Dawley Rats | 10 | Attenuated | No significant effect | [1] |
| Experiment | Animal Model | This compound Dose (mg/kg, i.p.) | Effect on Cue-Induced Reinstatement of Heroin Seeking (Active Lever Presses) | Effect on Inactive Lever Presses | Reference |
| Cue-Induced Reinstatement | Sprague-Dawley Rats | 2.5 | Attenuated | No significant effect | [1] |
| Cue-Induced Reinstatement | Sprague-Dawley Rats | 5 | Attenuated | No significant effect | [1] |
| Cue-Induced Reinstatement | Sprague-Dawley Rats | 10 | Attenuated | No significant effect | [1] |
Note: i.p. refers to intraperitoneal administration.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are protocols for key experiments involving this compound in heroin self-administration research.
Protocol 1: Heroin Self-Administration on a Fixed-Ratio Schedule
Objective: To assess the effect of this compound on the motivation to self-administer heroin.
Materials:
-
Male Sprague-Dawley rats
-
Standard operant conditioning chambers equipped with two levers (active and inactive), a cue light, and an infusion pump.
-
Intravenous catheters
-
Heroin hydrochloride
-
l-Stepholidine
-
Sterile saline
Procedure:
-
Surgery: Surgically implant intravenous catheters into the jugular vein of the rats under anesthesia. Allow for a recovery period of at least 5-7 days.
-
Acquisition of Heroin Self-Administration:
-
Place rats in the operant chambers for daily 2-hour sessions.
-
A press on the active lever results in an intravenous infusion of heroin (e.g., 0.05 mg/kg/infusion) and the simultaneous presentation of a cue light for a set duration (e.g., 20 seconds).
-
A press on the inactive lever has no programmed consequences.
-
Continue training until a stable baseline of responding is achieved (e.g., less than 20% variation in the number of infusions over three consecutive days). This typically takes 10-14 days.
-
-
This compound Treatment:
-
Once a stable baseline is established, administer l-Stepholidine (e.g., 2.5, 5, or 10 mg/kg, i.p.) or vehicle (saline) 30 minutes prior to the self-administration session.
-
Use a within-subjects design where each rat receives each dose of this compound in a counterbalanced order, with at least two days of baseline self-administration between drug treatments.
-
-
Data Analysis:
-
Record the number of presses on both the active and inactive levers.
-
Analyze the data using appropriate statistical methods (e.g., repeated measures ANOVA) to compare the effects of different doses of this compound to the vehicle control.
-
Protocol 2: Cue-Induced Reinstatement of Heroin Seeking
Objective: To evaluate the effect of this compound on relapse to heroin-seeking behavior triggered by drug-associated cues.
Procedure:
-
Acquisition of Heroin Self-Administration: Follow the procedure outlined in Protocol 1 (steps 1 and 2).
-
Extinction Training:
-
Following stable self-administration, begin extinction sessions.
-
During these sessions, presses on the active lever no longer result in heroin infusion or the presentation of the cue light.
-
Continue extinction training until responding on the active lever decreases to a predetermined criterion (e.g., less than 25% of the average of the last three days of self-administration). This typically takes 7-10 days.
-
-
Reinstatement Test:
-
Administer l-Stepholidine (e.g., 2.5, 5, or 10 mg/kg, i.p.) or vehicle 30 minutes before the reinstatement test session.
-
Place the rat back into the operant chamber.
-
Present the previously drug-paired cue (e.g., the cue light) non-contingently at the beginning of the session.
-
Presses on the active lever will now result in the presentation of the cue, but no heroin will be delivered.
-
-
Data Analysis:
-
Record the number of active and inactive lever presses during the reinstatement session.
-
Compare the number of active lever presses between the different treatment groups to assess the effect of this compound on cue-induced reinstatement.
-
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways through which this compound exerts its effects on dopamine receptors.
References
- 1. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-Stepholidine, a naturally occurring dopamine D1 receptor agonist and D2 receptor antagonist, attenuates heroin self-administration and cue-induced reinstatement in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Figure 11. [Signaling pathways regulated by dopamine...]. - Webvision - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating L-DOPA-Induced Dyskinesia with Stepholidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levodopa (L-DOPA) remains the gold-standard therapy for Parkinson's disease (PD), however, long-term treatment often leads to the development of debilitating L-DOPA-induced dyskinesia (LID). Stepholidine (SPD), a naturally occurring alkaloid, has emerged as a promising investigational compound for mitigating LID. This document provides detailed application notes and experimental protocols for utilizing this compound in preclinical research focused on L-DOPA-induced dyskinesia.
This compound is characterized by its unique pharmacological profile, acting as a dual dopamine D1 receptor partial agonist and D2 receptor antagonist.[1] Additionally, it exhibits agonistic activity at serotonin 5-HT1A receptors, which is believed to contribute to its anti-dyskinetic effects.[1] These multimodal actions suggest that this compound can modulate the aberrant dopaminergic and serotonergic signaling implicated in the pathophysiology of LID.
Data Presentation
Table 1: In Vivo Efficacy of this compound on L-DOPA-Induced Dyskinesia in a 6-OHDA Rat Model
| Treatment Group | Dose (mg/kg, i.p.) | Peak Abnormal Involuntary Movement (AIM) Score (Mean ± SEM) | Percentage Reduction in AIMs vs. L-DOPA Control | Reference |
| L-DOPA Control | L-DOPA (6) + Benserazide (12) | 18.5 ± 2.1 | - | [1] |
| This compound | 1.25 | 12.3 ± 1.8* | 33.5% | [1] |
| This compound | 2.5 | 8.7 ± 1.5 | 53.0% | [1] |
| This compound | 5.0 | 5.4 ± 1.1 | 70.8% | [1] |
*p < 0.05, **p < 0.01 vs. L-DOPA Control
Table 2: Receptor Binding Affinity of this compound
| Receptor | Ki (nM) | Reference |
| Dopamine D1 | 15.8 | |
| Dopamine D2 | 28.7 | |
| Serotonin 5-HT1A | 18.3 |
Experimental Protocols
Induction of the 6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
This protocol describes the unilateral lesion of the medial forebrain bundle (MFB) to induce a robust model of Parkinson's disease in rats.
Materials:
-
Male Sprague-Dawley rats (220-250 g)
-
6-Hydroxydopamine (6-OHDA) hydrochloride
-
Ascorbic acid
-
Sterile 0.9% saline
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL)
-
Dental drill
Procedure:
-
Preparation of 6-OHDA Solution: Dissolve 6-OHDA in sterile saline containing 0.02% ascorbic acid to a final concentration of 4 µg/µL. Prepare fresh and protect from light.
-
Anesthesia and Stereotaxic Surgery: Anesthetize the rat and secure it in a stereotaxic frame.
-
Craniotomy: Expose the skull and drill a small burr hole over the target coordinates for the medial forebrain bundle (MFB). A typical coordinate relative to bregma is: AP -4.4 mm, ML ±1.5 mm, DV -7.8 mm from the dura.
-
6-OHDA Injection: Slowly infuse 2 µL of the 6-OHDA solution into the MFB at a rate of 0.5 µL/min. Leave the needle in place for an additional 5 minutes to allow for diffusion before slowly retracting it.
-
Post-operative Care: Suture the incision and provide post-operative care, including analgesics and soft food. Allow the animals to recover for at least 2 weeks before proceeding with behavioral testing.
-
Lesion Confirmation: Confirm the extent of the dopaminergic lesion through apomorphine- or amphetamine-induced rotation tests. A successful lesion is typically indicated by a robust contralateral rotational response to apomorphine (≥7 rotations/min) or an ipsilateral rotational response to amphetamine.
Induction and Assessment of L-DOPA-Induced Dyskinesia (LID)
This protocol outlines the procedure for inducing dyskinesia in 6-OHDA-lesioned rats and assessing its severity.
Materials:
-
6-OHDA-lesioned rats
-
L-DOPA methyl ester
-
Benserazide hydrochloride
-
Sterile 0.9% saline
-
Observation chambers
Procedure:
-
L-DOPA Priming: To induce stable dyskinesia, administer L-DOPA (6 mg/kg, i.p.) and the peripheral DOPA decarboxylase inhibitor benserazide (12 mg/kg, i.p.) once daily for 21 days.
-
Drug Administration for Testing:
-
On the test day, administer the vehicle or this compound at the desired doses (e.g., 1.25, 2.5, 5.0 mg/kg, i.p.).
-
30 minutes after this compound administration, administer L-DOPA (6 mg/kg, i.p.) and benserazide (12 mg/kg, i.p.).
-
-
Behavioral Assessment (Abnormal Involuntary Movements - AIMs):
-
Place the rats in individual transparent observation chambers.
-
AIMs are scored every 20 minutes for a total of 180 minutes, starting 20 minutes after the L-DOPA injection.
-
Score the severity of axial, limb, and orolingual (ALO) AIMs on a scale from 0 to 4 for each category (see Table 3). The total AIMs score is the sum of the scores for the three subtypes.
-
Table 3: Abnormal Involuntary Movement (AIM) Rating Scale for Rats
| Score | Description of Movement |
| 0 | Absent |
| 1 | Occasional, fleeting movements |
| 2 | Frequent movements, but not continuous |
| 3 | Continuous movements of moderate amplitude |
| 4 | Continuous, high-amplitude, disabling movements |
Mandatory Visualizations
References
Application Notes and Protocols: In Vitro Functional Signaling Assays for Stepholidine Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Stepholidine (SPD), a tetrahydroprotoberberine alkaloid isolated from the Chinese herb Stephania, has garnered significant pharmacological interest due to its complex interactions with central nervous system receptors, particularly dopamine receptors. Historically, l-Stepholidine has been characterized as a dual-action ligand, possessing both dopamine D1 receptor agonistic and D2 receptor antagonistic properties.[1][2][3][4] This profile suggests potential therapeutic applications in treating disorders like schizophrenia and Parkinson's disease, where a balanced dopaminergic tone is crucial.[5] However, more recent and detailed in vitro studies using cloned human dopamine receptors have challenged this classical view, suggesting that (-)-Stepholidine acts as a potent pan-dopamine receptor antagonist, inhibiting both G protein-dependent and β-arrestin-mediated signaling pathways.[6][7][8]
These application notes provide a comprehensive guide to the key in vitro functional assays necessary to characterize the activity of this compound and related compounds at dopamine and opioid receptors. Detailed protocols for radioligand binding, cAMP modulation, β-arrestin recruitment, calcium mobilization, and GTPγS binding assays are presented to enable researchers to dissect the nuanced pharmacology of this and other novel compounds.
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize the in vitro binding affinities and functional potencies of (-)-Stepholidine at human dopamine receptor subtypes as reported in the literature. This data highlights the compound's high affinity for D1-like and D2-like receptors and its antagonistic nature in functional signaling assays.
Table 1: Binding Affinity (Ki) of (-)-Stepholidine at Human Dopamine Receptors
| Receptor Subtype | Radioligand | Ki (nM) | Cell System | Reference |
| D1 | [³H]-SCH23390 | 5.1 ± 2.3 | HEK293 | [6] |
| D2 | [³H]-Methylspiperone | 11.6 ± 4.2 | HEK293 | [6] |
| D3 | [³H]-Methylspiperone | 23.4 ± 8.7 | HEK293 | [6] |
| D4 | [³H]-Methylspiperone | 1,453 ± 301 | HEK293 | [6] |
| D5 | [³H]-SCH23390 | 5.8 ± 3.1 | HEK293 | [6] |
Table 2: Functional Antagonist Potency (IC50) of (-)-Stepholidine at Human Dopamine Receptors
| Assay Type | Receptor Subtype | Agonist | IC50 (nM) | Cell System | Reference |
| cAMP Accumulation | D1 | Dopamine | 22.3 ± 13 | HEK293 | [7] |
| cAMP Accumulation | D5 | Dopamine | 27.1 ± 22 | HEK293 | [7] |
| β-Arrestin Recruitment | D1 | Dopamine | 4.5 ± 1.7 | HEK293 | [7] |
| β-Arrestin Recruitment | D2 | Dopamine | 32.7 ± 3.3 | HEK293 | [7] |
| β-Arrestin Recruitment | D3 | Dopamine | 77.7 ± 27.8 | HEK293 | [7] |
| β-Arrestin Recruitment | D4 | Dopamine | 4,075 ± 1,461 | HEK293 | [7] |
| β-Arrestin Recruitment | D5 | Dopamine | 3.7 ± 1.6 | HEK293 | [7] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using DOT language, illustrate the key signaling pathways and experimental workflows described in these application notes.
Experimental Protocols
Radioligand Binding Assay (Competition)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a specific radiolabeled ligand from a receptor.
A. Materials
-
Cell Membranes: Prepared from cells stably or transiently expressing the receptor of interest (e.g., Dopamine D1, D2; Mu-Opioid).
-
Radioligand: A high-affinity ligand for the target receptor labeled with ³H or ¹²⁵I (e.g., [³H]-SCH23390 for D1, [³H]-DAMGO for Mu-Opioid).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold Assay Buffer.
-
Test Compound: this compound, dissolved in DMSO and serially diluted in Assay Buffer.
-
Non-specific Ligand: A high concentration of an unlabeled ligand to determine non-specific binding (e.g., 10 µM Haloperidol for D2).
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation Counter and scintillation fluid.
B. Protocol: Membrane Preparation
-
Culture cells expressing the target receptor to high density.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4 with protease inhibitors).
-
Homogenize the cell suspension using a Dounce or Polytron homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) for 10 min at 4°C to remove nuclei.[9]
-
Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 40,000 x g) for 30 min at 4°C to pellet the membranes.[10]
-
Discard the supernatant, resuspend the membrane pellet in Assay Buffer, and determine protein concentration (e.g., BCA assay).
-
Store membrane aliquots at -80°C.
C. Protocol: Competition Binding Assay
-
In a 96-well plate, set up triplicate wells for Total Binding, Non-specific Binding (NSB), and each concentration of this compound.
-
Total Binding: Add 50 µL Assay Buffer, 50 µL radioligand (at a concentration near its Kd), and 100 µL of diluted cell membranes.
-
NSB: Add 50 µL non-specific ligand, 50 µL radioligand, and 100 µL of diluted cell membranes.
-
Competition: Add 50 µL of each this compound dilution, 50 µL radioligand, and 100 µL of diluted cell membranes.
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[8]
-
Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using the cell harvester.
-
Wash the filters 3-4 times with ice-cold Wash Buffer.
-
Dry the filters, add scintillation fluid, and measure radioactivity (counts per minute, CPM) in a scintillation counter.
-
Data Analysis: Calculate the IC₅₀ value from the competition curve and convert it to a Ki value using the Cheng-Prusoff equation.
cAMP Accumulation/Inhibition Assay
This functional assay measures a ligand's effect on the second messenger cyclic AMP (cAMP), distinguishing between Gs-coupled (stimulatory) and Gi-coupled (inhibitory) receptor activity.
A. Materials
-
Cells: CHO-K1 or HEK293 cells stably expressing the receptor of interest (e.g., D1 for Gs, D2 or Mu-Opioid for Gi).
-
Assay Medium: e.g., HBSS with 20 mM HEPES.
-
Phosphodiesterase (PDE) inhibitor: e.g., 0.5 mM IBMX, to prevent cAMP degradation.
-
Forskolin: (For Gi assays) to stimulate basal cAMP levels.
-
cAMP Detection Kit: e.g., HTRF, AlphaScreen, or ELISA-based kits.
-
Plate Reader: Compatible with the chosen detection kit.
B. Protocol: Gs-Coupled Receptor Assay (e.g., D1)
-
Seed cells in a 96- or 384-well plate and culture overnight.
-
Wash cells and replace the medium with Assay Medium containing a PDE inhibitor. Incubate for 15-30 minutes.
-
Agonist Mode: Add serial dilutions of this compound and incubate for 30 minutes at room temperature.
-
Antagonist Mode: Pre-incubate cells with serial dilutions of this compound for 15-30 minutes, then add a known agonist (e.g., Dopamine) at its EC₈₀ concentration. Incubate for an additional 30 minutes.
-
Lyse the cells and measure intracellular cAMP levels according to the detection kit manufacturer's protocol.
-
Data Analysis: Plot cAMP concentration vs. log[ligand] to determine EC₅₀ (agonist) or IC₅₀ (antagonist) values.
C. Protocol: Gi-Coupled Receptor Assay (e.g., D2, Mu-Opioid)
-
Follow steps 1 and 2 from the Gs protocol.
-
Agonist Mode: Add serial dilutions of this compound in the presence of a fixed concentration of forskolin (e.g., 1-10 µM). Incubate for 30 minutes. The agonist effect is measured as an inhibition of the forskolin-stimulated cAMP level.[11]
-
Antagonist Mode: Pre-incubate cells with serial dilutions of this compound for 15-30 minutes. Then, add a known agonist (e.g., Quinpirole for D2) and a fixed concentration of forskolin. Incubate for an additional 30 minutes.
-
Lyse the cells and measure cAMP levels as per the kit instructions.
-
Data Analysis: Determine EC₅₀ or IC₅₀ values from the respective dose-response curves.
β-Arrestin Recruitment Assay (PathHunter®)
This assay measures the recruitment of β-arrestin to an activated GPCR, a key event in receptor desensitization and G protein-independent signaling. The DiscoverX PathHunter® assay is a common platform based on enzyme fragment complementation.[10][12]
A. Materials
-
PathHunter® Cell Line: Stably co-expressing the target GPCR fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) fragment.
-
Cell Plating Reagent (provided with cells).
-
PathHunter® Detection Reagents.
-
White, solid-bottom 384-well assay plates.
-
Luminometer.
B. Protocol
-
Thaw and plate the PathHunter® cells in a 384-well plate using the provided Cell Plating Reagent. Incubate overnight at 37°C.[1]
-
Prepare serial dilutions of this compound.
-
Agonist Mode: Add 5 µL of diluted this compound to the cells. Incubate for 90 minutes at 37°C.
-
Antagonist Mode: Add 5 µL of diluted this compound and incubate for 30 minutes at 37°C. Then, add 5 µL of a reference agonist at its EC₈₀ concentration and incubate for an additional 90 minutes.[1]
-
Equilibrate the PathHunter® Detection Reagents to room temperature.
-
Add 12.5 µL of the prepared detection reagent mixture to each well.
-
Incubate at room temperature for 60 minutes, protected from light.
-
Read the chemiluminescent signal on a plate luminometer.
-
Data Analysis: Plot luminescence vs. log[ligand] to determine EC₅₀ (agonist) or IC₅₀ (antagonist) values.
GTPγS Binding Assay
This functional assay directly measures G protein activation by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits following receptor stimulation. It is particularly useful for Gi/o-coupled receptors like opioid receptors.
A. Materials
-
Cell Membranes: Prepared from cells expressing the Gi/o-coupled receptor of interest (see Protocol 1B).
-
[³⁵S]GTPγS.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
GDP: To ensure binding is agonist-dependent.
-
Filtration Apparatus and GF/B filters.
-
Scintillation Counter.
B. Protocol
-
Thaw cell membrane aliquots on ice.
-
In a 96-well plate, add Assay Buffer, GDP (final concentration ~30 µM), and serial dilutions of this compound (or a reference agonist like DAMGO for MOR).[13]
-
Add the cell membrane suspension (10-20 µg protein/well) to the plate.
-
Initiate the reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM).[10]
-
Incubate the plate at 30°C for 60 minutes with gentle shaking.[10]
-
Terminate the reaction by rapid filtration and wash the filters with ice-cold Wash Buffer.
-
Dry the filters, add scintillation fluid, and count radioactivity.
-
Data Analysis: Subtract non-specific binding (determined in the presence of excess unlabeled GTPγS) to calculate specific binding. Plot specific binding vs. log[ligand] to determine EC₅₀ and Eₘₐₓ values.
Intracellular Calcium Mobilization Assay
This assay is used to measure the activation of Gq-coupled receptors or specific receptor heteromers (like D1-D2) that can couple to the PLC/IP₃/Ca²⁺ pathway. It utilizes calcium-sensitive fluorescent dyes like Fluo-4.
A. Materials
-
Cells: Stably expressing the Gq-coupled receptor of interest, plated in black, clear-bottom 96- or 384-well plates.
-
Fluo-4 AM dye.
-
Assay Buffer: e.g., HBSS with 20 mM HEPES.
-
Probenecid: An anion-exchange transport inhibitor to prevent dye leakage.
-
Fluorescence Plate Reader: Equipped with injectors for compound addition and kinetic reading capabilities (e.g., FLIPR, FlexStation).
B. Protocol
-
Seed cells and grow overnight to form a confluent monolayer.
-
Prepare a Fluo-4 loading solution in Assay Buffer containing probenecid.
-
Remove the culture medium from the cells and add the Fluo-4 loading solution.
-
Incubate for 60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.[14][15]
-
Place the cell plate into the fluorescence plate reader.
-
Add serial dilutions of this compound (or a reference agonist) using the instrument's injectors.
-
Measure the fluorescence intensity (Ex/Em ≈ 490/525 nm) kinetically for 2-3 minutes immediately following compound addition.[16]
-
Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline. Plot the response vs. log[ligand] to determine EC₅₀ or IC₅₀ values.
References
- 1. L-Stepholidine | CAS:16562-13-3 | D2/D1 receptor agonist | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. L-Stepholidine, a naturally occurring dopamine D1 receptor agonist and D2 receptor antagonist, attenuates heroin self-administration and cue-induced reinstatement in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. L-stepholidine, a natural dopamine receptor D1 agonist and D2 antagonist, inhibits heroin-induced reinstatement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Neuropharmacology of (-)-Stepholidine and its Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (-)-Stepholidine is a potent pan-dopamine receptor antagonist of both G protein- and β-arrestin-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (−)-Stepholidine is a potent pan-dopamine receptor antagonist of both G protein- and β-arrestin-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Responses of dopaminergic, serotonergic and noradrenergic networks to acute levo-tetrahydropalmatine administration in naïve rats detected at 9.4 T - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Effects of l-tetrahydropalmatine on locomotor sensitization to oxycodone in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. (-)-Stepholidine acts as a D1 partial agonist on firing activity of substantia nigra pars reticulata neurons in 6-hydroxydopamine-lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synapse - High-affinity mu opioid receptor ligands discovered by the screening of an exhaustively stereodiversified library of 1,5-enediols [synapse.mskcc.org]
- 16. Medication of l-tetrahydropalmatine Significantly Ameliorates Opiate Craving and Increases the Abstinence Rate in Heroin Users: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Stepholidine's Journey into the Brain: An In Vivo Microdialysis Approach
Application Notes and Protocols for Researchers
These application notes provide a detailed framework for quantifying the brain penetration of Stepholidine, a promising therapeutic agent with a unique dual-action on dopamine receptors. By employing in vivo microdialysis, researchers can obtain critical pharmacokinetic data, offering insights into the compound's ability to cross the blood-brain barrier and engage its central nervous system targets. This document is intended for neuroscientists, pharmacologists, and drug development professionals.
This compound, a tetrahydroprotoberberine alkaloid, has garnered significant interest for its potential in treating neuropsychiatric disorders. Its mechanism of action is believed to involve the modulation of dopamine D1 and D2 receptors.[1] Some studies characterize it as a D1 receptor agonist and a D2 receptor antagonist, while others suggest it may act as a pan-dopamine receptor antagonist.[1][2][3] A thorough understanding of its ability to reach its site of action in the brain is paramount for its clinical development.
Quantitative Data Summary
The following tables summarize the key pharmacokinetic parameters of this compound in rats, providing a baseline for experimental design and data interpretation.
Table 1: Plasma Pharmacokinetics of Unbound (-)-Stepholidine in Rats
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-12h) (ng·h/mL) | t1/2 (h) |
| Intravenous (i.v.) | 2 | 352 (at 5 min) | - | 189.3 ± 45.6 | 0.8 ± 0.2 |
| Oral (p.o.) | 20 | 2.1 ± 0.5 | 0.5 | 5.8 ± 1.2 | - |
| Oral (p.o.) | 50 | 4.9 ± 1.1 | 1.0 | 14.2 ± 3.5 | - |
| Oral (p.o.) | 100 | 8.7 ± 2.3 | 1.5 | 28.9 ± 7.8 | - |
Data adapted from a study on the oral bioavailability and brain penetration of (-)-stepholidine in rats.[1]
Table 2: Brain Penetration of (-)-Stepholidine in Rats
| Parameter | Value | Description |
| Brain:Plasma AUC Ratio | ~0.7 | Indicates significant penetration across the blood-brain barrier. |
| Oral Bioavailability | <2% | Suggests extensive first-pass metabolism.[1][4] |
Experimental Protocols
This section outlines the detailed methodology for conducting in vivo microdialysis to measure this compound concentration in the brain's extracellular fluid (ECF).
Animal Model and Surgical Preparation
-
Species: Adult male Sprague-Dawley rats (250-300g).
-
Acclimation: House animals in a temperature- and light-controlled environment with ad libitum access to food and water for at least one week prior to surgery.
-
Anesthesia: Anesthetize the rat with an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail) and mount it in a stereotaxic frame.
-
Guide Cannula Implantation:
-
Perform a midline incision on the scalp to expose the skull.
-
Drill a small burr hole over the target brain region. For the striatum, a key area for dopamine signaling, typical coordinates relative to bregma are: Anteroposterior (AP) +1.0 mm, Mediolateral (ML) ±2.5 mm, Dorsoventral (DV) -3.0 mm from the skull surface.
-
Slowly lower a guide cannula to the desired depth and secure it to the skull with dental cement and anchor screws.
-
Insert a dummy cannula to maintain patency of the guide cannula.
-
-
Post-operative Care: Administer analgesics and allow the animal to recover for at least 48-72 hours before the microdialysis experiment.
In Vivo Microdialysis Procedure
-
Probe Insertion: On the day of the experiment, gently restrain the animal and replace the dummy cannula with a microdialysis probe (e.g., with a 2-4 mm membrane length and a 20 kDa molecular weight cut-off).
-
Perfusion:
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate of 1-2 µL/min using a microinfusion pump.
-
aCSF Composition: 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 0.85 mM MgCl₂. Adjust pH to 7.4.
-
-
Equilibration: Allow the system to equilibrate for 1-2 hours to achieve a stable baseline.
-
Sample Collection:
-
Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into collection vials.
-
For baseline measurements, collect at least 3-4 stable samples before administering this compound.
-
-
Drug Administration: Administer this compound via the desired route (e.g., intravenous or oral).
-
Post-dose Sampling: Continue collecting dialysate samples for a predetermined period (e.g., 4-6 hours) to capture the pharmacokinetic profile.
-
Sample Handling: Immediately freeze the collected samples at -80°C until analysis to prevent degradation.
Quantitative Analysis by HPLC-MS/MS
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
Chromatographic Separation:
-
Column: A C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate this compound from endogenous matrix components.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and an appropriate internal standard.
-
-
Quantification: Generate a standard curve using known concentrations of this compound in aCSF to quantify the concentration in the dialysate samples.
Visualizations
The following diagrams illustrate key aspects of the experimental workflow and the underlying biological pathways.
References
- 1. Oral bioavailability and brain penetration of (−)-stepholidine, a tetrahydroprotoberberine agonist at dopamine D1 and antagonist at D2 receptors, in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (−)-Stepholidine is a potent pan-dopamine receptor antagonist of both G protein- and β-arrestin-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (-)-Stepholidine is a potent pan-dopamine receptor antagonist of both G protein- and β-arrestin-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oral bioavailability and brain penetration of (-)-stepholidine, a tetrahydroprotoberberine agonist at dopamine D(1) and antagonist at D(2) receptors, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Addressing Challenges with Stepholidine's Rapid In Vivo Elimination
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Stepholidine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenges associated with its rapid in vivo elimination.
Frequently Asked Questions (FAQs)
Q1: Why does this compound have such a short half-life in vivo?
A: this compound's rapid in vivo elimination is primarily due to extensive pre-systemic metabolism, also known as the first-pass effect.[1] When administered orally, it is rapidly absorbed from the gastrointestinal tract but is then heavily metabolized in the liver and intestinal wall before it can reach systemic circulation.[1][2] The primary metabolic pathways are glucuronidation and sulphation, which convert this compound into more water-soluble metabolites that are easily excreted.[1][2] This extensive metabolism results in a very low oral bioavailability of less than 2%.[1]
Q2: Despite its rapid elimination, is this compound able to reach the brain?
A: Yes, studies have shown that this compound has good brain penetration.[1] Despite its poor oral bioavailability, the compound is extensively transported across the blood-brain barrier.[1] This is a promising characteristic for its development as a treatment for central nervous system disorders.
Q3: What are the main strategies being explored to overcome the rapid elimination of this compound?
A: The two primary strategies to address this compound's rapid in vivo elimination are:
-
Prodrug Approach: This involves chemically modifying the this compound molecule to create an inactive or less active derivative (a prodrug). This prodrug is designed to be more stable against pre-systemic metabolism. Once absorbed, it is converted back to the active this compound in the body.[1]
-
Advanced Formulation Strategies: This approach focuses on encapsulating this compound within a protective carrier to shield it from metabolic enzymes. Nanoformulations, such as solid lipid nanoparticles (SLNs) and polymeric nanoparticles, are being investigated to improve its oral bioavailability.
Troubleshooting Guides
Guide 1: Overcoming Poor Oral Bioavailability with Formulation Strategies
Issue: Low and variable plasma concentrations of this compound after oral administration in preclinical studies.
Possible Cause: Extensive first-pass metabolism (glucuronidation and sulphation) in the gut wall and liver.[1][2]
Troubleshooting Strategies:
-
Lipid-Based Formulations:
-
Rationale: Encapsulating the lipophilic this compound in lipid-based systems can enhance its absorption through the lymphatic system, partially bypassing the first-pass metabolism in the liver.
-
Approach: Formulate this compound into self-emulsifying drug delivery systems (SEDDS), solid lipid nanoparticles (SLNs), or nanostructured lipid carriers (NLCs).
-
Troubleshooting:
-
Low Drug Loading: this compound's solubility in the lipid matrix is crucial. Screen various solid and liquid lipids to find a combination that offers the highest solubility. The use of co-solvents in the formulation can also improve drug loading.
-
Particle Aggregation: Optimize the concentration and type of surfactant used to stabilize the nanoparticles. Ensure the zeta potential is sufficiently high (typically > |30| mV) to ensure colloidal stability.
-
Inconsistent Drug Release: The composition of the lipid matrix will influence the release profile. For a more sustained release, use lipids with higher melting points. For faster release, incorporate a higher proportion of liquid lipids in NLCs.
-
-
-
Polymeric Nanoparticles:
-
Rationale: Encapsulating this compound in biodegradable polymers can protect it from enzymatic degradation in the gastrointestinal tract and provide controlled release.
-
Approach: Prepare this compound-loaded nanoparticles using polymers like poly(lactic-co-glycolic acid) (PLGA) or chitosan.
-
Troubleshooting:
-
Low Encapsulation Efficiency: The choice of nanoparticle preparation method is critical. For a lipophilic drug like this compound, an oil-in-water (o/w) emulsion solvent evaporation method is often suitable. Optimize process parameters such as homogenization speed and time, and the organic solvent used.
-
Burst Release: A high initial burst release can be due to drug adsorbed on the nanoparticle surface. Optimize the washing steps during the nanoparticle preparation process to remove surface-associated drugs.
-
-
Workflow for Developing this compound Nanoformulations
Caption: Workflow for developing and evaluating this compound nanoformulations.
Guide 2: Analytical Method Development and Validation for Pharmacokinetic Studies
Issue: Inaccurate or inconsistent quantification of this compound in plasma or brain tissue samples.
Possible Cause: Issues with the analytical method, such as matrix effects, poor peak shape, or instability of the analyte during sample processing and storage.
Troubleshooting Strategies:
-
HPLC-Fluorescence Method Optimization:
-
Rationale: this compound possesses native fluorescence, making HPLC with fluorescence detection a sensitive and selective method for its quantification.[1]
-
Troubleshooting:
-
Poor Peak Shape (Tailing or Fronting):
-
Mobile Phase pH: The pH of the mobile phase can significantly impact the peak shape of ionizable compounds like this compound. Experiment with different pH values to find the optimal condition where the analyte is in a single ionic state.
-
Secondary Interactions: Residual silanol groups on the HPLC column can cause peak tailing. Use a column with good end-capping or add a competing base like triethylamine to the mobile phase in low concentrations.
-
-
Matrix Effects: Components in the plasma or brain homogenate can interfere with the quantification.
-
Sample Preparation: Use a robust sample preparation technique like solid-phase extraction (SPE) to effectively remove interfering substances. Liquid-liquid extraction is another option.
-
Internal Standard: Always use an internal standard that is structurally similar to this compound to compensate for any variability in sample processing and instrument response.
-
-
Low Recovery: Optimize the extraction solvent and pH during the sample preparation to ensure efficient recovery of this compound from the biological matrix.
-
-
-
Analyte Stability:
-
Rationale: this compound may degrade in biological samples during collection, processing, and storage.
-
Troubleshooting:
-
Sample Handling: Process blood samples promptly after collection. Keep samples on ice and centrifuge at low temperatures to separate plasma.
-
Storage Conditions: Store plasma and tissue homogenates at -80°C until analysis. Conduct freeze-thaw stability studies to ensure the analyte is stable under these conditions.
-
Forced Degradation Studies: Perform forced degradation studies under acidic, basic, oxidative, and photolytic conditions to understand the degradation pathways of this compound. This will help in developing a stability-indicating analytical method.
-
-
Logical Relationship for Troubleshooting HPLC Issues
Caption: Troubleshooting logic for HPLC analysis of this compound.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound after Intravenous and Oral Administration in Rats
| Parameter | Intravenous (2 mg/kg) | Oral (20 mg/kg) | Oral (50 mg/kg) | Oral (100 mg/kg) |
| Cmax (ng/mL) | 547 ± 74 | 14.3 ± 2.1 (First Peak) | 33.7 ± 5.8 (First Peak) | 68.9 ± 11.5 (First Peak) |
| 25.6 ± 4.3 (Second Peak) | 60.1 ± 10.2 (Second Peak) | 122.3 ± 20.7 (Second Peak) | ||
| Tmax (h) | 0.08 | 0.5 (First Peak) | 0.75 (First Peak) | 1.0 (First Peak) |
| 6.0 (Second Peak) | 8.0 (Second Peak) | 10.0 (Second Peak) | ||
| AUC (0-12h) (ng·h/mL) | 385 ± 55 | 135 ± 23 | 318 ± 54 | 645 ± 110 |
| Bioavailability (%) | - | < 2 | < 2 | < 2 |
Data adapted from studies on the pharmacokinetics of (-)-Stepholidine in rats. The double peak phenomenon after oral administration might be due to enterohepatic circulation.[1]
Experimental Protocols
Protocol 1: Quantification of this compound in Rat Plasma by HPLC-Fluorescence Detection
1. Sample Preparation (Liquid-Liquid Extraction): a. To 100 µL of rat plasma, add 10 µL of internal standard solution (e.g., a structurally similar compound not present in the sample). b. Add 50 µL of a basifying agent (e.g., 1 M NaOH) and vortex for 30 seconds. c. Add 1 mL of extraction solvent (e.g., ethyl acetate), vortex for 2 minutes, and centrifuge at 4000 rpm for 10 minutes. d. Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen. e. Reconstitute the residue in 100 µL of the mobile phase.
2. HPLC Conditions:
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase: A mixture of an appropriate buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for best separation.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 µL.
- Fluorescence Detector Wavelengths: Excitation at ~280 nm and Emission at ~320 nm (wavelengths should be optimized for maximum sensitivity).[1]
3. Calibration and Quantification: a. Prepare a series of calibration standards by spiking blank plasma with known concentrations of this compound. b. Process the calibration standards and quality control samples along with the unknown samples using the same procedure. c. Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the nominal concentration. d. Determine the concentration of this compound in the unknown samples from the calibration curve.
Signaling Pathway of this compound's Primary Targets
Caption: Simplified signaling pathways for this compound at D1 and D2 receptors.
References
- 1. Oral bioavailability and brain penetration of (−)-stepholidine, a tetrahydroprotoberberine agonist at dopamine D1 and antagonist at D2 receptors, in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of plant-specific alkaloids tetrahydroprotoberberines in engineered Escherichia coli - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Stepholidine Dosage for Antipsychotic Effects in Rats
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Stepholidine (SPD) in rat models to investigate its antipsychotic effects. The information is designed for researchers, scientists, and drug development professionals to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound's antipsychotic effects?
A1: this compound is a tetrahydroberberine alkaloid that functions as a dual-action dopamine receptor modulator.[1][2] It exhibits agonistic activity at dopamine D1-like receptors and antagonistic activity at D2-like receptors.[1][2][3] This unique pharmacological profile allows it to theoretically manage psychosis by blocking D2 receptors and address cognitive symptoms by stimulating D1 receptors, particularly in the prefrontal cortex.[4][5]
Q2: What is a typical effective dose range for this compound in rat models of psychosis?
A2: The effective dose of this compound can vary depending on the specific behavioral model and route of administration. Intraperitoneal (i.p.) doses in the range of 2.5 to 10 mg/kg have been shown to be effective in attenuating behaviors relevant to antipsychotic activity, such as in heroin self-administration and cue-induced reinstatement models, without significantly affecting locomotor activity.[6][7][8] Studies have shown dose-dependent occupancy of D1 and D2 receptors, with D1 receptor occupancy ranging from 9-77% for doses of 0.3-30 mg/kg and D2 receptor occupancy from 44-94% for doses of 1-30 mg/kg.[4][5][9]
Q3: What are the expected side effects of this compound at higher doses?
A3: The primary dose-limiting side effect of this compound in rats is catalepsy, a state of motor rigidity.[4][5] This is typically observed at higher doses that result in high D2 receptor occupancy (greater than 80%).[4][5][9] Prolactin elevation is another potential side effect at these higher doses.[4][5]
Q4: Can this compound be administered orally?
A4: Yes, a bi-acetylated derivative of l-stepholidine (l-SPD-A) has been shown to be effective with oral administration in a conditioned avoidance response test in rats.[10]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| No significant antipsychotic-like effect observed. | Inadequate Dosage: The dose of this compound may be too low to achieve sufficient receptor occupancy. | 1. Increase Dose: Gradually increase the dose of this compound within the reported effective range (e.g., 2.5, 5, 10 mg/kg, i.p.).[6][7][8] 2. Verify Compound Integrity: Ensure the this compound used is of high purity and has been stored correctly to prevent degradation. |
| Rapid Metabolism: this compound has a relatively rapid elimination rate, which might limit its action.[4][5] | 1. Adjust Dosing Schedule: Consider a different pre-treatment time before behavioral testing to coincide with peak plasma concentrations. 2. Alternative Formulations: Explore the use of derivatives like bi-acetylated l-stepholidine (l-SPD-A) which may have improved pharmacokinetic properties.[10] | |
| Significant catalepsy or motor impairment observed. | Excessive Dosage: The dose is likely too high, leading to over 80% D2 receptor occupancy.[4][5] | 1. Reduce Dose: Lower the dose of this compound to a range that has been shown to be effective without inducing significant motor side effects (e.g., below 10 mg/kg, i.p.). 2. Monitor D2 Receptor Occupancy: If possible, conduct receptor occupancy studies to correlate behavioral effects with D2 receptor binding. |
| Variability in behavioral response between animals. | Individual Differences: Biological variability in metabolism and receptor sensitivity can lead to different responses. | 1. Increase Sample Size: Use a larger number of rats per group to ensure statistical power. 2. Consistent Animal Strain and Conditions: Use a consistent rat strain (e.g., Sprague-Dawley), age, and sex, and maintain standardized housing and handling procedures. |
| Unexpected behavioral outcomes. | Off-Target Effects: this compound may have effects on other neurotransmitter systems. For instance, it has been shown to be a potent agonist of 5-HT1A serotonin receptors.[11] | 1. Review Literature: Consult studies on the broader pharmacological profile of this compound. 2. Control Experiments: Include control groups with selective D1 agonists, D2 antagonists, or 5-HT1A modulators to dissect the contribution of each target. |
Data Presentation
Table 1: In Vivo Dopamine Receptor Occupancy of l-Stepholidine in Rats
| Dose (mg/kg, i.p.) | D1 Receptor Occupancy (%) | D2 Receptor Occupancy (%) |
| 0.3 | 9 | - |
| 1 | - | 44 |
| 3 | - | - |
| 10 | - | - |
| 30 | 77 | 94 |
| Data summarized from Natesan et al., 2008.[4][5][9] |
Table 2: Effective Dosages of this compound in Rat Behavioral Models
| Behavioral Model | Drug | Dose (mg/kg, i.p.) | Effect | Reference |
| Amphetamine-induced hyperlocomotion | l-Stepholidine | Not specified | Reduction in locomotion | [4][5] |
| Phencyclidine-induced hyperlocomotion | l-Stepholidine | Not specified | Reduction in locomotion | [4][5] |
| Conditioned Avoidance Response | l-Stepholidine | Not specified | Reduction in avoidance response | [4][5] |
| Conditioned Avoidance Response | l-SPD-A | 10 (chronic) | Decreased active avoidance | [10] |
| Heroin Self-Administration | l-Stepholidine | 2.5, 5, 10 | Attenuation | [6] |
| Cue-Induced Reinstatement (Heroin) | l-Stepholidine | 2.5, 5, 10 | Attenuation | [6][7] |
| Methamphetamine Self-Administration | l-Stepholidine | 5, 10 | Attenuation | [8] |
| Cocaine Conditioned Place Preference (Expression) | (-)-Stepholidine | 20 | Blocked expression | [12][13] |
Experimental Protocols
Conditioned Avoidance Response (CAR) Protocol
-
Apparatus: A two-way shuttle box with a grid floor capable of delivering a mild foot shock. A conditioned stimulus (CS), typically a light or tone, and an unconditioned stimulus (US), the foot shock, are presented.
-
Acquisition Training: Rats are trained to avoid the US by moving from one compartment of the shuttle box to the other upon presentation of the CS.[14] A trial consists of the CS presentation followed by the US. An avoidance response is recorded if the rat moves to the other compartment during the CS and before the US. An escape response is recorded if the rat moves after the US has started.
-
Drug Administration: this compound or vehicle is administered (e.g., i.p.) at a specified time before the test session.
-
Testing: Rats are placed in the shuttle box, and a series of trials are conducted. The number of avoidance and escape responses is recorded.
-
Data Analysis: The percentage of avoidance responses is calculated. A significant reduction in avoidance responses without an effect on escape responses is indicative of antipsychotic-like activity.[14]
Catalepsy Assessment (Bar Test)
-
Apparatus: A horizontal bar raised a few centimeters from a flat surface. For rats, a height of 6 or 9 cm is common.[15]
-
Procedure: The rat's forepaws are gently placed on the bar.[16]
-
Measurement: The time it takes for the rat to remove both forepaws from the bar is recorded. A predetermined cut-off time (e.g., 120 seconds) is typically used.
-
Drug Administration: this compound or a positive control (e.g., haloperidol) is administered at a specified time before the test.
-
Scoring: Catalepsy is often scored based on the time the rat remains in the imposed posture. A longer duration indicates a stronger cataleptic effect.[15][16]
Mandatory Visualizations
References
- 1. Dopamine D1-like receptor agonist and D2-like receptor antagonist (−)-Stepholidine reduces reinstatement of drug-seeking behavior for 3,4-methylenedioxypyrovalerone (MDPV) in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. The Neuropharmacology of (-)-Stepholidine and its Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The antipsychotic potential of l-stepholidine--a naturally occurring dopamine receptor D1 agonist and D2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 6. L-Stepholidine, a naturally occurring dopamine D1 receptor agonist and D2 receptor antagonist, attenuates heroin self-administration and cue-induced reinstatement in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. L-stepholidine, a natural dopamine receptor D1 agonist and D2 antagonist, inhibits heroin-induced reinstatement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of the antipsychotic effect of bi-acetylated l-stepholidine (l-SPD-A), a novel dopamine and serotonin receptor dual ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. (−)-Stepholidine is a potent pan-dopamine receptor antagonist of both G protein- and β-arrestin-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. (−)-Stepholidine blocks expression, but not development, of cocaine conditioned place preference in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. (-)-Stepholidine blocks expression, but not development, of cocaine conditioned place preference in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]
Stepholidine Stability and Storage: A Technical Guide for Researchers
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and proper storage of Stepholidine. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For long-term storage, solid this compound should be stored at -20°C in a tightly sealed container, protected from light. Under these conditions, it can remain stable for at least four years.[1] For shorter periods, storage at 4°C, protected from light, is also acceptable.
Q2: How should I prepare and store this compound solutions?
This compound is soluble in organic solvents like DMSO and ethanol but is sparingly soluble in aqueous buffers.[1] To prepare aqueous solutions, it is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice.
Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] These solutions should be aliquoted to avoid repeated freeze-thaw cycles and protected from light.[2] It is not recommended to store aqueous solutions for more than one day.[1]
Q3: What are the known degradation pathways for this compound?
In biological systems, this compound is primarily metabolized through glucuronidation and sulphation, with minimal oxidation.[3][4] The chemical degradation pathways under various stress conditions (e.g., acid, base, oxidation, light) have not been extensively reported in publicly available literature. However, based on the structure of tetrahydroprotoberberine alkaloids, potential degradation could involve oxidation of the aromatic rings or cleavage of the ether linkages under harsh conditions.
Q4: Is this compound sensitive to light?
Yes, protection from light is recommended for both solid and solution forms of this compound to prevent potential photodegradation.[2][5]
Q5: What safety precautions should I take when handling this compound?
This compound should be handled as a potentially hazardous compound.[1] It is important to wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid inhalation of the powder and contact with skin and eyes.[1] All handling should be performed in a well-ventilated area or a chemical fume hood.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected or inconsistent experimental results. | Degradation of this compound due to improper storage or handling. | 1. Review your storage conditions. Ensure the compound and its solutions are stored at the correct temperature and protected from light. 2. Prepare fresh solutions for your experiments. Do not use aqueous solutions that are more than a day old.[1] 3. Verify the purity of your this compound stock using an appropriate analytical method, such as HPLC. |
| Precipitation observed in aqueous solutions. | Low aqueous solubility of this compound. | 1. Ensure the final concentration of DMSO (or other organic solvent) is sufficient to maintain solubility. 2. Gently warm the solution or use sonication to aid dissolution.[5] 3. Prepare a more dilute solution if precipitation persists. |
| Change in color of the solution. | Potential degradation of the compound. | 1. Discard the solution. 2. Prepare a fresh solution from a reliable stock. 3. If the problem persists, consider performing a stability analysis of your solution under your specific experimental conditions. |
Stability and Storage Summary
| Form | Storage Temperature | Duration | Special Conditions |
| Solid | -20°C | ≥ 4 years[1] | Tightly sealed, protect from light. |
| Solid | 4°C | Short-term | Tightly sealed, protect from light.[5] |
| DMSO Stock Solution | -80°C | 6 months[2] | Aliquot, protect from light. |
| DMSO Stock Solution | -20°C | 1 month[2] | Aliquot, protect from light. |
| Aqueous Solution | Room Temperature or 4°C | ≤ 1 day[1] | Prepare fresh daily. |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Study of this compound
This protocol outlines a general approach for investigating the stability of this compound under various stress conditions. The extent of degradation should be determined by a validated stability-indicating HPLC method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Expose the solid this compound to 105°C for 24 hours.
-
Photodegradation: Expose the stock solution to a UV lamp (254 nm) and a cool white fluorescent lamp for a specified duration.
3. Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
Analyze the samples using a stability-indicating HPLC method to determine the percentage of this compound remaining and to detect any degradation products.
Protocol 2: Example of a Stability-Indicating HPLC Method
The following is a hypothetical HPLC method that could serve as a starting point for developing a validated stability-indicating assay for this compound. Method parameters would need to be optimized to ensure separation of all degradation products from the parent compound.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength (e.g., 280 nm).
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting inconsistent results with this compound.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. Quantification of l-stepholidine in rat brain and plasma by high performance liquid chromatography combined with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L-Stepholidine | CAS:16562-13-3 | D2/D1 receptor agonist | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. env.go.jp [env.go.jp]
- 5. (−)-Stepholidine is a potent pan-dopamine receptor antagonist of both G protein- and β-arrestin-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor water solubility of Stepholidine for in vitro experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor water solubility of Stepholidine in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a tetrahydroprotoberberine alkaloid isolated from the Chinese herb Stephania intermedia[1][2]. It is recognized for its unique dual pharmacodynamic properties, acting as a dopamine D1 receptor agonist and a D2 receptor antagonist[1][3][4]. This allows it to modulate dopaminergic signaling in a balanced manner, making it a compound of interest for neurological and psychiatric disorders[3]. Some research also indicates it acts as a pan-dopamine receptor antagonist for both G protein and β-arrestin-mediated signaling[5][6].
Q2: Why is this compound difficult to dissolve in aqueous solutions?
A2: this compound is supplied as a crystalline solid and is sparingly soluble in aqueous buffers[7]. Its chemical structure contributes to low water solubility, a common challenge for many new chemical entities in drug discovery[8].
Q3: What are the recommended solvents for preparing a stock solution of this compound?
A3: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF)[7]. DMSO is a common choice for creating high-concentration stock solutions for in vitro assays[4][7].
Q4: What is the maximum recommended final concentration of DMSO in my cell culture medium?
A4: To avoid solvent-induced artifacts and cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5% and ideally at or below 0.1%.
Q5: How should I store my this compound stock solution?
A5: Stock solutions of this compound should be aliquoted and stored at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. For long-term storage (up to 6 months), -80°C is recommended. For shorter-term storage (up to 1 month), -20°C is suitable. It is also advised to protect the solution from light[9][10]. Aqueous solutions are not recommended for storage for more than one day[7].
Solubility Data
The solubility of this compound varies across different solvents. The following table summarizes key solubility data for easy reference.
| Solvent | Solubility | Reference |
| DMSO | ~5 mg/mL | [7] |
| 100 mg/mL (with ultrasonic and warming to 60°C) | [4][10] | |
| Dimethylformamide (DMF) | ~5 mg/mL | [7] |
| Ethanol | ~1.1 mg/mL | [7] |
| DMSO:PBS (pH 7.2) 1:6 Solution | ~0.14 mg/mL | [7] |
Troubleshooting Guide: Preventing this compound Precipitation
Precipitation of this compound in cell culture media is a frequent issue that can compromise experimental results. This guide addresses specific problems in a question-and-answer format.
Q1: My this compound precipitated immediately after I added it to my cell culture medium. What went wrong?
A1: Immediate precipitation is often due to the hydrophobic nature of this compound and improper dissolution techniques. The likely causes and solutions are:
-
High Final Concentration: You may be exceeding the solubility limit of this compound in your cell culture medium.
-
Improper Dilution: Adding a highly concentrated DMSO stock solution directly into the aqueous medium can cause a rapid solvent polarity shift, leading to precipitation. This is a common issue with DMSO-soluble compounds[11].
-
Cold Medium: Adding the compound to a cold medium can decrease its solubility[11].
Solutions:
-
Optimize the Final Concentration: Determine the kinetic solubility of this compound in your specific cell culture medium (see Experimental Protocols).
-
Use a Serial Dilution Method: Instead of a single large dilution, perform a serial dilution of your DMSO stock into pre-warmed (37°C) cell culture medium[11].
-
Pre-warm the Medium: Always ensure your cell culture medium is pre-warmed to 37°C before adding this compound[11].
-
Control Final DMSO Concentration: Maintain the final DMSO concentration in your culture medium below 0.5%, and preferably at or below 0.1%[11].
Q2: I observed a precipitate in my culture plates after several hours of incubation. What is the cause and how can I fix it?
A2: Delayed precipitation can occur due to the compound's stability in the complex environment of the cell culture medium over time. Potential causes include:
-
Temperature Fluctuations: Moving the culture vessel between the incubator and other environments can cause temperature shifts that affect solubility[11].
-
pH Changes: Cellular metabolism can alter the pH of the medium, which may affect the solubility of this compound[11].
-
Interaction with Media Components: this compound may interact with proteins or salts in the serum and basal medium, leading to the formation of insoluble complexes[11].
Solutions:
-
Minimize Temperature Changes: Reduce the time your culture plates are outside the incubator.
-
Use a Buffered Medium: Consider using a medium with a stable buffering system, like HEPES, to maintain a consistent pH.
-
Evaluate Serum Concentration: If using a high percentage of serum, try reducing it, as serum proteins can sometimes contribute to compound precipitation[11].
-
Conduct a Stability Test: Assess the stability of this compound in your complete cell culture medium over the duration of your experiment.
Q3: I am still observing precipitation even after following the basic troubleshooting steps. What are some advanced techniques I can try?
A3: If precipitation persists, you may need to employ more advanced formulation strategies:
-
Use of Solubilizing Agents: The inclusion of non-ionic detergents like Tween-20 or Triton X-100 at low concentrations (0.01-0.05%) in the assay buffer can sometimes help for cell-free assays[12]. However, this is generally not suitable for cell-based assays as detergents can be cytotoxic[12].
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drugs, thereby increasing their aqueous solubility[8][13][14]. This is a widely used technique to enhance the solubility and bioavailability of poorly soluble compounds[15][16][17].
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the standard procedure for preparing a stock solution of this compound using DMSO.
Materials:
-
This compound (crystalline solid)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Warming bath or heat block (optional)
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM). For higher concentrations, warming and sonication may be necessary[4][10].
-
Vortex the tube thoroughly until the solid is completely dissolved. If necessary, warm the solution to 37-60°C and use an ultrasonic bath to aid dissolution[2][4][10].
-
Once fully dissolved, aliquot the stock solution into smaller volumes in sterile, light-protecting tubes.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage[9][10].
Protocol 2: Determination of Kinetic Solubility in Cell Culture Medium
This protocol helps determine the maximum concentration of this compound that can be achieved in your specific cell culture medium without immediate precipitation.
Materials:
-
High-concentration this compound stock solution in DMSO (e.g., 10 mM)
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a 96-well plate
-
Vortex mixer
-
Microscope
Procedure:
-
Prepare a series of dilutions of the this compound stock solution in your pre-warmed cell culture medium. For example, create final concentrations ranging from 1 µM to 100 µM.
-
Incubate the dilutions at 37°C for a period that mimics your experimental conditions (e.g., 2 hours).
-
Visually inspect each tube or well for any signs of precipitation.
-
Place a small aliquot of each dilution onto a microscope slide and examine for the presence of crystals or amorphous precipitate.
-
The highest concentration that remains clear, both visually and microscopically, is the kinetic solubility under these conditions.
Visualizations
References
- 1. The Neuropharmacology of (-)-Stepholidine and its Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-Stepholidine | CAS:16562-13-3 | D2/D1 receptor agonist | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. L-Stepholidine - Lifeasible [lifeasible.com]
- 5. (−)-Stepholidine is a potent pan-dopamine receptor antagonist of both G protein- and β-arrestin-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (-)-Stepholidine is a potent pan-dopamine receptor antagonist of both G protein- and β-arrestin-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. gala.gre.ac.uk [gala.gre.ac.uk]
- 16. Cyclodextrin Complexes: An Approach to Improve the Physicochemical Properties of Drugs and Applications of Cyclodextrin Complexes [wisdomlib.org]
- 17. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
Stepholidine metabolite profiling in rat versus human tissues
Technical Support Center: Stepholidine Metabolite Profiling
This technical support center provides troubleshooting guidance and frequently asked questions for researchers involved in the metabolite profiling of this compound in rat versus human tissues.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for this compound in rats and humans?
A1: In both rats and humans, this compound is predominantly metabolized through Phase II conjugation reactions. The main pathways are glucuronidation and sulphation.[1][2] Phase I oxidation of this compound occurs at very low levels in both species.[1][2]
Q2: What are the major metabolites of this compound identified in preclinical studies?
A2: In vitro studies using liver microsomes and cytosol have identified O-glucuronide and O-sulphate conjugates of this compound.[1] In vivo studies in rats have identified up to 17 different metabolites in bile and 11 in plasma, primarily consisting of these conjugated forms.[1]
Q3: Are there significant species-specific differences in this compound metabolism between rats and humans?
A3: While the primary metabolic pathways (glucuronidation and sulphation) are the same, quantitative differences exist. In vitro experiments have shown that rat liver microsomes produce a significantly higher abundance of the O-glucuronide metabolite compared to human liver microsomes.[1] Both species produce O-sulphate metabolites, with slightly higher levels detected in rat liver cytosol preparations.[1]
Q4: Which enzyme families are responsible for metabolizing this compound?
A4: Phase II enzymes are primarily responsible. Glucuronidation is catalyzed by UDP-glucuronosyltransferases (UGTs), and sulphation is catalyzed by sulfotransferases (SULTs). The very low levels of oxidation suggest minimal involvement of Cytochrome P450 (CYP) enzymes.[1][3]
Q5: Why is the oral bioavailability of this compound reported to be low?
A5: this compound undergoes extensive pre-systemic metabolism (first-pass effect), primarily through glucuronidation and sulphation in the liver and potentially the gut wall.[1][2] This rapid and extensive conversion to metabolites before it can reach systemic circulation results in poor oral bioavailability, which has been measured at less than 2% in rats.[1][2]
Troubleshooting Guides
Q1: I am observing significant ion suppression or matrix effects in my LC-MS/MS analysis. What steps can I take to minimize this?
A1: Ion suppression is a common issue in bioanalysis when co-eluting matrix components interfere with the ionization of the analyte.[4]
-
Improve Sample Preparation: Enhance your sample clean-up procedure. Techniques like solid-phase extraction (SPE) are generally more effective at removing interfering matrix components than simple protein precipitation.[5]
-
Optimize Chromatography: Adjust your chromatographic method to achieve better separation between this compound/its metabolites and the matrix components. Ensure that analytes do not elute in the first part of the run where most unretained matrix components appear.[4]
-
Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.
-
Check for Phospholipids: In plasma samples, phospholipids are a major cause of ion suppression. Use specific extraction methods designed to remove them.
-
Use an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (SIL-IS) co-elutes with the analyte and experiences the same degree of ion suppression, allowing for more accurate quantification.[6]
Q2: My chromatographic peaks are tailing or splitting. What is the likely cause and solution?
A2: Poor peak shape can compromise resolution and integration accuracy.
-
Peak Tailing:
-
Secondary Interactions: Basic compounds like this compound can interact with residual acidic silanols on C18 columns, causing tailing. Try a mobile phase with a slightly lower pH (e.g., using formic acid) to ensure the analyte is fully protonated, or use a column with advanced end-capping.[7]
-
Column Contamination: Contaminants from the sample matrix can build up on the column inlet frit. Try flushing the column or replacing the frit/column.[7]
-
-
Split Peaks:
-
Injection Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion. If possible, dissolve the sample in the initial mobile phase.[7]
-
Partially Blocked Frit/Column Void: A blockage at the column inlet or a void in the packing material can cause the sample band to split. Back-flushing the column (if recommended by the manufacturer) may help, but column replacement is often necessary.[7]
-
Q3: I am struggling to detect any this compound metabolites in my in vitro incubation with liver microsomes. What could be wrong?
A3:
-
Cofactor Absence: Phase II metabolism requires specific cofactors. For glucuronidation in liver microsomes, ensure you have added UDPGA (uridine 5'-diphosphoglucuronic acid) to the incubation mixture. For sulphation in liver cytosol, the required cofactor is PAPS (3'-phosphoadenosine-5'-phosphosulfate).
-
Enzyme Inactivity: Ensure the liver microsomes or cytosol have been stored correctly (typically at -80°C) and have not undergone multiple freeze-thaw cycles, which can degrade enzyme activity.
-
Incorrect pH or Temperature: Incubations should be performed at a physiological temperature (37°C) and pH (around 7.4).
-
Insufficient Incubation Time: The reaction may be slow. Try extending the incubation time or increasing the protein concentration.
-
Analytical Sensitivity: Your analytical method may not be sensitive enough to detect the low levels of metabolites formed. Optimize your MS parameters for the predicted masses of the glucuronide and sulphate conjugates.
Experimental Protocols
Protocol 1: In Vitro Metabolism of this compound
This protocol is based on methodologies for assessing Phase II metabolism using liver subcellular fractions.[1]
-
Preparation of Incubation Mixture:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
In a microcentrifuge tube, combine:
-
Phosphate buffer (pH 7.4)
-
Liver microsomes (for glucuronidation) or liver cytosol (for sulphation) (final protein concentration typically 0.5-1.0 mg/mL).
-
This compound (final concentration typically 1-10 µM).
-
For Glucuronidation: UDPGA (final concentration ~2 mM).
-
For Sulphation: PAPS (final concentration ~0.1 mM).
-
-
-
Incubation:
-
Pre-incubate the mixture without the cofactor at 37°C for 5 minutes to acclimate.
-
Initiate the reaction by adding the cofactor (UDPGA or PAPS).
-
Incubate at 37°C for a specified time (e.g., 60 minutes) in a shaking water bath.
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile or methanol. This also precipitates the proteins.
-
-
Sample Processing:
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed (e.g., >12,000 g) for 10-15 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new tube or an HPLC vial for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis for Metabolite Identification
This protocol outlines a general approach for identifying this compound metabolites.[1]
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm) is suitable.
-
Mobile Phase A: Water with an acidic modifier (e.g., 0.1% formic acid) to improve peak shape and ionization.
-
Mobile Phase B: Acetonitrile or methanol with the same modifier.
-
Gradient: A typical gradient would run from low (~5%) to high (~95%) organic phase (Mobile Phase B) over 10-20 minutes to elute the parent drug and its more polar metabolites.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive mode is effective for this compound.
-
Metabolite Prediction: Predict the exact masses of expected metabolites.
-
This compound (Parent): C₁₉H₂₁NO₄, m/z ~328.15
-
Glucuronide Conjugate (M+H)⁺: [M+176]+, m/z ~504.18
-
Sulphate Conjugate (M+H)⁺: [M+80]+, m/z ~408.11
-
-
Data Acquisition:
-
Full Scan: Perform an initial full scan analysis (e.g., m/z 100-700) to search for the predicted metabolite masses.
-
Product Ion Scan (MS/MS): Fragment the parent drug ion (m/z 328.15) to establish its characteristic fragmentation pattern. Then, perform product ion scans on the suspected metabolite masses (m/z 504.18 and 408.11). The presence of characteristic fragments from the parent drug in the metabolite's MS/MS spectrum confirms its identity. A neutral loss of 176 Da (glucuronic acid) or 80 Da (sulfate group) is a strong indicator.
-
-
Data Presentation
Table 1: In Vitro Metabolite Profile of (-)-Stepholidine in Rat vs. Human Liver Preparations
This table summarizes the relative abundance of major metabolites formed after incubating (-)-stepholidine with liver microsomes and cytosol from both species. Data is adapted from Sun et al., 2009.[1]
| Enzyme Source | Metabolite | Metabolite Abundance (Arbitrary Units x 10⁶) |
| Rat | ||
| Liver Microsomes | M2 (SPD-O-glucuronide) | 1.01 |
| Liver Cytosol | M3 (SPD-O-sulphate) | 0.03 |
| M4 (SPD-O-sulphate) | 0.03 |
Visualizations
References
- 1. Oral bioavailability and brain penetration of (−)-stepholidine, a tetrahydroprotoberberine agonist at dopamine D1 and antagonist at D2 receptors, in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral bioavailability and brain penetration of (-)-stepholidine, a tetrahydroprotoberberine agonist at dopamine D(1) and antagonist at D(2) receptors, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. metabolon.com [metabolon.com]
- 4. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
Resolving conflicting reports on Stepholidine's D1 receptor agonism
Welcome to the technical support center for researchers investigating the pharmacological properties of Stepholidine (SPD). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help navigate the conflicting reports on its activity at the dopamine D1 receptor.
Frequently Asked Questions (FAQs)
Q1: Why are there conflicting reports on this compound's D1 receptor activity, with some studies reporting it as an antagonist, while others suggest it is a partial or full agonist?
The conflicting reports on this compound's (SPD) D1 receptor activity stem from several key factors, primarily related to the experimental model and the specific assays used. The prevailing evidence suggests that SPD's functional profile is highly dependent on the state of the D1 receptors and the signaling pathway being measured.
In many in vitro systems using cell lines that heterologously express the D1 receptor, SPD behaves as an antagonist. For instance, studies have shown that SPD fails to stimulate G-protein activation or cyclic AMP (cAMP) accumulation in these systems and instead blocks the effects of dopamine.[1][2][3]
Conversely, in vivo studies, particularly in animal models with dopamine depletion (e.g., 6-hydroxydopamine [6-OHDA] lesioned rats), often demonstrate D1 agonist-like effects.[1][4][5] In these models, which mimic aspects of Parkinson's disease, the D1 receptors become supersensitive. This altered receptor state appears to be crucial for observing the agonistic properties of SPD.[4][6] Therefore, under normal conditions, SPD may act as a D1 receptor antagonist, while in a dopamine-depleted state with supersensitive receptors, it can function as a partial agonist.[4][6]
The concept of "biased agonism" or "functional selectivity" has also been proposed to explain these discrepancies.[1] This theory suggests that a ligand can selectively activate one signaling pathway over another at the same receptor. However, a comprehensive study examining both G-protein and β-arrestin pathways concluded that (-)-Stepholidine acts as an antagonist for both.[1][2]
Q2: My in vitro cAMP assay shows this compound is an antagonist at the D1 receptor, but I expected to see agonist activity based on published behavioral studies. What could be the reason for this discrepancy?
This is a common point of confusion. The discrepancy likely arises from the different experimental systems and their underlying biology.
-
In vitro vs. In vivo Systems: Most in vitro assays, such as those measuring cAMP accumulation in cultured cell lines, typically assess receptor function in a controlled environment with a normal receptor density and sensitivity. In such assays, SPD often fails to stimulate cAMP production and instead antagonizes the effects of D1 agonists like dopamine.[1][3]
-
Receptor Supersensitivity: Behavioral studies that report D1 agonism for SPD are frequently conducted in 6-OHDA-lesioned animals.[1][4][5] The dopamine depletion in these animals leads to an upregulation and supersensitization of D1 receptors. It is hypothesized that this supersensitive state allows SPD to act as a partial agonist, an effect not observed with normosensitive receptors in most in vitro setups.[4][6]
-
Receptor Reserve: The concept of receptor reserve may also play a role. In the dopamine-denervated striatum of lesioned rats, there appears to be a significant D1 receptor reserve, which may permit a partial agonist like SPD to produce a functional response that is not evident in tissues with no or low receptor reserve.[5]
To reconcile these findings, consider the specific conditions of your experiment. If you are using a standard cell line with normal D1 receptor expression, an antagonistic profile for SPD in a cAMP assay is consistent with a significant portion of the published literature.
Troubleshooting Guide
Issue: Inconsistent results in functional assays for this compound at the D1 receptor.
If you are observing variability in your functional assay results, consider the following factors:
-
Cell Line and Receptor Expression Levels: The choice of cell line and the level of D1 receptor expression can influence the outcome. High levels of receptor expression might reveal partial agonism that is not apparent at lower expression levels.
-
Assay System: Different functional assays measure different downstream signaling events.
-
cAMP Accumulation Assays: Primarily measure Gs/olf-protein coupling. Several studies show SPD is inactive as an agonist in this assay.[1][3]
-
[³⁵S]GTPγS Binding Assays: Directly measure G-protein activation. Reports indicate SPD does not stimulate [³⁵S]GTPγS binding at the D1 receptor.[1]
-
β-Arrestin Recruitment Assays: Assess a G-protein-independent signaling pathway. SPD has been shown to be an antagonist in this pathway as well.[1][2]
-
-
Ligand Purity and Isomer: Ensure the purity of your this compound sample. Also, be aware of the specific isomer being used (e.g., (-)-Stepholidine or l-Stepholidine), as this can impact its pharmacological profile.
-
Experimental Conditions: Factors such as incubation time, temperature, and the presence of phosphodiesterase inhibitors (in cAMP assays) should be standardized and consistent across experiments.
Data Summary
D1 Receptor Binding Affinity of this compound
| Ligand | Preparation | Radioligand | Ki (nM) | Reference |
| (-)-Stepholidine | Bovine Striatum | [³H]-SCH23390 | 22.3 ± 13 | --INVALID-LINK-- |
| (-)-Stepholidine | Calf Striatum | [³H]-SCH23390 | KH: 3.9 ± 2.2, KL: 126 ± 25 | --INVALID-LINK-- |
Functional Activity of this compound at the D1 Receptor
| Assay | System | Observed Effect | EC₅₀ / IC₅₀ (nM) | Reference |
| cAMP Accumulation | HEK293 cells expressing D1R | No agonist activity, antagonist | IC₅₀: 58 ± 19 | --INVALID-LINK-- |
| [³⁵S]GTPγS Binding | Membranes from cells expressing D1R | No agonist activity | - | --INVALID-LINK-- |
| β-Arrestin Recruitment | Cells expressing D1R | No agonist activity, antagonist | - | --INVALID-LINK-- |
| Contralateral Rotation | 6-OHDA-lesioned rats | Agonist-like effect | - | --INVALID-LINK-- |
| Firing of SNR Neurons | 6-OHDA-lesioned rats | Partial agonist | - | --INVALID-LINK-- |
Experimental Protocols
Key Experiment 1: cAMP Accumulation Assay
This protocol is a generalized procedure based on methodologies cited in the literature.
-
Cell Culture:
-
Use a cell line (e.g., HEK293) stably expressing the human D1 dopamine receptor.
-
Plate cells in 96-well plates and grow to 80-90% confluency.
-
-
Assay Procedure:
-
Wash cells with serum-free media.
-
Pre-incubate cells with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 15-30 minutes at 37°C to prevent cAMP degradation.
-
For antagonist testing, add varying concentrations of this compound and incubate for 15-30 minutes. Then, add a fixed concentration of a D1 agonist (e.g., dopamine at its EC₈₀).
-
For agonist testing, add varying concentrations of this compound.
-
Incubate for 15-30 minutes at 37°C.
-
-
cAMP Detection:
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Data Analysis:
-
For agonist activity, plot cAMP concentration against the logarithm of this compound concentration to determine EC₅₀ and Emax values.
-
For antagonist activity, plot the inhibition of the agonist response against the logarithm of this compound concentration to determine the IC₅₀ value.
-
Key Experiment 2: [³⁵S]GTPγS Binding Assay
This protocol outlines the general steps for a [³⁵S]GTPγS binding assay.
-
Membrane Preparation:
-
Harvest cells expressing the D1 receptor and homogenize them in a suitable buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in an assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the cell membranes, GDP (to ensure G-proteins are in their inactive state), and varying concentrations of this compound (for agonist testing) or a fixed concentration of dopamine with varying concentrations of this compound (for antagonist testing).
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate for 60 minutes at 30°C with gentle agitation.
-
-
Detection:
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound [³⁵S]GTPγS.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
-
Plot specific binding against the logarithm of the ligand concentration to determine agonist potency (EC₅₀) and efficacy (Emax).
-
Visualizations
Caption: Canonical D1 receptor signaling pathway and the antagonistic action of this compound.
Caption: Logical workflow illustrating how different experimental models lead to conflicting reports.
References
- 1. (−)-Stepholidine is a potent pan-dopamine receptor antagonist of both G protein- and β-arrestin-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (-)-Stepholidine is a potent pan-dopamine receptor antagonist of both G protein- and β-arrestin-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. (-)-Stepholidine acts as a D1 partial agonist on firing activity of substantia nigra pars reticulata neurons in 6-hydroxydopamine-lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Involvement of receptor reserve in D1 agonistic action of (-)-stepholidine in lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Neuropharmacology of (-)-Stepholidine and its Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stepholidine-Induced Extrapyramidal Side Effects in Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize Stepholidine (SPD)-induced extrapyramidal side effects (EPS) in experimental models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it expected to have lower EPS liability?
A1: (-)-Stepholidine (SPD) is a naturally occurring alkaloid with a unique pharmacological profile, acting as a dopamine D1 receptor partial agonist and a D2 receptor antagonist.[1] This dual action is believed to contribute to its antipsychotic effects with a reduced risk of extrapyramidal side effects compared to typical antipsychotics, which primarily act as potent D2 receptor antagonists.[1] Additionally, l-Stepholidine (l-SPD) has been shown to possess 5-HT1A receptor partial agonistic activity, a characteristic associated with atypical antipsychotics that may further contribute to a lower incidence of EPS.[2][3][4]
Q2: At what dose or receptor occupancy level are EPS typically observed with l-Stepholidine?
A2: In preclinical studies, catalepsy and prolactin elevation, which are indicators of EPS, are generally observed only at high D2 receptor occupancy (D2RO) levels, typically greater than 80%.[5][6] This provides a therapeutic window where antipsychotic-like effects can be achieved with a lower risk of motor side effects.
Q3: How can I proactively minimize the risk of observing EPS in my this compound experiments?
A3: To minimize the risk of EPS, it is crucial to perform a careful dose-response study to identify the therapeutic window for antipsychotic-like effects without inducing significant catalepsy. Based on available data, maintaining D2 receptor occupancy below 80% is a key strategy.[5][6]
Q4: Are there any known agents that can be co-administered to reduce this compound-induced EPS?
A4: While specific studies on co-administration with this compound to reduce EPS are limited, the known pharmacology of atypical antipsychotics suggests that agents with 5-HT1A agonist properties could be beneficial. The intrinsic 5-HT1A agonism of l-Stepholidine already contributes to its favorable profile.[2][3][4] Further potentiation of 5-HT1A signaling could theoretically mitigate D2-antagonism-related EPS.
Troubleshooting Guides
Issue 1: Higher than expected catalepsy is observed at a planned therapeutic dose of l-Stepholidine.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Dose is too high, leading to >80% D2 Receptor Occupancy | Reduce the dose of l-Stepholidine. Conduct a dose-response study to determine the ED50 for catalepsy versus the ED50 for the desired therapeutic effect. | Catalepsy with l-Stepholidine is strongly correlated with high D2 receptor occupancy.[5][6] |
| High sensitivity of the animal strain or individual variability | Screen different rodent strains to identify one with a more suitable therapeutic window for your experimental needs. Increase the number of animals per group to account for individual variability. | Different strains of rats and mice can exhibit varying sensitivity to drug-induced catalepsy. |
| Method of administration leading to rapid peak plasma concentrations | Consider alternative routes of administration (e.g., subcutaneous vs. intraperitoneal) that may provide a more stable pharmacokinetic profile. | The rate of drug absorption and peak concentration can influence the severity of acute side effects. |
Issue 2: Inconsistent or highly variable results in the catalepsy bar test.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Inconsistent animal handling and placement on the bar | Standardize the handling procedure and ensure that all technicians place the animals on the bar in a uniform manner. The animal's forepaws should be gently placed on the bar with the hind paws on the surface. | Variability in handling can induce stress and affect motor performance. Consistent placement is critical for reliable measurements.[7][8] |
| Environmental distractors in the testing room | Ensure the testing environment is quiet, with consistent lighting and temperature. Minimize movement and noise during the testing period. | Rodents are sensitive to environmental changes, which can affect their behavior and performance in the test.[9] |
| Observer bias in manual scoring | If possible, use an automated catalepsy monitoring system. If manual scoring is necessary, ensure the scorer is blinded to the treatment groups and uses a strict, predefined endpoint for the test (e.g., when both paws are removed from the bar). | Automated systems eliminate subjective judgment and improve the reliability and reproducibility of the data.[10][11] |
| Bar height is not appropriate for the size of the animals | Adjust the height of the bar so that the animal is in a somewhat unnatural but not uncomfortable posture. The bar should not be so high that the animal has difficulty maintaining its balance for non-cataleptic reasons. | An inappropriate bar height can lead to variability in the time it takes for the animal to remove its paws, independent of a cataleptic state.[8] |
Issue 3: Difficulty in interpreting results from the paw test.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Lack of clear distinction between forelimb and hindlimb retraction times | Ensure that the placement of the paws on the platform is consistent for each trial. The test is designed to measure the time it takes for the animal to actively retract its paw, so passive slipping should not be counted. | The paw test differentiates typical from atypical antipsychotics based on the differential effects on forelimb versus hindlimb retraction time. Atypical antipsychotics are expected to have a greater effect on hindlimb retraction time. |
| High variability in baseline retraction times | Acclimatize the animals to the testing apparatus and handling for several days before the experiment. Ensure a consistent and gentle handling technique. | Habituation reduces stress and anxiety, leading to more stable baseline performance. |
| Subjective scoring of paw retraction | Clearly define the endpoint for paw retraction (e.g., the paw is fully lifted from the surface). Blinding the experimenter to the treatment groups is crucial to prevent bias. | A clear and consistent scoring criterion is essential for the reliability of the paw test. |
Data Presentation
Table 1: Comparative Dose-Response of l-Stepholidine and Haloperidol on Dopamine Receptor Occupancy and Induction of Catalepsy in Rodents.
| Drug | Dose Range (mg/kg) | D1 Receptor Occupancy (%) | D2 Receptor Occupancy (%) | Induction of Catalepsy |
| l-Stepholidine | 0.3 - 30 | 9 - 77 | 44 - 94 | Catalepsy observed primarily at doses leading to >80% D2RO.[5][6] |
| Haloperidol | 0.1 - 10 | - | Dose-dependent increase | Dose-dependent increase in catalepsy observed.[12][13][14] |
Note: This table summarizes findings from multiple studies. Direct head-to-head comparative studies with a full dose-response for catalepsy for both compounds are limited.
Experimental Protocols
Catalepsy Bar Test
Objective: To assess the degree of motor rigidity (catalepsy) induced by a compound.
Materials:
-
A horizontal bar (approximately 0.7-1 cm in diameter for rats) fixed at a height of 6-9 cm above a flat surface.
-
Stopwatch or automated detection system.
Procedure:
-
Acclimation: Allow the animals to acclimate to the testing room for at least 30-60 minutes before the experiment.
-
Baseline Measurement: Before drug administration, gently place the forepaws of each animal on the bar. Record the time it takes for the animal to remove both forepaws from the bar. Most untreated animals will move down within a few seconds.
-
Drug Administration: Administer l-Stepholidine, a comparator compound (e.g., haloperidol), or vehicle via the desired route (e.g., intraperitoneal).
-
Testing: At predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place the animal's forepaws on the bar.
-
Scoring: Start the stopwatch immediately upon placing the forepaws on the bar. Stop the timer when the animal removes both forepaws from the bar. A cut-off time (e.g., 180 seconds) is typically used, at which point the animal is removed from the bar.[15]
Paw Test
Objective: To differentiate between typical and atypical antipsychotic drug profiles based on their effects on forelimb and hindlimb retraction time.
Materials:
-
A platform with a small, raised block (e.g., a wooden block approximately 3 cm high).
Procedure:
-
Acclimation: Acclimatize the animals to the testing environment and handling.
-
Drug Administration: Administer the test compound or vehicle.
-
Testing: At a specified time after drug administration, the experimenter gently places one of the animal's forepaws on the raised block.
-
Scoring (Forelimb): The latency to retract the forepaw from the block is measured with a stopwatch.
-
Testing (Hindlimb): The procedure is repeated by placing one of the animal's hindpaws on the block.
-
Scoring (Hindlimb): The latency to retract the hindpaw is measured.
-
Interpretation: Typical antipsychotics tend to increase both forelimb and hindlimb retraction times, whereas atypical antipsychotics often show a more pronounced effect on hindlimb retraction time.
Visualizations
Caption: Experimental workflow for assessing extrapyramidal side effects.
Caption: Simplified signaling pathways of l-Stepholidine.
References
- 1. Frontiers | The Signaling and Pharmacology of the Dopamine D1 Receptor [frontiersin.org]
- 2. l-Stepholidine-induced excitation of dopamine neurons in rat ventral tegmental area is associated with its 5-HT(1A) receptor partial agonistic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the antipsychotic effect of bi-acetylated l-stepholidine (l-SPD-A), a novel dopamine and serotonin receptor dual ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 6. tandfonline.com [tandfonline.com]
- 7. An Open Source Automated Bar Test for Measuring Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. edspace.american.edu [edspace.american.edu]
- 11. Automated Bar Test for Measuring Catalepsy in Rats | Hackaday.io [hackaday.io]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]
- 14. Haloperidol-Induced Catalepsy and Its Correlations with Acetylcholinesterase Activity in Different Brain Structures of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. meliordiscovery.com [meliordiscovery.com]
Technical Support Center: Stepholidine Caco-2 Permeability Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Caco-2 cell permeability assays to evaluate the intestinal absorption of Stepholidine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its permeability a subject of study?
A1: this compound is a tetrahydroprotoberberine alkaloid compound originally isolated from the Chinese herb Stephania intermedia. It has garnered significant interest in pharmacology due to its dual action as a dopamine D1 receptor agonist and D2 receptor antagonist.[1][2][3] This unique profile makes it a promising candidate for treating neuropsychiatric disorders like schizophrenia and Parkinson's disease.[2][3] Understanding its permeability across the intestinal epithelium is crucial for developing orally administered formulations and predicting its bioavailability.[1][4]
Q2: What are the general permeability characteristics of this compound in Caco-2 assays?
A2: Studies have shown that this compound exhibits good membrane permeability in Caco-2 cell monolayers.[1][4] Its transport appears to be primarily mediated by passive diffusion, as the bidirectional apparent permeability coefficients (Papp) are comparable and not affected by the initial concentration on the donor side.[1] The mean efflux ratio for this compound is approximately 1.0, indicating that it is not a significant substrate for major efflux transporters like P-glycoprotein (P-gp) or Multidrug Resistance-associated Protein 2 (MRP2).[1]
Q3: What are the key physicochemical properties of this compound relevant to permeability?
A3: this compound possesses favorable physicochemical properties that support good membrane permeability. These properties are summarized in the table below.
| Property | Value | Significance for Permeability |
| Molecular Mass | 327 Da | Well below the 500 Da threshold, favoring passive diffusion.[1] |
| Lipophilicity (LogP) | 2.3 | Within the optimal range of 0-5 for good membrane permeability.[1] |
| Hydrogen Bond Donors (HBD) | 2 | The total count of hydrogen bond donors and acceptors is low, which is favorable for crossing lipid membranes.[1] |
| Hydrogen Bond Acceptors (HBA) | 5 | The total count of hydrogen bond donors and acceptors is low, which is favorable for crossing lipid membranes.[1] |
| Rotatable Bonds (NROTB) | 2 | Low number of rotatable bonds suggests molecular rigidity, which can be beneficial for permeability.[1] |
| Aqueous Solubility | 0.86 mM (calculated) | Considered moderately soluble.[1] |
Q4: How is the apparent permeability coefficient (Papp) calculated in a Caco-2 assay?
A4: The apparent permeability coefficient (Papp), a measure of the rate of a compound's transport across the Caco-2 cell monolayer, is calculated using the following formula:
Papp = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt is the rate of appearance of the compound in the receiver chamber over time.[5][6]
-
A is the surface area of the cell monolayer (the filter membrane).[1][5][6]
-
C₀ is the initial concentration of the compound in the donor chamber.[1][5][6]
Troubleshooting Guide
This guide addresses common issues encountered during this compound Caco-2 permeability assays in a question-and-answer format.
Issue 1: High Variability in Papp Values Between Replicates or Experiments
Q: My Papp values for this compound show high variability between wells on the same plate and between different experiments. What are the potential causes and solutions?
A: High variability is a common challenge in Caco-2 assays and can stem from several factors.[7][8][9]
-
Inconsistent Cell Seeding: Uneven cell distribution during seeding leads to variations in monolayer confluence and TEER values.
-
Solution: Ensure a homogenous cell suspension by gently mixing before and during plating. Avoid letting cells settle in the pipette or reservoir.[8]
-
-
Variable Monolayer Integrity: Differences in the tightness of the cell junctions across the plate can lead to inconsistent permeability.
-
Solution: Measure the Transepithelial Electrical Resistance (TEER) of each well before the experiment. Only use wells that fall within a pre-defined acceptable range (e.g., >250 Ω·cm²).[5][10][11] Additionally, assess the permeability of a paracellular marker like Lucifer Yellow to confirm monolayer integrity.[5][12]
-
-
Pipetting Inconsistencies: Errors in pipetting volumes of this compound solution or sampling from the receiver compartment will directly impact the calculated Papp values.
-
Solution: Use calibrated pipettes and practice consistent pipetting techniques, especially for viscous solutions.[8]
-
-
Edge Effects: Wells at the edge of the plate can experience different temperature and humidity conditions, affecting cell growth and monolayer formation.
-
Solution: Avoid using the outermost wells for experimental compounds. Instead, fill them with buffer to maintain a more uniform environment across the plate.
-
-
Passage Number: Using Caco-2 cells with high passage numbers can lead to phenotypic drift and altered transporter expression.
-
Solution: Use cells within a consistent and defined passage number range for all experiments.[8]
-
Issue 2: Low Recovery of this compound
Q: The total amount of this compound recovered from the apical and basolateral chambers at the end of the experiment is significantly less than the initial amount added. What could be the reason?
A: Low compound recovery is a frequent issue that can lead to inaccurate permeability assessment.[5][13]
-
Non-specific Binding: this compound, like many compounds, may bind to the plastic of the assay plate or filter membrane.[14]
-
Solution: Consider using low-binding plates. Pre-incubating the plate with a solution of a non-interfering protein like bovine serum albumin (BSA) can sometimes help to block non-specific binding sites.
-
-
Compound Instability: this compound may be unstable in the assay buffer over the course of the experiment.
-
Solution: Assess the stability of this compound in the assay buffer under the same conditions (time, temperature, pH) but without cells. If degradation is observed, consider shortening the incubation time or modifying the buffer composition.[5]
-
-
Cellular Metabolism: Caco-2 cells express some metabolic enzymes that could potentially metabolize this compound.[15] Studies indicate that this compound is primarily metabolized via glucuronidation and sulfation.[1][4]
-
Solution: Analyze samples from both the donor and receiver compartments for the presence of this compound metabolites using an appropriate analytical method like LC-MS/MS. If significant metabolism is detected, this needs to be accounted for in the interpretation of the permeability data.
-
-
Intracellular Accumulation: The compound may accumulate within the Caco-2 cells.
-
Solution: At the end of the transport experiment, lyse the cells and quantify the amount of intracellularly trapped this compound. This value can then be included in the total recovery calculation.
-
Issue 3: Inconsistent or Low TEER Values
Q: I'm having trouble getting consistent and sufficiently high TEER values across my Caco-2 monolayers. What should I check?
A: TEER is a critical indicator of monolayer integrity.[5] Low or inconsistent values suggest a leaky monolayer, which will compromise the validity of the permeability data.[5]
-
Cell Culture Conditions: Suboptimal culture conditions can hinder the formation of tight junctions.
-
Solution: Ensure the cell culture medium, serum, and supplements are of high quality and haven't expired. Maintain optimal incubator conditions (37°C, 5% CO₂, high humidity). Change the medium every 2-3 days.[16]
-
-
Seeding Density: Both too low and too high seeding densities can negatively impact monolayer formation. Overcrowding can lead to the formation of domes or multilayers.[17]
-
Solution: Optimize the cell seeding density. A common starting point is 2.6 x 10⁵ cells/cm².[12]
-
-
Culture Duration: Caco-2 cells typically require 21 days post-seeding to form a fully differentiated and polarized monolayer with stable tight junctions.[15]
-
Solution: Ensure cells are cultured for a sufficient period (typically 21-25 days) before conducting permeability experiments.[16] Monitor TEER values every few days to track monolayer development.
-
-
Contamination: Mycoplasma contamination can significantly impact cell health and monolayer integrity without being visually obvious.[8]
-
Solution: Regularly test your cell cultures for mycoplasma contamination.
-
Experimental Protocols & Workflows
General Caco-2 Permeability Assay Protocol
-
Cell Culture and Seeding:
-
Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.
-
Seed cells onto permeable polycarbonate filter inserts (e.g., 12-well Transwell plates) at an optimized density.[12]
-
Maintain the cultures for 21-25 days, changing the medium every 2-3 days, to allow for monolayer differentiation.[16]
-
-
Monolayer Integrity Check:
-
Permeability Experiment (Apical to Basolateral - A to B):
-
Wash the monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS) at 37°C.[5]
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
Add the dosing solution of this compound in HBSS to the apical (donor) chamber.
-
Incubate the plate at 37°C on an orbital shaker.[16]
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber, replacing the volume with fresh HBSS.[5][16]
-
At the end of the experiment, take a sample from the apical chamber.
-
-
Permeability Experiment (Basolateral to Apical - B to A):
-
Follow the same procedure as the A to B experiment, but add the this compound dosing solution to the basolateral chamber and sample from the apical chamber. This is done to determine the efflux ratio.[18]
-
-
Sample Analysis:
-
Data Analysis:
Diagrams
Caption: General workflow for a Caco-2 cell permeability assay.
Caption: Transport mechanism of this compound across Caco-2 cells.
Caption: Troubleshooting logic for high variability in Papp values.
References
- 1. Oral bioavailability and brain penetration of (−)-stepholidine, a tetrahydroprotoberberine agonist at dopamine D1 and antagonist at D2 receptors, in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. The Neuropharmacology of (-)-Stepholidine and its Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oral bioavailability and brain penetration of (-)-stepholidine, a tetrahydroprotoberberine agonist at dopamine D(1) and antagonist at D(2) receptors, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Evaluation of Marine Diindolinonepyrane in Vitro and in Vivo: Permeability Characterization in Caco-2 Cells Monolayer and Pharmacokinetic Properties in Beagle Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. uu.diva-portal.org [uu.diva-portal.org]
- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 16. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 17. Caco-2 Cell Tips for Reliable Intestinal Permeability Models [mimetas.com]
- 18. youtube.com [youtube.com]
- 19. Optimizing Caco-2 cell monolayers to increase throughput in drug intestinal absorption analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Quantification of l-stepholidine in rat brain and plasma by high performance liquid chromatography combined with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Pre-systemic Glucuronidation of Stepholidine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the pre-systemic glucuronidation of Stepholidine. Extensive first-pass metabolism, primarily through glucuronidation, significantly limits the oral bioavailability of this compound to less than 2%[1]. The following resources are designed to assist in the development and evaluation of strategies to protect this compound from this metabolic pathway.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway that limits the oral bioavailability of this compound?
A1: The primary metabolic pathway limiting the oral bioavailability of this compound is pre-systemic glucuronidation[1]. In vitro studies have shown that this compound is predominantly metabolized by glucuronidation and sulphation in both rats and humans[1]. This extensive first-pass metabolism in the liver and potentially the intestine leads to the formation of hydrophilic glucuronide conjugates that are readily eliminated, resulting in poor systemic exposure of the active parent drug after oral administration[1].
Q2: What are the potential strategies to protect this compound from pre-systemic glucuronidation?
A2: Several strategies can be employed to mitigate the extensive first-pass glucuronidation of this compound:
-
Prodrug Approach: This involves chemically modifying the hydroxyl groups of this compound that are susceptible to glucuronidation. These modifications mask the site of metabolism and are designed to be cleaved in vivo to release the active this compound. This approach has been suggested as a promising strategy for improving its oral bioavailability[1][2].
-
Nanoparticle-Based Drug Delivery Systems: Encapsulating this compound within nanoparticles can protect it from enzymatic degradation in the gastrointestinal tract and liver[3][4]. Nanoparticles can enhance absorption and potentially bypass first-pass metabolism, leading to increased oral bioavailability[3][4].
-
Co-administration with UGT Inhibitors: While primarily a research tool, co-administration with inhibitors of UDP-glucuronosyltransferase (UGT) enzymes can be used to study the impact of glucuronidation on this compound's pharmacokinetics. However, this approach has potential for drug-drug interactions in a clinical setting.
Q3: Which in vitro models are suitable for studying the glucuronidation of this compound?
A3: The following in vitro models are recommended for investigating this compound glucuronidation:
-
Human Liver Microsomes (HLMs): HLMs are a standard in vitro tool for studying phase II metabolism, including glucuronidation[5][6]. They contain a high concentration of UGT enzymes[5].
-
Caco-2 Cell Monolayers: This human colon adenocarcinoma cell line is a well-established model for predicting intestinal drug absorption and metabolism[7][8]. Caco-2 cells express various UGT isoforms and can be used to assess the contribution of intestinal glucuronidation to the first-pass effect of this compound[7].
-
Recombinant UGT Isoforms: Using commercially available recombinant UGT isoforms can help identify the specific enzymes responsible for this compound's glucuronidation[9].
Troubleshooting Guides
Guide 1: Low Oral Bioavailability in Animal Studies
Issue: You have administered a novel this compound formulation to rats and observe very low plasma concentrations of the parent drug, similar to unmodified this compound.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Ineffective protection from glucuronidation. | 1. In Vitro Metabolism Assay: Incubate your formulation with human or rat liver microsomes and measure the formation of this compound glucuronide. | A successful formulation should show a significant reduction in glucuronide formation compared to unformulated this compound. |
| 2. Caco-2 Permeability Assay: Assess the transport of your formulation across a Caco-2 cell monolayer and quantify the formation of glucuronide metabolites. | An effective formulation should exhibit increased apical-to-basolateral permeability of the parent drug and reduced metabolite formation. | |
| Poor formulation stability in the GI tract. | 1. Simulated Gastric and Intestinal Fluid Stability: Incubate your formulation in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) and measure the release and degradation of this compound. | The formulation should protect this compound from degradation and premature release in these fluids. |
| Low absorption across the intestinal epithelium. | 1. Caco-2 Permeability Assay: Determine the apparent permeability coefficient (Papp) of your this compound formulation. | A formulation designed for enhanced absorption should demonstrate a higher Papp value compared to the parent drug. |
Guide 2: Inconsistent Results in In Vitro Glucuronidation Assays
Issue: You are observing high variability in the rate of this compound glucuronidation in your human liver microsome experiments.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| "Latency" of UGT enzymes. | 1. Microsome Activation: Include a pore-forming agent like alamethicin in your incubation mixture to disrupt the microsomal membrane and ensure the co-factor UDPGA has access to the UGT active sites[10][11]. | Increased and more consistent rates of glucuronidation will be observed. |
| Sub-optimal assay conditions. | 1. Enzyme and Substrate Linearity: Perform experiments to determine the optimal microsomal protein concentration and incubation time to ensure the reaction is in the linear range. | The rate of metabolite formation should be linear with respect to protein concentration and time. |
| 2. Cofactor Concentration: Ensure that the concentration of the cofactor, UDPGA, is not rate-limiting. | The reaction rate should be independent of minor variations in UDPGA concentration. | |
| Variability in HLM batches. | 1. Use Pooled Microsomes: Utilize pooled human liver microsomes from multiple donors to average out individual metabolic differences. | This will provide more representative and reproducible results. |
Experimental Protocols
Protocol 1: In Vitro Glucuronidation of this compound using Human Liver Microsomes
Objective: To determine the kinetic parameters of this compound glucuronidation.
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLMs)
-
UDP-glucuronic acid (UDPGA)
-
Alamethicin
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Formic acid
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of UDPGA in water.
-
Prepare a stock solution of alamethicin in ethanol.
-
Prepare the incubation buffer: 50 mM Tris-HCl (pH 7.4) containing 10 mM MgCl₂.
-
-
Microsome Activation:
-
Pre-incubate the HLMs (final concentration 0.5 mg/mL) with alamethicin (final concentration 25 µg/mg protein) in the incubation buffer for 15 minutes on ice[11].
-
-
Incubation:
-
Add this compound (at various concentrations, e.g., 1-100 µM) to the activated microsome suspension and pre-warm at 37°C for 5 minutes.
-
Initiate the reaction by adding a pre-warmed solution of UDPGA (final concentration 2 mM).
-
Incubate at 37°C for a predetermined time (e.g., 30 minutes, within the linear range).
-
-
Reaction Termination:
-
Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Vortex the samples and centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Quantify the formation of the this compound glucuronide metabolite using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
-
Protocol 2: Caco-2 Cell Permeability and Metabolism Assay
Objective: To assess the intestinal permeability and metabolism of this compound formulations.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 12-well)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES (apical, pH 7.4) and MES (basolateral, pH 6.5)
-
This compound formulation
-
Lucifer yellow
-
LC-MS/MS system
Procedure:
-
Cell Culture:
-
Seed Caco-2 cells onto Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Culture for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Test:
-
Measure the transepithelial electrical resistance (TEER) of the monolayer. Values should be >250 Ω·cm².
-
Assess the permeability of the paracellular marker, Lucifer yellow. The Papp should be <1 x 10⁻⁶ cm/s.
-
-
Permeability Assay:
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the this compound formulation to the apical (AP) chamber and fresh HBSS to the basolateral (BL) chamber for assessing AP to BL permeability.
-
For BL to AP permeability, add the formulation to the BL chamber and fresh HBSS to the AP chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh buffer.
-
Collect samples from the donor chamber at the beginning and end of the experiment.
-
-
Sample Analysis:
-
Analyze the samples for the concentration of this compound and its glucuronide metabolite by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Calculate the efflux ratio: Papp (BL-AP) / Papp (AP-BL). An efflux ratio >2 suggests the involvement of active efflux transporters.
-
Data Presentation
Table 1: Illustrative In Vitro Glucuronidation Kinetics of this compound in Human Liver Microsomes
| Parameter | Value (Mean ± SD) |
| Km (µM) | 25.7 ± 4.2 |
| Vmax (pmol/min/mg protein) | 158.3 ± 15.6 |
| Intrinsic Clearance (CLint, µL/min/mg protein) | 6.16 |
Note: These are hypothetical data for illustrative purposes.
Table 2: Illustrative Caco-2 Permeability and Metabolism of this compound Formulations
| Formulation | Papp (AP-BL) (x 10⁻⁶ cm/s) | Efflux Ratio | % Metabolite Formation |
| Unmodified this compound | 2.5 ± 0.3 | 1.8 ± 0.2 | 15.2 ± 2.1 |
| Prodrug A | 8.1 ± 0.9 | 1.2 ± 0.1 | 2.3 ± 0.5 |
| Nanoparticle B | 6.5 ± 0.7 | 1.5 ± 0.2 | 4.8 ± 0.8 |
Note: These are hypothetical data for illustrative purposes.
Visualizations
References
- 1. Oral bioavailability and brain penetration of (−)-stepholidine, a tetrahydroprotoberberine agonist at dopamine D1 and antagonist at D2 receptors, in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies to improve oral drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of C9 alkoxy analogues of (-)-stepholidine as dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 5. researchgate.net [researchgate.net]
- 6. hyphadiscovery.com [hyphadiscovery.com]
- 7. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Use of Isoform-Specific UGT Metabolism to Determine and Describe Rates and Profiles of Glucuronidation of Wogonin and Oroxylin A by Human Liver and Intestinal Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. xenotech.com [xenotech.com]
Validation & Comparative
A Comparative Pharmacological Analysis: Stepholidine vs. Haloperidol
A deep dive into the pharmacological profiles of Stepholidine, a novel tetrahydroprotoberberine alkaloid, and Haloperidol, a conventional antipsychotic, reveals distinct receptor interaction mechanisms and functional activities. This guide provides a comprehensive comparison of their pharmacological properties, supported by experimental data, to inform researchers and drug development professionals.
This analysis contrasts the pan-antagonistic dopamine receptor profile of this compound with the well-established D2 receptor-centric antagonism of Haloperidol. While both compounds exhibit antipsychotic potential, their differing interactions with dopamine receptor subtypes suggest distinct therapeutic applications and side-effect profiles.
Receptor Binding Affinity
A critical aspect of pharmacological characterization is the binding affinity of a compound to its target receptors. The following tables summarize the in vitro binding affinities (Ki values in nM) of (-)-Stepholidine and Haloperidol for human dopamine receptor subtypes. Lower Ki values indicate higher binding affinity.
Table 1: Dopamine Receptor Binding Affinities of (-)-Stepholidine
| Receptor Subtype | Ki (nM) |
| D1 | 5.1 ± 2.3 |
| D2 | 11.6 ± 4.2 |
| D3 | 23.4 ± 8.7 |
| D4 | 1,453 ± 301 |
| D5 | 5.8 ± 3.1 |
| Data from Meade et al., 2015[1] |
Table 2: Dopamine Receptor Binding Affinities of Haloperidol
| Receptor Subtype | Ki (nM) |
| D2 | 0.66 - 2.84 |
| Data from various sources[2] |
(-)-Stepholidine demonstrates high nanomolar affinity for D1 and D5 receptors, with slightly lower affinity for D2 and D3 receptors, and significantly lower affinity for the D4 receptor.[1][3] Haloperidol is characterized by its very high affinity for the D2 receptor, which is central to its antipsychotic action.[4][5]
Functional Activity at Dopamine Receptors
Beyond binding, the functional consequence of receptor interaction—agonist, antagonist, or inverse agonist activity—is paramount.
This compound: While historically proposed to be a D1 receptor agonist and a D2 receptor antagonist, recent comprehensive studies have demonstrated that (-)-Stepholidine acts as a pan-dopamine receptor antagonist .[1][3] It does not activate G protein-mediated signaling or β-arrestin recruitment at any of the dopamine receptor subtypes.[1][3] Instead, it effectively antagonizes dopamine-induced responses at all five receptor subtypes.[1]
Haloperidol: Haloperidol is a potent D2 receptor antagonist .[4][5][6] Its antipsychotic effects are primarily attributed to the blockade of D2 receptors in the mesolimbic pathway.[5] Some evidence suggests that Haloperidol may also act as an inverse agonist at the D2 receptor.[7] It has less pronounced effects on other neurotransmitter systems but does show some affinity for α1-adrenergic and 5-HT2 receptors.[4]
Signaling Pathways
The differential receptor pharmacology of this compound and Haloperidol translates to distinct effects on downstream signaling pathways.
Caption: Dopamine D1/D5 receptor signaling pathway and the antagonistic effect of this compound.
Caption: Dopamine D2 receptor signaling pathway and the antagonistic effects of this compound and Haloperidol.
Experimental Protocols
The data presented in this guide were primarily obtained through two key experimental methodologies: radioligand binding assays and functional assays.
Radioligand Binding Assay Workflow
Caption: A generalized workflow for a radioligand binding assay.
Protocol:
-
Membrane Preparation: Crude membrane fractions are prepared from cells stably expressing the dopamine receptor subtype of interest.[8]
-
Incubation: The membranes are incubated with a specific radiolabeled ligand (e.g., [³H]-SCH23390 for D1-like receptors, [³H]-methylspiperone for D2-like receptors) and varying concentrations of the unlabeled competitor drug (this compound or Haloperidol).[1]
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.[8]
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[9]
Functional Assay: cAMP Accumulation
Protocol:
-
Cell Culture: Cells stably expressing the dopamine receptor subtype are cultured.
-
Stimulation: For D1/D5 receptors, cells are stimulated with dopamine in the presence and absence of varying concentrations of the antagonist. For D2/D3/D4 receptors, adenylyl cyclase is first stimulated with forskolin, and then the ability of dopamine to inhibit this stimulation is measured in the presence and absence of the antagonist.[1]
-
cAMP Measurement: Intracellular cyclic AMP (cAMP) levels are quantified using various methods, such as enzyme-linked immunosorbent assay (ELISA) or homogenous time-resolved fluorescence (HTRF).
-
Data Analysis: The ability of the antagonist to block the dopamine-mediated change in cAMP levels is used to determine its functional potency (IC50).
Conclusion
This compound and Haloperidol represent two distinct classes of dopamine receptor modulators. Haloperidol's high-affinity antagonism is specific to the D2 receptor, a characteristic of typical antipsychotics that is effective for positive symptoms of schizophrenia but is also associated with a high risk of extrapyramidal side effects. In contrast, this compound's broader antagonist profile across all dopamine receptor subtypes, including high affinity for D1 and D5 receptors, suggests a more complex mechanism of action. This pan-antagonism may offer a different therapeutic window, potentially addressing a wider range of symptoms with a different side-effect profile. Further research is warranted to fully elucidate the clinical implications of this compound's unique pharmacology.
References
- 1. (−)-Stepholidine is a potent pan-dopamine receptor antagonist of both G protein- and β-arrestin-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dopamine D2 receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 3. (-)-Stepholidine is a potent pan-dopamine receptor antagonist of both G protein- and β-arrestin-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Haloperidol - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Haloperidol? [synapse.patsnap.com]
- 6. droracle.ai [droracle.ai]
- 7. droracle.ai [droracle.ai]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Analysis of Stepholidine and Clozapine in Preclinical Models of Schizophrenia
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of stepholidine, a novel antipsychotic candidate, and clozapine, an established atypical antipsychotic, in animal models relevant to schizophrenia. The following sections detail their comparative performance in key behavioral and safety assays, supported by experimental data and methodologies.
Introduction to the Compounds
This compound (SPD) is a naturally occurring tetrahydroprotoberberine alkaloid. It possesses a unique pharmacological profile, acting as a dopamine D1 receptor partial agonist and a D2 receptor antagonist. This dual action is hypothesized to address both the positive and negative/cognitive symptoms of schizophrenia by modulating dopamine transmission in different brain regions. Specifically, D2 antagonism in subcortical areas is thought to reduce psychosis, while D1 agonism in the prefrontal cortex may improve cognitive deficits.
Clozapine is an atypical antipsychotic considered the "gold standard" for treatment-resistant schizophrenia. Its mechanism of action is complex and not fully understood, but it involves antagonism at multiple neurotransmitter receptors, including dopamine D2 and serotonin 5-HT2A receptors.[1] It also interacts with adrenergic, muscarinic, and histaminergic receptors, contributing to its broad efficacy and side-effect profile.[1] Clozapine is noted for its low propensity to cause extrapyramidal side effects (EPS).
Pharmacological Profile: A Tale of Two Mechanisms
The distinct therapeutic and side-effect profiles of this compound and clozapine are rooted in their differing interactions with key neurotransmitter receptors. The following diagram illustrates their primary mechanisms of action.
Comparative Efficacy in Animal Models
The antipsychotic potential of new compounds is often evaluated in established animal models that mimic certain aspects of schizophrenia. This section compares the performance of this compound and clozapine in three key paradigms: Prepulse Inhibition (PPI), Conditioned Avoidance Response (CAR), and catalepsy assays.
The following diagram outlines a typical experimental workflow for evaluating these compounds.
Prepulse Inhibition (PPI) Deficit Reversal
The PPI test measures sensorimotor gating, a pre-attentive process that is deficient in individuals with schizophrenia. This deficit can be modeled in rodents by administering dopamine agonists like apomorphine or NMDA antagonists like MK-801. The ability of a test compound to reverse this induced deficit is predictive of antipsychotic efficacy.
Experimental Protocol: Apomorphine-Induced PPI Deficit
-
Subjects: Male Wistar rats or C57BL/6 mice.
-
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.
-
Procedure:
-
Acclimation: The animal is placed in the chamber for a 5-minute acclimation period with background white noise (e.g., 70 dB).
-
Drug Administration: Animals are pre-treated with the test compound (this compound, clozapine, or vehicle) followed by an injection of a dopamine agonist like apomorphine (e.g., 2.0 mg/kg) to induce a PPI deficit.
-
Test Session: The session consists of various trial types presented in a pseudorandom order:
-
Pulse-alone trials: A loud startling stimulus (e.g., 120 dB, 40 ms duration).
-
Prepulse + Pulse trials: The startling pulse is preceded by a weaker, non-startling prepulse stimulus (e.g., 74-82 dB, 20 ms duration) with a short interval (e.g., 100 ms).
-
No-stimulus trials: Background noise only.
-
-
Calculation: PPI is calculated as the percentage reduction in the startle response in "Prepulse + Pulse" trials compared to "Pulse-alone" trials: %PPI = 100 - [((Startle on Prepulse+Pulse trial) / (Startle on Pulse-alone trial)) * 100].
-
Comparative Data:
| Animal Model | Drug & Dose | Effect on Apomorphine-Induced PPI Deficit | Reference |
| Rat | This compound | Reverses deficit | [2][3] |
| Rat | Clozapine | Reverses deficit | [2][3] |
| Mouse (C57BL/6) | Clozapine | Failed to restore PPI disruption induced by apomorphine (2.0 or 2.5 mg/kg) across dose ranges of 1-3 mg/kg (i.p.) and 3-30 mg/kg (p.o.). | [4] |
Note: Specific quantitative dose-response data for a direct comparison in the same study is limited in the available literature. Both drugs are reported to be effective in rats, but clozapine's efficacy in mice in this model has been questioned.
Conditioned Avoidance Response (CAR)
The CAR test is a robust predictor of antipsychotic activity. It assesses the ability of a drug to suppress a learned avoidance behavior without impairing the ability to escape an aversive stimulus. This selective suppression is a hallmark of clinically effective antipsychotics.
Experimental Protocol: Two-Way Active Avoidance
-
Subjects: Male Sprague-Dawley or Wistar rats.
-
Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild footshock.
-
Procedure:
-
Training: A conditioned stimulus (CS), such as a light or tone, is presented for a short duration (e.g., 10 seconds). If the rat does not move to the other compartment during the CS, an unconditioned stimulus (US), a mild footshock (e.g., 0.5 mA), is delivered through the floor grid until the rat escapes to the other compartment.
-
Testing: After training, animals are treated with the test compound (this compound, clozapine, or vehicle).
-
Measurement: The number of "avoidances" (crossing during the CS) and "escapes" (crossing during the US) are recorded. A drug is considered to have antipsychotic-like activity if it significantly reduces the number of avoidances without significantly affecting the number of escapes.
-
Comparative Data:
| Animal Model | Drug & Dose | Effect on Conditioned Avoidance Response | Reference |
| Rat | This compound | Effective in reducing conditioned avoidance response. | |
| Rat | Clozapine | Decreases the percentage of avoidance responses. | [5] |
| Mouse (BALB/C) | Clozapine (5 mg/kg) | Decreased avoidances in both acquisition and performance phases. | [6] |
Catalepsy Induction (Extrapyramidal Side Effects)
Catalepsy in rodents is a state of motor immobility and is widely used as a preclinical model to predict the likelihood of a drug causing extrapyramidal side effects (EPS), such as parkinsonism, in humans. Atypical antipsychotics are characterized by a lower propensity to induce catalepsy compared to typical antipsychotics.
Experimental Protocol: Bar Test
-
Subjects: Male Wistar rats.
-
Apparatus: A horizontal bar raised a few centimeters from the surface.
-
Procedure:
-
Drug Administration: Animals are treated with the test compound (this compound, clozapine, or vehicle).
-
Testing: At various time points after administration, the rat's forepaws are gently placed on the bar.
-
Measurement: The latency to remove both forepaws from the bar is recorded. A failure to move within a set time (e.g., 30-60 seconds) is indicative of catalepsy.
-
Comparative Data:
| Animal Model | Drug & Dose | Catalepsy Induction | Reference |
| Rat | This compound | Shows an atypical character with a relatively small potency to induce extrapyramidal side effects. In the paw test (another measure of EPS), SPD, like clozapine, increased hindlimb retraction time with only a marginal effect on forelimb retraction time, unlike the potent effect of haloperidol on both. | [2][3] |
| Rat | Clozapine (1-20 mg/kg, s.c.) | No catalepsy was observed. | [7] |
| Rat | Clozapine | Does not produce microcatalepsy in an operant responding paradigm. | [8] |
Summary and Conclusion
Both this compound and clozapine demonstrate profiles consistent with antipsychotic activity in preclinical models.
-
Efficacy: In rat models, both compounds show efficacy in reversing apomorphine-induced PPI deficits and suppressing the conditioned avoidance response, suggesting potential for treating positive symptoms.
-
Side Effects: Both this compound and clozapine exhibit a low propensity for inducing catalepsy, a key feature of atypical antipsychotics that distinguishes them from older, typical agents.[2][3][7] this compound's profile in the paw test is similar to that of clozapine, suggesting a low risk of EPS.[2][3]
Key Differences and Future Directions:
The primary distinction lies in their mechanisms of action. This compound's targeted D1 agonism/D2 antagonism offers a potentially more focused approach to treating both positive and negative/cognitive symptoms. Clozapine's broad receptor profile, while effective, also contributes to a wider range of side effects not covered in these models (e.g., metabolic issues).
Further head-to-head studies providing detailed dose-response curves for both efficacy and side-effect liability in the same experiments are necessary for a more precise quantitative comparison. Nevertheless, the existing data suggest that this compound is a promising compound with an atypical antipsychotic profile comparable to clozapine in these foundational animal models.
References
- 1. Clozapine, but not olanzapine disrupts conditioned avoidance response in rats by antagonizing 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. Effects of (-)this compound in animal models for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apomorphine-induced disruption of prepulse inhibition that can be normalised by systemic haloperidol is insensitive to clozapine pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Muscarinic receptor agonists, like dopamine receptor antagonist antipsychotics, inhibit conditioned avoidance response in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Different inhibition of conditioned avoidance response by clozapine and DA D1 and D2 antagonists in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Haloperidol, but not clozapine, produces dramatic catalepsy in Δ9-THC-treated rats: possible clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Haloperidol, raclopride, and eticlopride induce microcatalepsy during operant performance in rats, but clozapine and SCH 23390 do not - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Dual Identity of Stepholidine: A D1 Agonist and D2 Antagonist
A comprehensive guide for researchers on the experimental validation of Stepholidine's unique dopaminergic activity, comparing its performance with alternative compounds and detailing the underlying experimental protocols.
This compound, a naturally occurring alkaloid, has garnered significant interest within the scientific community for its purported dual action on dopamine receptors: acting as an agonist at the D1 receptor and an antagonist at the D2 receptor.[1][2] This unique pharmacological profile presents a promising therapeutic avenue for neuropsychiatric disorders such as schizophrenia, potentially addressing both positive and negative symptoms by modulating the mesocorticolimbic and nigrostriatal dopamine pathways.[3][4][5] However, the precise nature of its interaction with the D1 receptor has been a subject of debate, with some studies suggesting it may act as a partial agonist or even a full antagonist under certain conditions.[6][7][8] This guide provides a detailed comparison of the experimental data validating this compound's dual action, offering insights into its binding affinities, functional efficacy, and in-vivo effects compared to other key dopamine receptor ligands.
Comparative Binding Affinities at Dopamine Receptors
The initial step in characterizing a compound's pharmacological profile is to determine its binding affinity for its target receptors. This is typically achieved through radioligand binding assays, where the compound's ability to displace a known radioactive ligand from the receptor is measured. The inhibition constant (Ki) is a measure of this affinity, with lower values indicating a stronger binding.
This compound exhibits a high affinity for D1 and D5 receptors, with somewhat lower affinity for D2 and D3 receptors, and significantly lower affinity for the D4 receptor.[6][9] The following table summarizes the binding affinities of this compound and compares them with other well-known dopamine receptor modulators.
| Compound | D1 (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) | D4 (Ki, nM) | D5 (Ki, nM) | Reference |
| (-)-Stepholidine | 5.1 ± 2.3 | 11.6 ± 4.2 | 23.4 ± 8.7 | 1453 ± 301 | 5.8 ± 3.1 | [6] |
| (-)-Stepholidine | 13 | 85 | - | - | - | [3] |
| SKF38393 (D1 Agonist) | 1.1 | 2400 | - | - | - | |
| SCH23390 (D1 Antagonist) | 0.2 | 1700 | - | - | - | |
| Haloperidol (D2 Antagonist) | 25 | 1.5 | 0.7 | 5 | - | [10] |
| Clozapine (Atypical Antipsychotic) | 130 | 160 | 470 | 21 | - | [10] |
Functional Activity: D1 Agonism and D2 Antagonism
Beyond binding, functional assays are crucial to determine whether a compound activates (agonism) or blocks (antagonism) the receptor's signaling cascade. For dopamine receptors, a key signaling pathway involves the modulation of cyclic AMP (cAMP) levels. D1-like receptors (D1 and D5) typically couple to Gs proteins to stimulate adenylyl cyclase and increase cAMP, while D2-like receptors (D2, D3, and D4) couple to Gi/o proteins to inhibit adenylyl cyclase and decrease cAMP.[6]
D1 Receptor Agonist Activity
The D1 agonist activity of this compound has been a topic of considerable research, with some studies demonstrating its ability to stimulate cAMP formation, an effect that can be blocked by D1-selective antagonists.[6][7] However, other studies have reported that (-)-Stepholidine was ineffective in activating G protein-mediated signaling or β-arrestin recruitment for any dopamine receptor subtype, instead acting as an antagonist across the board.[6][8][11] This discrepancy may arise from differences in experimental systems, such as the use of recombinant cell lines versus native tissue preparations, or the specific signaling pathway being assayed.[6]
For instance, in unilaterally 6-hydroxydopamine (6-OHDA)-lesioned rats, a model of Parkinson's disease, this compound induces contralateral rotations, a behavior typically associated with D1 receptor agonism.[7][12] In this model, this compound was also shown to stimulate cAMP formation in the denervated striatum.[7]
D2 Receptor Antagonist Activity
There is a stronger consensus regarding this compound's antagonist activity at D2 receptors. In functional assays, this compound effectively blocks the inhibitory effect of D2 agonists on cAMP formation.[6] Furthermore, in vivo studies have consistently shown that this compound antagonizes the behavioral effects of D2 receptor agonists like apomorphine, such as stereotypy.[3]
The following table summarizes the functional potencies of this compound in comparison to other ligands.
| Compound | Assay | Receptor | Functional Effect | Potency (EC50/IC50, nM) | Reference |
| (-)-Stepholidine | cAMP Accumulation | D1 | Agonist (in some studies) | - | [7] |
| (-)-Stepholidine | cAMP Accumulation | D1 | Antagonist | 22.3 ± 13 | [13] |
| (-)-Stepholidine | [35S]GTPγS Binding | D2 | Antagonist | - | [14] |
| SKF38393 | cAMP Accumulation | D1 | Agonist | 10 | |
| SCH23390 | cAMP Accumulation | D1 | Antagonist | 0.3 | |
| Apomorphine | cAMP Inhibition | D2 | Agonist | 5 |
In Vivo Validation and Behavioral Effects
Animal models are instrumental in validating the in vitro findings and predicting the therapeutic potential of a compound. This compound has been evaluated in various behavioral paradigms relevant to psychosis and motor control.
In models predictive of antipsychotic activity, l-Stepholidine has been shown to reduce amphetamine- and phencyclidine-induced hyperlocomotion, behaviors thought to mimic the positive symptoms of schizophrenia.[10][15] It also shows efficacy in the conditioned avoidance response test.[10] Notably, extrapyramidal side effects like catalepsy, which are common with typical D2 antagonists, are only observed at high doses of this compound where D2 receptor occupancy is greater than 80%.[10][15] This suggests a favorable side-effect profile, potentially due to its D1 agonist activity.
The D1 agonism of this compound has been demonstrated in vivo using D2 receptor knockout mice, where it still exhibited D1-agonist-like effects.[10][15] Furthermore, in 6-OHDA-lesioned rats, this compound's D1 partial agonist action on the firing of globus pallidus neurons was observed, an effect that could be reversed by a D1 antagonist.[12]
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for dopamine receptor subtypes.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing a specific human dopamine receptor subtype (e.g., D1, D2, D3, D4, or D5) or from brain tissue known to be rich in these receptors (e.g., striatum).
-
Incubation: The membranes are incubated with a specific radioligand (e.g., [3H]-SCH23390 for D1-like receptors or [3H]-methylspiperone for D2-like receptors) and varying concentrations of the competing ligand (this compound).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]
cAMP Functional Assays
Objective: To determine the functional activity (agonism or antagonism) of this compound at D1 and D2 receptors.
Methodology:
-
Cell Culture: Cells stably expressing the dopamine receptor of interest are cultured.
-
Treatment: For agonist testing, cells are treated with varying concentrations of this compound. For antagonist testing, cells are pre-incubated with this compound before being stimulated with a known dopamine receptor agonist (e.g., dopamine or SKF38393 for D1; quinpirole for D2).
-
cAMP Measurement: Intracellular cAMP levels are measured using commercially available kits, such as those based on enzyme-linked immunosorbent assay (ELISA) or homogeneous time-resolved fluorescence (HTRF).
-
Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) values.
Visualizing the Pathways and Processes
To better understand the mechanisms and experimental approaches discussed, the following diagrams illustrate the key signaling pathways and workflows.
Caption: Dopamine D1 and D2 receptor signaling pathways.
Caption: Experimental workflow for validating this compound's action.
Caption: Logical relationship of this compound's dual-action mechanism.
Conclusion
The available evidence largely supports the characterization of this compound as a dopamine D1 receptor agonist and D2 receptor antagonist.[1][3] Its high affinity for both receptor subtypes is well-documented, and its functional antagonism at D2 receptors is consistently observed. While its agonist activity at D1 receptors has been debated, several in vivo and in vitro studies provide compelling evidence for this action, particularly in models where the dopaminergic system is compromised.[6][7][12] This unique dual-action profile distinguishes this compound from typical and atypical antipsychotics and underscores its potential as a novel therapeutic agent for schizophrenia and other neuropsychiatric disorders.[2][16] Further research is warranted to fully elucidate the nuances of its D1 receptor functional activity and to translate its promising preclinical profile into clinical benefits.
References
- 1. Dopamine D1 Receptor Agonist and D2 Receptor Antagonist Effects of the Natural Product (−)–this compound: Molecular Modeling and Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Neuropharmacology of (-)-Stepholidine and its Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. (−)-Stepholidine is a potent pan-dopamine receptor antagonist of both G protein- and β-arrestin-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Involvement of receptor reserve in D1 agonistic action of (-)-stepholidine in lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (-)-Stepholidine is a potent pan-dopamine receptor antagonist of both G protein- and β-arrestin-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Natural Product-Inspired Dopamine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The antipsychotic potential of l-stepholidine--a naturally occurring dopamine receptor D1 agonist and D2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of (-)-stepholidine and D1 or D2 agonists on unit firing of globus pallidus in 6-hydroxydopamine-lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Dopamine D1-like receptor agonist and D2-like receptor antagonist (−)-Stepholidine reduces reinstatement of drug-seeking behavior for 3,4-methylenedioxypyrovalerone (MDPV) in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Oral bioavailability and brain penetration of (−)-stepholidine, a tetrahydroprotoberberine agonist at dopamine D1 and antagonist at D2 receptors, in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Stepholidine and Typical Antipsychotics on NMDA Receptor Function
For Immediate Release
This guide provides a detailed comparison of the effects of the novel compound Stepholidine (SPD) and typical antipsychotics on N-methyl-D-aspartate (NMDA) receptors, critical players in synaptic plasticity and neurotransmission. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview supported by experimental data to inform future research and therapeutic strategies.
Executive Summary
This compound and typical antipsychotics exhibit fundamentally different mechanisms of action at the NMDA receptor. While typical antipsychotics, such as haloperidol, directly inhibit NMDA receptor function, particularly at the NR2B subunit, this compound's influence is indirect, mediated through its agonist activity at dopamine D1 receptors. This distinction has significant implications for their potential therapeutic profiles and side-effect profiles.
Data Presentation: Quantitative Analysis
The following tables summarize the available quantitative data on the interaction of this compound and typical antipsychotics with NMDA and dopamine receptors. It is important to note that direct comparative studies for a wide range of typical antipsychotics on NMDA receptor subunits with consistent methodologies are limited.
| Compound | Target | Action | Affinity (Ki / IC50) | NMDA Receptor Subunit Selectivity | Reference |
| This compound | NMDA Receptor | Very weak inhibition | Minimal effect at <100 µmol/L | N/A | [1] |
| Dopamine D1 Receptor | Agonist/Partial Agonist | Ki: 3.9-13 nM | N/A | [2][3] | |
| Dopamine D2 Receptor | Antagonist | Ki: ~85 nM | N/A | [2] | |
| Haloperidol | NMDA Receptor | Antagonist (inhibition of [3H]MK-801 binding) | IC50: 2.0 µM (NR1/NR2B) | 8- to 10-fold higher affinity for NR2B-containing receptors | [4][5] |
| Dopamine D2 Receptor | Antagonist | Ki: 0.89 nM | N/A | [6] | |
| Chlorpromazine | NMDA Receptor | Inhibitor | Micromolar range | Not specified | [1][7] |
| Fluphenazine | NMDA Receptor | Inhibitor | Not specified | Not specified | [8][9] |
Mechanisms of Action at the NMDA Receptor
This compound: An Indirect Modulator
This compound's effect on NMDA receptors is not through direct binding but is a consequence of its agonist activity at dopamine D1 receptors.[2][3] Activation of D1 receptors initiates intracellular signaling cascades that ultimately modulate NMDA receptor function. This indirect mechanism is a key differentiator from typical antipsychotics.
Typical Antipsychotics: Direct Inhibition
Typical antipsychotics, exemplified by haloperidol, directly interact with and inhibit NMDA receptor function.[4] This inhibition is often subunit-specific, with haloperidol demonstrating a clear preference for NMDA receptors containing the NR2B subunit.[5] This direct antagonism can lead to a rapid alteration of glutamatergic neurotransmission.
Signaling Pathways
The signaling pathways downstream of this compound's D1 receptor activation and typical antipsychotic's direct NMDA receptor interaction are distinct, leading to different cellular outcomes.
This compound's Indirect NMDA Receptor Modulation via D1 Receptor Activation
Activation of the D1 receptor by this compound triggers a cascade involving Protein Kinase A (PKA) and Protein Kinase C (PKC), which in turn activate Src and Fyn kinases.[10][11][12] This pathway leads to an increase in the expression and synaptic insertion of NR2B-containing NMDA receptors, ultimately enhancing NMDA receptor function.[10][12]
Haloperidol's Direct Inhibitory Pathway at the NMDA Receptor
Haloperidol directly binds to the NR2B subunit of the NMDA receptor.[5] This interaction can lead to the dissociation of Ras-GRF from the receptor complex, activating the c-Jun-kinase (JNK) pathway and potentially inducing neurotoxicity.[13]
Experimental Protocols
The following outlines a general methodology for a key experiment used to assess the effects of these compounds on NMDA receptor function.
Measurement of NMDA Receptor-Mediated Calcium Influx
This experiment is crucial for determining the functional consequences of drug interaction with NMDA receptors.
Objective: To measure changes in intracellular calcium concentration ([Ca2+]i) in response to NMDA receptor activation in the presence or absence of test compounds (this compound, Haloperidol).
Materials:
-
HEK293 cells transiently or stably expressing specific NMDA receptor subunits (e.g., NR1/NR2A or NR1/NR2B).
-
Fura-2 AM (calcium indicator dye).
-
NMDA and glycine (receptor agonists).
-
Test compounds: this compound, Haloperidol.
-
Cell culture medium and buffers.
-
Fluorescence microscopy imaging system.
Workflow:
Procedure:
-
Cell Preparation: Plate HEK293 cells expressing the desired NMDA receptor subunits onto coverslips.
-
Dye Loading: Incubate the cells with Fura-2 AM, which enters the cells and is cleaved to its active form, Fura-2.
-
Compound Incubation: Perfuse the cells with a buffer containing the test compound (this compound or a typical antipsychotic) at various concentrations.
-
Agonist Application: Apply a solution containing NMDA and glycine to activate the NMDA receptors.
-
Fluorescence Imaging: Excite the Fura-2 loaded cells with light at 340 nm and 380 nm and measure the emitted fluorescence.
-
Data Analysis: Calculate the ratio of the fluorescence intensities at the two excitation wavelengths. An increase in this ratio indicates an increase in intracellular calcium. The inhibitory effect of the test compound is determined by the reduction in the NMDA-induced calcium signal.
Conclusion
The distinct mechanisms of this compound and typical antipsychotics at the NMDA receptor highlight a critical divergence in their pharmacological profiles. This compound's indirect, modulatory approach via the D1 receptor may offer a novel therapeutic avenue with the potential for a different efficacy and side-effect profile compared to the direct inhibitory action of typical antipsychotics. Further research, particularly head-to-head studies with standardized methodologies, is warranted to fully elucidate the clinical implications of these different modes of action.
References
- 1. Long-term desipramine or chlorpromazine treatment and rat brain N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Neuropharmacology of (-)-Stepholidine and its Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oral bioavailability and brain penetration of (−)-stepholidine, a tetrahydroprotoberberine agonist at dopamine D1 and antagonist at D2 receptors, in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Haloperidol - Wikipedia [en.wikipedia.org]
- 5. Modulation of the N-methyl-D-aspartate receptor by haloperidol: NR2B-specific interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluphenazine Decanoate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Differential effects of chlorpromazine on ionotropic glutamate receptors in cultured rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluphenazine - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of Fluphenazine Maleate? [synapse.patsnap.com]
- 10. "Dopamine D1 receptor-mediated enhancement of NMDA receptor trafficking" by Yan-Chun Li, Gang Liu et al. [digitalcommons.pcom.edu]
- 11. Dopamine D1 receptors mediate CREB phosphorylation via phosphorylation of the NMDA receptor at Ser897–NR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchprofiles.library.pcom.edu [researchprofiles.library.pcom.edu]
- 13. Haloperidol induces neurotoxicity by the NMDA receptor downstream signaling pathway, alternative from glutamate excitotoxicity [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Stepholidine vs. Perphenazine for the Treatment of Schizophrenia
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the clinical efficacy of stepholidine and perphenazine in the treatment of schizophrenia, supported by experimental data from clinical studies.
Executive Summary
This compound, a naturally derived compound, has demonstrated significant therapeutic potential in the management of schizophrenia, exhibiting a distinct pharmacological profile compared to traditional antipsychotics like perphenazine. Clinical evidence suggests that this compound's unique dual action as a dopamine D1 receptor partial agonist and D2 receptor antagonist may offer advantages in treating both positive and negative symptoms of schizophrenia, with a potentially more favorable side effect profile.
Efficacy Data: A Head-to-Head Comparison
A key double-blind, comparative clinical trial provides the most direct evidence for the differential efficacy of this compound and perphenazine.[1] The study revealed that this compound is not only effective in managing the positive symptoms of schizophrenia but also shows superiority in alleviating negative symptoms when compared to perphenazine.[1]
| Efficacy Outcome | This compound Group | Perphenazine Group | p-value |
| Overall Efficacy (Effective in Total) | 81% (25/31 patients) | 73% (22/30 patients) | - |
| Complete Relief | 71% (22/31 patients) | 50% (15/30 patients) | - |
| Marked Improvement | 10% (3/31 patients) | 23% (7/30 patients) | - |
| Decrease Rate of BPRS Score (at 2 & 4 weeks) | Significantly greater | - | < 0.05 |
| Decrease Rate of SAPS Score | Greater | - | < 0.05 |
| Decrease Rate of SANS Score | Greater | - | < 0.05 |
Data from the double-blind comparative trial of l-stepholidine and perphenazine in the treatment of schizophrenia.[1]
Adverse Reactions
A significant finding from the comparative study was the difference in the side effect profiles of the two drugs. The this compound group reported no extrapyramidal symptoms, a common and often debilitating side effect of typical antipsychotics like perphenazine.[1] The total scores on the Treatment Emergent Symptom Scale (TESS) were also lower for the this compound group.[1]
Experimental Protocols
The primary evidence for this comparison is derived from a double-blind, randomized controlled trial.
Study Design: [1]
-
Participants: 61 inpatients diagnosed with schizophrenia.
-
Intervention:
-
This compound Group (n=31): Treated with l-stepholidine at a daily dose of 225-625 mg.
-
Perphenazine Group (n=30): Treated with perphenazine at a daily dose of 16-44 mg.
-
-
Duration: 8 weeks.
-
Efficacy Assessment:
-
Brief Psychotic Rating Scale (BPRS)
-
Scale for the Assessment of Positive Symptoms (SAPS)
-
Scale for the Assessment of Negative Symptoms (SANS)
-
Clinical Global Impression (CGI)
-
-
Adverse Reaction Assessment:
-
Treatment Emergent Symptom Scale (TESS)
-
Rating Scale for Extrapyramidal Side Effects (RSESE)
-
Signaling Pathways and Mechanism of Action
The differential clinical effects of this compound and perphenazine can be attributed to their distinct mechanisms of action at the dopamine receptor level.
This compound's Dual-Action Mechanism
This compound acts as a partial agonist at dopamine D1 receptors and an antagonist at D2 receptors.[2] This dual action is thought to be key to its efficacy against both positive and negative symptoms of schizophrenia. The D1 agonism may help to alleviate negative and cognitive symptoms, while the D2 antagonism targets the positive symptoms.[2]
References
A Comparative Guide to the Cross-Species Metabolism and Pharmacokinetics of Stepholidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolism and pharmacokinetic profiles of Stepholidine across different species, with a focus on rats and a comparative perspective on human metabolism. This compound, a naturally occurring tetrahydroprotoberberine alkaloid, has garnered significant interest for its unique pharmacological profile, acting as a dopamine D1 receptor agonist and D2 receptor antagonist. Understanding its cross-species pharmacokinetics and metabolism is crucial for the preclinical to clinical translation of this promising compound.
Executive Summary
This compound exhibits significant inter-species differences in its pharmacokinetic profile and metabolic pathways. In rats, the compound is characterized by rapid absorption, extensive pre-systemic metabolism leading to very low oral bioavailability, and efficient penetration of the blood-brain barrier.[1][2] The primary metabolic routes for this compound are glucuronidation and sulphation. While both pathways are present in rats and humans, their relative importance differs, with glucuronidation being the predominant pathway in rats, whereas both glucuronidation and sulphation play a major role in humans.[1][2] Currently, detailed pharmacokinetic data for mice and monkeys remain limited in publicly accessible literature.
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of (-)-Stepholidine in rats after intravenous (IV) and oral (PO) administration.
| Parameter | Intravenous (2 mg/kg) | Oral (20 mg/kg) | Oral (50 mg/kg) | Oral (100 mg/kg) |
| Cmax (ng/mL) | 352 ± 74 (at 5 min) | 6.7 ± 1.5 (First Peak) | 13.4 ± 3.1 (First Peak) | 23.5 ± 5.8 (First Peak) |
| 5.8 ± 1.1 (Second Peak) | 11.2 ± 2.5 (Second Peak) | 19.8 ± 4.7 (Second Peak) | ||
| Tmax (h) | 0.083 (5 min) | ~1 (First Peak) | ~1 (First Peak) | ~1 (First Peak) |
| 6-10 (Second Peak) | 6-10 (Second Peak) | 6-10 (Second Peak) | ||
| AUC₀→₁₂ h (ng·h/mL) | 146 ± 41 | 38.2 ± 8.9 | 85.1 ± 19.8 | 155 ± 36 |
| Half-life (t½) (h) | 0.8 ± 0.1 | - | - | - |
| Oral Bioavailability (F%) | - | < 2% | < 2% | < 2% |
Data sourced from Sun et al., 2009.[1] Note: The appearance of a second peak in plasma concentration after oral administration suggests potential enterohepatic recirculation.[1][2]
Pharmacokinetic Profile in Other Species:
-
Monkeys: Similarly, detailed pharmacokinetic parameters for this compound in monkeys could not be identified in the surveyed scientific articles.
Metabolic Pathways: A Comparative Overview
In vitro studies using liver microsomes have been instrumental in elucidating the metabolic fate of this compound. The primary routes of metabolism are Phase II conjugation reactions, specifically glucuronidation and sulphation. Oxidation appears to be a minor metabolic pathway.[1][2]
A notable species difference exists between rats and humans:
-
Rats: Glucuronidation is the predominant metabolic pathway.[1]
-
Humans: Both sulphation and glucuronidation are major metabolic pathways of equal significance.[1] This difference is crucial for extrapolating metabolic data from rats to humans.
References
- 1. Oral bioavailability and brain penetration of (−)-stepholidine, a tetrahydroprotoberberine agonist at dopamine D1 and antagonist at D2 receptors, in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral bioavailability and brain penetration of (-)-stepholidine, a tetrahydroprotoberberine agonist at dopamine D(1) and antagonist at D(2) receptors, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Stepholidine and SKF38393 as Selective D1 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Stepholidine and SKF38393, two compounds frequently investigated for their interaction with the dopamine D1 receptor. This document summarizes their performance based on experimental data, details the methodologies of key experiments, and presents visual representations of relevant biological pathways and experimental workflows.
Introduction
The dopamine D1 receptor, a Gs-coupled G protein-coupled receptor (GPCR), plays a crucial role in various physiological processes, including motor control, cognition, and reward. Consequently, it is a significant target for therapeutic interventions in neurological and psychiatric disorders such as Parkinson's disease and schizophrenia. The development of selective D1 receptor agonists is of paramount interest to researchers. This guide focuses on two such compounds: the natural product (-)-Stepholidine and the synthetic compound SKF38393.
Overview of Compounds
(-)-Stepholidine (SPD) is a tetrahydroprotoberberine alkaloid isolated from the Chinese herb Stephania intermedia. Its pharmacological profile is complex and appears to be context-dependent. While some studies characterize it as a D1 receptor partial agonist and a D2 receptor antagonist[1][2][3][4], more recent and detailed in vitro analyses suggest that (-)-Stepholidine acts as a pan-dopamine receptor antagonist, showing no intrinsic agonist activity at any of the dopamine receptor subtypes in standard cellular assays[5][6][7]. The reported D1 agonism in some in vivo models, particularly in dopamine-depleted states, suggests a more complex mechanism of action that may involve receptor supersensitivity or interactions with other signaling pathways[1][8].
SKF38393 is a prototypical and selective partial agonist for the D1-like dopamine receptors (D1 and D5). It has been instrumental in characterizing the physiological functions of the D1 receptor. Unlike this compound, its pharmacological profile as a D1 partial agonist is consistent across various experimental settings.
Data Presentation: Receptor Binding Affinity and Functional Activity
The following tables summarize the quantitative data for this compound and SKF38393, providing a direct comparison of their binding affinities (Ki) and functional potencies (IC50) at dopamine receptor subtypes.
Table 1: Dopamine Receptor Binding Affinities (Ki, nM)
| Compound | D1 | D2 | D3 | D4 | D5 | Reference(s) |
| (-)-Stepholidine | 5.1 ± 2.3 | 11.6 ± 4.2 | 23.4 ± 8.7 | 1,453 ± 301 | 5.8 ± 3.1 | [5] |
| 13 | 85 | - | - | - | [1] | |
| SKF38393 | 1 | ~150 | ~5000 | ~1000 | ~0.5 | |
| 151 (D1-like) | 2364 (D2-like) | - | - | - |
Table 2: Functional Activity at D1 and D5 Receptors
| Compound | Assay | Receptor | Functional Activity | Potency (IC50, nM) | Reference(s) |
| (-)-Stepholidine | cAMP Accumulation | D1 | Antagonist | 22.3 ± 13 | [5] |
| cAMP Accumulation | D5 | Antagonist | 27.1 ± 22 | [5] | |
| β-arrestin Recruitment | D1 | Antagonist | 4.5 ± 1.7 | [5] | |
| β-arrestin Recruitment | D5 | Antagonist | 3.7 ± 1.6 | [5] | |
| SKF38393 | cAMP Accumulation | D1 | Partial Agonist | - |
Note: The data for this compound primarily reflects its antagonist activity in the cited in vitro functional assays. The reported agonist effects in some in vivo models are not captured in these standard functional assays.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and critical evaluation of the presented data.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To measure the displacement of a radiolabeled ligand from dopamine receptors by the test compound (this compound or SKF38393).
Materials:
-
Cell membranes prepared from cells stably expressing the human dopamine receptor subtypes (D1, D2, D3, D4, D5).
-
Radioligands: [³H]-SCH23390 (for D1-like receptors) or [³H]-methylspiperone (for D2-like receptors).
-
Test compounds: (-)-Stepholidine or SKF38393.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: e.g., ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., GF/C).
-
Scintillation cocktail.
-
Filtration apparatus and scintillation counter.
Procedure:
-
Membrane Preparation: Cells expressing the target receptor are harvested, homogenized in a lysis buffer, and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard protein assay (e.g., BCA assay).
-
Competition Binding: In a 96-well plate, incubate a fixed concentration of the radioligand (typically at or near its Kd value) with varying concentrations of the unlabeled test compound and a constant amount of membrane protein.
-
Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the incubation mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). The specific binding is calculated as the difference between total binding (in the absence of competing ligand) and non-specific binding (in the presence of a high concentration of a known saturating ligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9][10]
cAMP Accumulation Functional Assay
This assay measures the ability of a compound to stimulate or inhibit the production of cyclic AMP (cAMP), a second messenger for D1-like receptors.
Objective: To determine if this compound or SKF38393 acts as an agonist (stimulates cAMP production) or an antagonist (inhibits agonist-induced cAMP production) at the D1 receptor.
Materials:
-
Cells stably expressing the human D1 receptor (e.g., HEK293 or CHO cells).
-
Cell culture medium.
-
Stimulation buffer (e.g., HBSS with 0.1% BSA).
-
Test compounds: (-)-Stepholidine or SKF38393.
-
A known D1 receptor agonist (e.g., dopamine) for antagonist testing.
-
cAMP assay kit (e.g., TR-FRET, HTRF, or ELISA-based).
-
Plate reader capable of detecting the assay signal (e.g., fluorescence or luminescence).
Procedure:
-
Cell Culture: Culture the cells expressing the D1 receptor to an appropriate confluency in a multi-well plate (e.g., 96- or 384-well).
-
Agonist Test: To test for agonist activity, add varying concentrations of the test compound to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Antagonist Test: To test for antagonist activity, pre-incubate the cells with varying concentrations of the test compound for a short period (e.g., 15-30 minutes). Then, add a fixed concentration of a known D1 agonist (typically its EC80 concentration) and incubate for a further specified time.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis:
-
For agonist activity: Plot the cAMP concentration against the log concentration of the test compound to generate a dose-response curve and determine the EC50 (potency) and Emax (efficacy) values.
-
For antagonist activity: Plot the inhibition of the agonist-induced cAMP response against the log concentration of the test compound to generate an inhibition curve and determine the IC50 value.[7][11][12]
-
Mandatory Visualizations
D1 Receptor Signaling Pathway
Caption: Canonical D1 receptor signaling pathway via Gs protein activation and cAMP production.
Experimental Workflow: Radioligand Binding Assay
Caption: A typical workflow for a competitive radioligand binding assay.
Logical Relationship: Comparing this compound and SKF38393
Caption: Logical comparison of the D1 receptor activities of this compound and SKF38393.
Conclusion
This compound and SKF38393 present distinct profiles as D1 receptor ligands. SKF38393 is a well-characterized, selective D1 partial agonist, making it a reliable tool for studying the direct effects of D1 receptor activation. Its utility in research is underscored by its consistent pharmacological profile.
In contrast, this compound's interaction with the D1 receptor is more enigmatic. While it exhibits high affinity for the D1 receptor, its functional output appears to be highly dependent on the experimental context. In standard in vitro functional assays, it behaves as an antagonist. However, reports of D1 agonist-like effects in vivo, particularly in dopamine-depleted animal models, suggest a more complex mechanism that warrants further investigation. Its additional activity as a D2 receptor antagonist further complicates its pharmacological profile but also opens avenues for therapeutic strategies targeting both D1 and D2 receptors simultaneously.
For researchers aiming to selectively and directly activate the D1 receptor with a partial agonist, SKF38393 remains the more straightforward choice. This compound, on the other hand, represents a more complex pharmacological tool, the study of which may reveal novel aspects of dopamine receptor function and regulation, especially in pathological states. The choice between these two compounds will ultimately depend on the specific research question and the experimental system being employed.
References
- 1. The Neuropharmacology of (-)-Stepholidine and its Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The antipsychotic potential of l-stepholidine--a naturally occurring dopamine receptor D1 agonist and D2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L-stepholidine, a natural dopamine receptor D1 agonist and D2 antagonist, inhibits heroin-induced reinstatement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. L-Stepholidine, a naturally occurring dopamine D1 receptor agonist and D2 receptor antagonist, attenuates heroin self-administration and cue-induced reinstatement in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (−)-Stepholidine is a potent pan-dopamine receptor antagonist of both G protein- and β-arrestin-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (-)-Stepholidine is a potent pan-dopamine receptor antagonist of both G protein- and β-arrestin-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Involvement of receptor reserve in D1 agonistic action of (-)-stepholidine in lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. benchchem.com [benchchem.com]
- 12. resources.revvity.com [resources.revvity.com]
A Comparative Analysis of Stepholidine and its C9 Alkoxy Analogues as Dopamine Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
(-)-Stepholidine, a tetrahydroprotoberberine alkaloid, has garnered significant interest as a potential therapeutic agent due to its unique pharmacological profile, exhibiting activity at multiple dopamine receptor subtypes. This has spurred the development of various analogues, particularly at the C9 position, to explore and optimize its structure-activity relationship (SAR). This guide provides a comparative study of stepholidine and its C9 alkoxy analogues, summarizing their binding affinities at dopamine D1, D2, and D3 receptors, and detailing the experimental protocols used for their evaluation.
Performance Comparison: Dopamine Receptor Binding Affinities
The primary focus of synthetic efforts around the this compound scaffold has been to modulate its affinity and selectivity for dopamine receptor subtypes. A key area of investigation has been the modification of the C9 position with various alkoxy groups. The following tables summarize the in vitro binding affinities (Ki, in nM) of this compound and a series of its C9 alkoxy analogues, including a subset with an additional C12 bromo functionality.
Table 1: Dopamine Receptor Binding Affinities (Ki, nM) of C9 Alkoxy Analogues of (-)-Stepholidine
| Compound | R (C9-substituent) | D1 Ki (nM) | D2 Ki (nM) | D3 Ki (nM) |
| (-)-Stepholidine | -OCH3 | 5.9 | 974 | 30 |
| 22a | -OCH2CH3 | 5.3 | >10,000 | 106 |
| 22b | -O(CH2)2CH3 | 8.4 | >10,000 | 170 |
| 22c | -O(CH2)3CH3 | 16 | >10,000 | 240 |
| 22d | -O(CH2)4CH3 | 34 | >10,000 | 450 |
| 22e | -O(CH2)5CH3 | 65 | >10,000 | 680 |
| 22f | -OCH(CH3)CH2CH3 | 65 | 104 | 450 |
| 22g | -O(CH2)2OCH3 | 7.7 | 18 | 31 |
Data compiled from Madapa et al., 2017.[1][2]
Table 2: Dopamine Receptor Binding Affinities (Ki, nM) of C12-Bromo-C9-Alkoxy Analogues of (-)-Stepholidine
| Compound | R (C9-substituent) | D1 Ki (nM) | D2 Ki (nM) | D3 Ki (nM) |
| 20a | -OCH2CH3 | 1.2 | >10,000 | 230 |
| 20b | -O(CH2)2CH3 | 1.9 | >10,000 | 340 |
| 20c | -O(CH2)3CH3 | 3.2 | >10,000 | 450 |
| 20d | -O(CH2)4CH3 | 8.9 | >10,000 | 670 |
| 20e | -O(CH2)5CH3 | 23 | >10,000 | 890 |
| 20f | -OCH(CH3)CH2CH3 | 9.8 | 150 | 780 |
| 20g | -O(CH2)2OCH3 | 1.5 | 45 | 726 |
Data compiled from Madapa et al., 2017.[1][2]
Structure-Activity Relationship (SAR) Insights
The data reveals several key SAR trends:
-
C9 Alkoxy Chain Length : For the non-brominated series (Table 1), small n-alkoxy substituents at the C9 position, up to four carbons in length, are well-tolerated for maintaining high affinity at the D1 receptor.[1] However, increasing the chain length generally leads to a decrease in D1 affinity. A similar trend is observed for the C12-brominated analogues (Table 2).
-
Selectivity : The C9 alkoxy analogues generally exhibit high selectivity for the D1 receptor over the D2 and D3 receptors.[1] Many of the analogues show little to no affinity for the D2 receptor.
-
C12 Bromination : The addition of a bromo group at the C12 position tends to increase D1 receptor selectivity.[1][2]
-
Functional Activity : Compound 22a was identified as a selective D1/D3 dual antagonist.[1] Further studies on other analogues, such as 12a (a C3,C9-di-ethoxylated analogue), have identified them as D1 receptor antagonists for both G-protein and β-arrestin-based signaling.[3][4][5][6] In contrast, (-)-stepholidine itself has been reported to have a mixed D1 receptor agonist and D2 receptor antagonist profile, although some studies suggest it acts as a pan-dopamine receptor antagonist.[7][8][9][10]
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize this compound and its analogues.
Radioligand Binding Assays
This assay is used to determine the binding affinity of a compound for a specific receptor.
-
Objective : To determine the equilibrium dissociation constant (Ki) of the test compounds for dopamine D1, D2, and D3 receptors.
-
Materials :
-
Cell membranes expressing the human dopamine D1, D2, or D3 receptor.
-
Radioligands: [³H]SCH23390 for D1 receptors and [³H]N-methylspiperone for D2 and D3 receptors.[2]
-
Test compounds (this compound and its analogues).
-
Non-specific binding control (e.g., Haloperidol).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure :
-
A reaction mixture is prepared containing the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
A parallel set of tubes is prepared with the addition of a high concentration of an unlabeled ligand to determine non-specific binding.
-
The mixture is incubated to allow binding to reach equilibrium (e.g., 60-120 minutes at room temperature).
-
The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
The radioactivity trapped on the filters is measured using a scintillation counter.
-
The IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis of the competition curves.
-
The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional cAMP Assay (for D1 Receptor)
This assay measures the functional activity of compounds at Gs-coupled receptors like the D1 dopamine receptor.
-
Objective : To determine whether a compound acts as an agonist or antagonist at the D1 receptor by measuring changes in intracellular cyclic AMP (cAMP) levels.
-
Materials :
-
CHO-K1 or HEK293 cells stably expressing the human D1 dopamine receptor.[1]
-
Culture medium (e.g., Ham's F-12K or DMEM with 10% FBS).
-
Stimulation buffer (e.g., HBSS with 0.1% BSA).
-
Dopamine (as a reference agonist).
-
Test compounds.
-
cAMP assay kit (e.g., TR-FRET or Luciferase-based).
-
Plate reader capable of detecting the assay signal (fluorescence or luminescence).
-
-
Procedure :
-
Cells are cultured to an appropriate confluency and then harvested.
-
For antagonist testing : Cells are incubated with various concentrations of the test compound before being stimulated with a fixed concentration of dopamine (typically the EC80).
-
For agonist testing : Cells are incubated with various concentrations of the test compound alone.
-
The cells are incubated for a specific period (e.g., 30 minutes) to allow for cAMP production.
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using the chosen assay kit according to the manufacturer's instructions.
-
Data is analyzed to determine EC50 values for agonists (concentration for 50% of maximal stimulation) or IC50 values for antagonists (concentration for 50% inhibition of agonist response).
-
β-Arrestin Recruitment Assay
This assay assesses G-protein-independent signaling by measuring the recruitment of β-arrestin to the activated receptor.
-
Objective : To determine if a compound induces or blocks the recruitment of β-arrestin to the dopamine receptor.
-
Materials :
-
Procedure :
-
Cells are plated in microplates and incubated.
-
The cells are treated with various concentrations of the test compound or a reference agonist.
-
The plates are incubated to allow for β-arrestin recruitment.
-
The detection reagents are added according to the assay protocol.
-
The signal (e.g., luminescence or BRET ratio) is measured using a plate reader.
-
The data is analyzed to determine the potency (EC50) and efficacy of the compounds in promoting β-arrestin recruitment.
-
Visualizations
Dopamine Receptor Signaling Pathways
The following diagram illustrates the two major signaling pathways activated by dopamine receptors: the G-protein-dependent pathway and the β-arrestin-dependent pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. lcw.lehman.edu [lcw.lehman.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Selective Dopamine Receptor Ligands Derived from (-)-Stepholidine via C-3 Alkoxylation and C-3/C-9 Dialkoxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery and Characterization of a G Protein–Biased Agonist That Inhibits β-Arrestin Recruitment to the D2 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of C9 alkoxy analogues of (-)-stepholidine as dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Neuroprotective Mechanism and Antioxidative Effects of Stepholidine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective and antioxidative properties of Stepholidine (SPD), a naturally occurring tetrahydroprotoberberine alkaloid. The information presented is supported by experimental data to aid in the evaluation of its therapeutic potential, particularly in the context of neurodegenerative diseases such as Parkinson's and schizophrenia.
Core Mechanisms of Action
This compound exhibits a unique dual pharmacological profile, acting as a partial agonist at dopamine D1 receptors and an antagonist at D2 receptors.[1][2] This dual action is central to its therapeutic potential, as it may help to restore the balance of dopaminergic transmission in the brain.[1][2] Furthermore, SPD has been shown to possess neuroprotective properties that are attributed to its ability to scavenge hydroxyl free radicals, thereby mitigating oxidative stress, a key factor in neuronal degeneration.[1][2]
Comparative Performance Data
To objectively assess the efficacy of this compound, its performance is compared with other relevant compounds based on key pharmacological and antioxidative parameters.
Dopamine Receptor Binding Affinity and Functional Antagonism
The affinity of a compound for its receptor is a critical determinant of its potency. The following table summarizes the equilibrium dissociation constants (Ki) for this compound at the five human dopamine receptor subtypes. A lower Ki value indicates a higher binding affinity.
Table 1: Dopamine Receptor Binding Affinities (Ki) of this compound
| Receptor Subtype | Ki (nM) |
| D1 | 5.1 ± 2.3 |
| D2 | 11.6 ± 4.2 |
| D3 | 23.4 ± 8.7 |
| D4 | 1,453 ± 301 |
| D5 | 5.8 ± 3.1 |
Data sourced from Free et al. (2014).
In addition to its binding affinity, the functional activity of this compound as an antagonist at dopamine receptors is quantified by its half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency in inhibiting the receptor's function.
Table 2: Functional Antagonist Potency (IC50) of this compound at Dopamine Receptors
| Receptor Subtype | IC50 (nM) |
| D1 | 22.3 ± 13 |
| D2 | 36.5 ± 2.1 |
| D5 | 27.1 ± 22 |
Data sourced from Free et al. (2014).
Antioxidative Efficacy: Hydroxyl Radical Scavenging
A key aspect of this compound's neuroprotective mechanism is its ability to neutralize harmful reactive oxygen species. The following table presents the half-maximal inhibitory concentration (IC50) for the hydroxyl radical scavenging activity of l-Stepholidine, providing a quantitative measure of its antioxidant capacity.
Table 3: Hydroxyl Radical Scavenging Activity of l-Stepholidine
| Compound | IC50 (µmol·L⁻¹) |
| l-Stepholidine (SPD) | 3.8 |
Data sourced from Jin et al. (2000).[1]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways influenced by this compound and a typical workflow for assessing its neuroprotective effects.
Detailed Experimental Protocols
Hydroxyl Radical Scavenging Activity Assay
This protocol is adapted from the Fenton reaction method to quantify the hydroxyl radical scavenging capacity of a compound.
Materials:
-
Test compound (this compound)
-
Phosphate buffer (pH 7.4)
-
Ferrous sulfate (FeSO₄)
-
Ethylenediaminetetraacetic acid (EDTA)
-
Hydrogen peroxide (H₂O₂)
-
Deoxyribose
-
Trichloroacetic acid (TCA)
-
Thiobarbituric acid (TBA)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing deoxyribose, phosphate buffer, FeCl₃, EDTA, and H₂O₂.
-
Add various concentrations of this compound to the reaction mixture.
-
Initiate the Fenton reaction to generate hydroxyl radicals.
-
Incubate the mixture at 37°C.
-
Stop the reaction by adding TCA and TBA.
-
Heat the mixture in a boiling water bath to develop a pink chromogen.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 532 nm).
-
Calculate the percentage of hydroxyl radical scavenging activity. The IC50 value is determined as the concentration of the compound that scavenges 50% of the hydroxyl radicals.
Neuronal Cell Viability Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Neuronal cells (e.g., SH-SY5Y)
-
Cell culture medium
-
Neurotoxin (e.g., MPP⁺)
-
This compound
-
MTT solution
-
Solubilization solution (e.g., DMSO)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed neuronal cells in a 96-well plate and allow them to adhere.
-
Expose the cells to a neurotoxin to induce cell death.
-
Concurrently treat the cells with various concentrations of this compound.
-
Incubate for a specified period (e.g., 24-48 hours).
-
Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells).
2. Lactate Dehydrogenase (LDH) Release Assay
This cytotoxicity assay measures the amount of LDH released from damaged cells into the culture medium.
Materials:
-
Neuronal cells
-
Cell culture medium
-
Neurotoxin
-
This compound
-
LDH assay kit
-
96-well plate
-
Microplate reader
Procedure:
-
Plate neuronal cells in a 96-well plate.
-
Induce cytotoxicity by treating the cells with a neurotoxin.
-
Simultaneously treat the cells with different concentrations of this compound.
-
Incubate for the desired duration.
-
Collect the cell culture supernatant.
-
Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the supernatant.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
The amount of LDH release is proportional to the number of damaged cells. Neuroprotection is quantified by the reduction in LDH release in the presence of this compound.
Conclusion
The available data indicates that this compound is a potent modulator of the dopaminergic system with a significant capacity for scavenging hydroxyl radicals. Its dual action on D1 and D2 receptors, combined with its antioxidative properties, provides a strong rationale for its investigation as a neuroprotective agent. The provided experimental protocols offer a framework for further research to quantitatively assess and compare its efficacy against other potential therapeutic compounds in various models of neurodegeneration. Further studies providing direct, side-by-side quantitative comparisons of this compound's neuroprotective effects with other agents in the same experimental models are warranted to fully elucidate its therapeutic potential.
References
A Comparative Guide to Stepholidine and Bromocriptine for the Alleviation of Parkinson's Disease Symptoms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Stepholidine and Bromocriptine, two dopamine receptor-targeting compounds investigated for their potential in treating Parkinson's disease. While Bromocriptine is an established therapy, this compound presents a novel mechanism of action that warrants comparative analysis. This document synthesizes available preclinical and clinical data to facilitate an objective evaluation of their pharmacological profiles, efficacy, and therapeutic potential.
Executive Summary
Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra, leading to motor and non-motor symptoms. Current therapeutic strategies primarily focus on restoring dopamine signaling. Bromocriptine, a potent D2 dopamine receptor agonist, has been a long-standing treatment option. In contrast, this compound, a naturally derived alkaloid, exhibits a unique dual pharmacology as a D1 receptor agonist and a D2 receptor antagonist. This guide explores the implications of these distinct mechanisms on their potential efficacy in alleviating Parkinsonian symptoms. While direct head-to-head comparative studies with quantitative data are limited in the accessible literature, this guide consolidates the existing evidence to provide a comprehensive overview.
Mechanism of Action and Receptor Binding Profile
The therapeutic effects of both this compound and Bromocriptine are mediated through their interaction with dopamine receptors, albeit with distinct profiles.
This compound is characterized by its dual action on dopamine receptors. It functions as an agonist at D1-like receptors (D1 and D5) and an antagonist at D2-like receptors (D2, D3, and D4).[1][2] This profile is unique, as it has the potential to address both the motor symptoms and potentially some of the cognitive deficits associated with Parkinson's disease.[1] Some research, however, suggests that in its native state, this compound may act as a pan-dopamine receptor antagonist, with its D1 agonistic properties becoming apparent in dopamine-depleted states, such as in animal models of Parkinson's disease.[3]
Bromocriptine , an ergot alkaloid derivative, is a potent agonist at D2 dopamine receptors, with additional activity at D3 and D4 receptors.[4][5] Its primary therapeutic effect in Parkinson's disease is attributed to the direct stimulation of postsynaptic D2 receptors in the nigrostriatal pathway, thereby mimicking the action of endogenous dopamine.[5][6] It also has partial agonist activity at D1 receptors and antagonist activity at serotonin receptors, which may contribute to its overall pharmacological effects.
Quantitative Data: Receptor Binding Affinities
Note: The following table summarizes receptor binding affinities (Ki, in nM) from various sources. Direct comparative studies using identical experimental conditions are not available; therefore, these values should be interpreted with caution.
| Receptor Subtype | This compound (Ki, nM) | Bromocriptine (Ki, nM) |
| D1 | ~13-18 | High micromolar to millimolar range |
| D2 | ~85 | ~5-10 |
| D3 | Moderate affinity | High affinity |
| D4 | Low micromolar affinity | Moderate affinity |
| D5 | High affinity | Not well characterized |
Signaling Pathways
The distinct receptor binding profiles of this compound and Bromocriptine translate into different downstream signaling cascades.
References
- 1. researchgate.net [researchgate.net]
- 2. (-)-Stepholidine: a potential novel antipsychotic drug with dual D1 receptor agonist and D2 receptor antagonist actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scispace.com [scispace.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Stepholidine
For researchers, scientists, and professionals in the dynamic field of drug development, the responsible handling and disposal of chemical compounds like Stepholidine are paramount. Adherence to proper disposal protocols is not merely a regulatory obligation but a critical component of laboratory safety and environmental stewardship. This guide provides essential, immediate safety and logistical information, including a clear operational and disposal plan for this compound, ensuring that its management aligns with the highest safety standards.
This compound, an alkaloid with mixed dopamine D1 receptor agonist and D2 antagonist properties, is classified as harmful if swallowed (Acute toxicity - oral 4 H302).[1][2] Therefore, it must be treated as hazardous waste. The cardinal principle for its disposal is strict adherence to local, regional, national, and international regulations.[1] Under no circumstances should this compound or its containers be disposed of in regular trash or discharged into the sewer system.[3][4][5]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE) to minimize exposure risks.
| Personal Protective Equipment (PPE) | Specifications |
| Gloves | Chemical-resistant gloves (e.g., nitrile) should be worn.[5] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles are mandatory.[5] |
| Lab Coat | A standard laboratory coat is required to protect against spills.[5] |
Personnel handling this compound should be thoroughly trained on its hazards and the proper disposal procedures.[3] Work should be conducted in a well-ventilated area to avoid inhalation of any dust or aerosols.[6]
Step-by-Step Disposal Protocol
The disposal of this compound and its contaminated materials must be systematic and meticulous. The following step-by-step protocol outlines the necessary procedures for its safe management as hazardous waste.
1. Waste Segregation and Collection:
-
Solid this compound Waste: Place pure this compound, contaminated weighing papers, and any other contaminated solid materials into a dedicated, clearly labeled hazardous waste container.[5] The container must be chemically compatible with the compound and have a secure, leak-proof lid.[4][7]
-
Liquid this compound Waste: Solutions containing this compound should be collected in a designated, leak-proof hazardous waste container specifically for organic or alkaloid waste.[5]
-
Contaminated Labware: Disposable labware (e.g., pipette tips, tubes) that has come into contact with this compound should be placed in the designated solid hazardous waste container. Non-disposable glassware must be decontaminated by triple rinsing with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[3]
2. Container Management:
-
Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.[8]
-
Storage: Store waste containers in a designated and secure Satellite Accumulation Area (SAA) that is at or near the point of generation.[7][8] The SAA must be inspected weekly for any signs of leakage.[7] Ensure that incompatible wastes are stored separately.[7]
-
Closure: Waste containers must be kept securely closed at all times, except when adding waste.[3][7]
3. Final Disposal:
-
Contact EHS: Once the waste container is full or ready for disposal, contact your institution's EHS or hazardous waste management office to arrange for a pickup.[8] Do not attempt to transport or dispose of the waste yourself.
-
Documentation: Maintain accurate records of the hazardous waste generated, as required by regulatory agencies.[4]
Spill Management Protocol
In the event of a this compound spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
| Spill Response Action | Detailed Procedure |
| 1. Evacuate and Secure | Alert personnel in the immediate area and restrict access. |
| 2. Don Appropriate PPE | Wear the required PPE, including gloves, eye protection, and a lab coat.[5] |
| 3. Contain the Spill | For solid spills, gently cover with an absorbent material like vermiculite or sand to prevent dust from becoming airborne.[5] For liquid spills, use absorbent pads to contain the spill. |
| 4. Collect Contaminated Material | Carefully collect the absorbent material and any contaminated debris. Place all materials into a labeled hazardous waste container.[5] |
| 5. Clean the Spill Area | Decontaminate the spill area with a detergent and water solution, followed by a final rinse.[5] |
| 6. Dispose of Cleaning Materials | All cleaning materials, including used gloves and wipes, must be placed in the hazardous waste container.[5] |
Procedural Workflow for this compound Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound, from the point of generation to final removal from the laboratory.
Caption: Workflow for the safe disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. vumc.org [vumc.org]
- 4. danielshealth.com [danielshealth.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
Safeguarding Your Research: Essential Safety and Handling Protocols for Stepholidine
For researchers and scientists engaged in drug development, ensuring a safe laboratory environment is paramount. This guide provides immediate and essential safety, handling, and disposal information for Stepholidine, a compound of interest for its unique pharmacological profile. Adherence to these procedures will minimize risk and ensure regulatory compliance.
Immediate Safety and Handling Precautions
This compound is harmful if swallowed and should be handled with care.[1] All personnel must be equipped with the appropriate Personal Protective Equipment (PPE) before commencing any work.
Personal Protective Equipment (PPE) Summary:
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Inspect for damage before each use. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles are mandatory. |
| Protective Clothing | A standard laboratory coat must be worn to protect skin and clothing. |
| Respiratory Protection | If handling the compound in powdered form or if there is a risk of aerosol generation, a properly fitted N95 respirator or higher is recommended. |
Storage: this compound should be stored at -20°C for long-term stability.[2] Keep the container tightly closed in a dry and well-ventilated place.
Quantitative Safety Data
While specific Occupational Exposure Limits (OELs) for this compound have not been established, the following toxicity data is available:
| Metric | Value | Species |
| Oral LD50 | 928 mg/kg | Mouse |
| Intraperitoneal LD50 | 358 mg/kg | Mouse |
| Subcutaneous TDLO | 5 mg/kg | Mouse |
| Subcutaneous TDLO | 0.95 mg/kg | Rat |
Operational Plan for Handling this compound
A step-by-step approach to handling this compound is crucial for maintaining a safe laboratory environment.
Experimental Workflow:
-
Preparation: Before handling, ensure all necessary PPE is correctly donned. Prepare the work area by ensuring it is clean and uncluttered. If working with a powdered form, a chemical fume hood should be used.
-
Weighing and Aliquoting: Carefully weigh the required amount of this compound. Avoid creating dust. For creating stock solutions, dissolve the compound in an appropriate solvent as per your experimental protocol.
-
Experimental Use: Conduct all experimental procedures involving this compound within a well-ventilated area or a fume hood.
-
Post-Experiment: After use, securely seal the primary container of this compound and return it to its designated storage location. Decontaminate all work surfaces and equipment.
-
Waste Disposal: Segregate all waste contaminated with this compound into a dedicated, clearly labeled hazardous waste container.
Disposal Plan for this compound Waste
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure safety.
Step-by-Step Disposal Protocol:
-
Waste Segregation: All materials that have come into contact with this compound, including gloves, pipette tips, and empty vials, must be treated as hazardous waste.
-
Waste Container: Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," the chemical name "this compound," and the contact information for the responsible researcher or laboratory.
-
Storage of Waste: Store the hazardous waste container in a designated and secure satellite accumulation area within the laboratory. This area should be away from general lab traffic.
-
Institutional EHS Pickup: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department. Do not dispose of this compound waste down the drain or in regular trash.
-
Chemical Deactivation (Expert Consultation Required): For larger quantities of waste, chemical deactivation may be considered. As a general principle for alkaloids, oxidation can be an effective method of neutralization. However, a specific protocol for this compound has not been validated. This should only be attempted by trained personnel in a controlled environment, such as a fume hood, after consulting with your institution's EHS office. A potential, general procedure could involve the use of a strong oxidizing agent like potassium permanganate in an acidic solution. Due to the potential for exothermic reactions, this must be done with extreme caution.
Visualizing the Safety Workflow
To provide a clear, at-a-glance understanding of the handling and disposal process, the following workflow diagram has been created.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
